D-Glucosamine hydrochloride
Description
The exact mass of the compound Glucosamine hydrochloride is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-NSEZLWDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037236 | |
| Record name | Glucosamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Glucosamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13693 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56322741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66-84-2 | |
| Record name | Glucosamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glucosamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of D-Glucosamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucosamine hydrochloride, an amino sugar naturally present in the body, is a widely utilized dietary supplement for the management of osteoarthritis and other inflammatory conditions. While its clinical efficacy has been the subject of numerous studies, a comprehensive understanding of its molecular mechanism of action is crucial for researchers, scientists, and drug development professionals. This technical guide delves into the core mechanisms through which this compound exerts its therapeutic effects, focusing on its role as a biosynthetic precursor and its modulatory effects on key inflammatory signaling pathways. This document summarizes quantitative data from pivotal studies, provides detailed experimental protocols for key assays, and presents visual representations of the underlying molecular pathways and experimental workflows.
Introduction
This compound is the hydrochloride salt of glucosamine (B1671600), an essential building block for the synthesis of glycosaminoglycans (GAGs), proteoglycans, and other macromolecules that constitute the extracellular matrix of connective tissues, including articular cartilage.[1][2] Beyond its fundamental role as a substrate for biosynthesis, this compound exhibits significant anti-inflammatory, chondroprotective, and immunomodulatory properties.[3][4] This guide provides a detailed exploration of these mechanisms, supported by experimental evidence.
Core Mechanisms of Action
The therapeutic effects of this compound can be attributed to two primary, interconnected mechanisms: its role as a precursor in the hexosamine biosynthetic pathway and its direct and indirect modulation of inflammatory signaling cascades.
Precursor for Glycosaminoglycan Synthesis
D-Glucosamine is a fundamental component of GAGs such as hyaluronic acid and keratan (B14152107) sulfate, which are integral to the structure and function of articular cartilage.[5] By providing an exogenous source of this crucial precursor, this compound is theorized to support the synthesis and repair of cartilage matrix, thereby contributing to joint health.[3]
Modulation of Inflammatory Signaling Pathways
A substantial body of evidence indicates that this compound actively modulates key inflammatory pathways, thereby reducing the expression of pro-inflammatory mediators.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In inflammatory conditions like osteoarthritis, stimuli such as interleukin-1β (IL-1β) and lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.[6][7]
This compound has been shown to inhibit NF-κB activation through multiple mechanisms. Studies have demonstrated that glucosamine can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[6][8] This inhibitory effect leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][9][10]
Signaling Pathway: Inhibition of NF-κB by this compound
Caption: this compound inhibits the NF-κB signaling pathway.
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the cellular response to inflammatory stimuli.[11][12] Activation of p38 MAPK leads to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of inflammatory mediators.
Research has shown that this compound can inhibit the phosphorylation of p38 MAPK in response to inflammatory triggers like LPS.[9] This inhibition contributes to the suppression of downstream inflammatory gene expression, including COX-2 and iNOS.[9]
Signaling Pathway: Inhibition of p38 MAPK by this compound
Caption: this compound inhibits the p38 MAPK signaling pathway.
Quantitative Data on the Effects of this compound
The following tables summarize key quantitative findings from in vitro and in vivo studies investigating the effects of this compound.
Table 1: In Vitro Effects on Inflammatory Mediators
| Mediator | Cell Type | Stimulus | Glucosamine HCl Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS (1 µg/mL) | 0.1 mM | 18% | [13] |
| 0.5 mM | 38% | [13] | |||
| 1 mM | 60% | [13] | |||
| 2 mM | 89% | [13] | |||
| iNOS Expression | RAW 264.7 Macrophages | LPS | Dose-dependent decrease | Dose-dependent decrease | [9] |
| COX-2 Expression | RAW 264.7 Macrophages | LPS | Dose-dependent decrease | Dose-dependent decrease | [9] |
| MMP-13 Protein | Equine Chondrocytes | LPS (20 µg/mL) | 1.5 mM | Similar to unstimulated control | [3] |
| 3 mM | 88% reduction vs positive control | [14] | |||
| MMP-1 mRNA | Human Chondrocytes | IL-1β (10 ng/mL) | 10 mM | Significant decrease (P < 0.05) | [5] |
| MMP-3 mRNA | Human Chondrocytes | IL-1β (10 ng/mL) | 10 mM | Significant decrease (P < 0.03) | [5] |
| MMP-13 mRNA | Human Chondrocytes | IL-1β (10 ng/mL) | 10 mM | Significant decrease (P < 0.03) | [5] |
Table 2: In Vivo Effects in Animal Models of Osteoarthritis
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Rabbit (ACLT) | 100 mg/day Glucosamine HCl | 8 weeks | Significantly reduced high subchondral bone turnover. | [15] |
| Rabbit (ACLT) | Oral Glucosamine HCl | 8 weeks | Significant reduction in proteoglycan loss in lateral tibial plateau. | [16] |
| Rat (ACLT) | 1000 mg/kg/day Glucosamine HCl | 56 days | Significant suppression of increased serum CTX-II levels. | [17] |
Table 3: Key Findings from the Glucosamine/chondroitin Arthritis Intervention Trial (GAIT)
| Patient Group | Treatment | Outcome | Result | Reference |
| Overall (Knee OA) | Glucosamine HCl (1500 mg/day) | 20% reduction in knee pain | No statistically significant difference vs. placebo. | [18][19] |
| Moderate-to-Severe Pain | Glucosamine HCl + Chondroitin Sulfate | 20% reduction in knee pain | Statistically significant pain relief vs. placebo. | [18][19] |
| Structural Change (JSW) | Glucosamine HCl (1500 mg/day) | Change in Joint Space Width | No statistically significant difference vs. placebo over 2 years. | [20] |
Detailed Experimental Protocols
In Vitro Inhibition of iNOS and COX-2 Expression in Macrophages
Experimental Workflow: In Vitro iNOS and COX-2 Inhibition Assay
Caption: Workflow for assessing in vitro inhibition of iNOS and COX-2.
Objective: To determine the effect of this compound on the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Pre-treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells are pre-treated with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2 mM) for a specified duration (e.g., 1-2 hours).
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce the expression of iNOS and COX-2.
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for protein expression.
-
Analysis of Protein Expression (Western Blot):
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis of mRNA Expression (RT-PCR):
-
Total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative real-time PCR (qPCR) is carried out using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).
-
-
Measurement of Nitric Oxide (NO) Production:
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess assay.
-
-
Measurement of Prostaglandin E2 (PGE2) Production:
-
The concentration of PGE2 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
In Vivo Assessment of Chondroprotective Effects in an Animal Model of Osteoarthritis
Experimental Workflow: In Vivo Osteoarthritis Animal Model
Caption: Workflow for assessing in vivo chondroprotective effects.
Objective: To evaluate the disease-modifying effects of this compound on cartilage degradation in a surgically-induced osteoarthritis model.
Animal Model: New Zealand White Rabbits or Sprague-Dawley Rats.
Methodology:
-
Induction of Osteoarthritis: Osteoarthritis is surgically induced in the knee joint of the animals, typically through anterior cruciate ligament transection (ACLT).
-
Treatment Groups: Animals are randomly assigned to different treatment groups, including a placebo control group and one or more groups receiving different doses of this compound (e.g., 100 mg/day for rabbits, 1000 mg/kg/day for rats) administered orally. A sham-operated group serves as a negative control.
-
Treatment Period: The treatment is administered daily for a specified duration, typically ranging from 8 to 12 weeks.
-
Assessment of Cartilage Degradation:
-
Macroscopic Evaluation: At the end of the study, the animals are euthanized, and the articular cartilage of the knee joints is visually inspected and graded for the severity of lesions.
-
Histological Analysis: Joint tissues are fixed, sectioned, and stained (e.g., with Safranin O-Fast Green) to assess cartilage structure, proteoglycan content, and cellularity. Mankin scoring is often used for quantitative assessment.
-
Biochemical Analysis: The cartilage tissue is analyzed for its content of key matrix components, such as glycosaminoglycans (GAGs) and type II collagen.
-
-
Biomarker Analysis: Blood samples are collected to measure the levels of biomarkers associated with cartilage degradation (e.g., C-terminal telopeptide of type II collagen - CTX-II) and synthesis.
Conclusion
This compound exerts its mechanism of action through a dual approach: serving as a vital precursor for the biosynthesis of essential cartilage matrix components and actively suppressing key inflammatory signaling pathways, notably the NF-κB and p38 MAPK pathways. This multifaceted action leads to a reduction in the production of pro-inflammatory cytokines, enzymes such as COX-2 and iNOS, and matrix-degrading enzymes like MMPs. While in vitro and in vivo studies provide strong evidence for these molecular mechanisms, the clinical translation of these effects, particularly in terms of structural modification in osteoarthritis, remains an area of active research. This in-depth guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, offering a valuable resource for the scientific and drug development communities.
References
- 1. Glucosamine decreases expression of anabolic and catabolic genes in human osteoarthritic cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Influence of glucosamine on matrix metalloproteinase expression and activity in lipopolysaccharide-stimulated equine chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Glucosamine inhibits LPS-induced COX-2 and iNOS expression in mouse macrophage cells (RAW 264.7) by inhibition of p38-MAP kinase and transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucosamine inhibits lipopolysaccharide-stimulated inducible nitric oxide synthase induction by inhibiting expression of NF-kappaB/Rel proteins at the mRNA and protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 13. Glucosamine inhibits inducible nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. researchgate.net [researchgate.net]
- 16. Effect of oral glucosamine on cartilage degradation in a rabbit model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the effect of glucosamine on an experimental rat osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.ymaws.com [cdn.ymaws.com]
- 19. The NIH Glucosamine/Chondroitin Arthritis Intervention Trial (GAIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Effect of Glucosamine and/or Chondroitin Sulfate on the Progression of Knee Osteoarthritis: A GAIT Report - PMC [pmc.ncbi.nlm.nih.gov]
D-Glucosamine hydrochloride CAS number and molecular weight
This guide provides essential technical data on D-Glucosamine hydrochloride, a widely used amino sugar in research and pharmaceutical applications. Key identifiers and physical properties are summarized for easy reference by researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental chemical and physical properties of this compound are detailed below. This information is critical for experimental design, formulation, and quality control.
| Property | Value | Citations |
| CAS Number | 66-84-2 | [1][2][3][4][5] |
| Molecular Weight | 215.63 g/mol | [1][4][5][6] |
| Molecular Formula | C₆H₁₃NO₅ · HCl | [1][2][3][4] |
Logical Relationship of Key Identifiers
The following diagram illustrates the relationship between the common name of the compound and its primary unique identifiers, the CAS number and molecular weight. This visualization helps in understanding the core data points associated with this compound.
References
- 1. D-(+)-Glucosamine =99 (HPLC), powder 66-84-2 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 66-84-2 [chemicalbook.com]
- 5. You are being redirected... [bio-world.com]
- 6. Glucosamine Hydrochloride | C6H14ClNO5 | CID 91431 - PubChem [pubchem.ncbi.nlm.nih.gov]
D-Glucosamine Hydrochloride and the Hexosamine Biosynthetic Pathway: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1] It produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital substrate for N-linked and O-linked glycosylation of proteins and lipids.[1][2] This pathway plays a significant role in various cellular processes, and its dysregulation is implicated in several diseases, including diabetes and cancer.[3][4] D-glucosamine hydrochloride (GlcN-HCl) is a compound that can directly enter and influence the HBP, making it a valuable tool for studying the pathway's function and a potential therapeutic agent. This guide provides an in-depth look at the role of this compound within the HBP, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Hexosamine Biosynthetic Pathway (HBP)
Under normal physiological conditions, a small fraction (2-5%) of glucose entering a cell is shunted into the HBP.[3] The pathway consists of a series of four enzymatic reactions:
-
Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT) : This is the first and rate-limiting step. GFAT converts fructose-6-phosphate (an intermediate of glycolysis) and glutamine to glucosamine-6-phosphate (GlcN-6-P) and glutamate.[3][5][6]
-
Glucosamine-6-phosphate N-acetyltransferase (GNA1) : This enzyme acetylates GlcN-6-P using acetyl-CoA to produce N-acetylglucosamine-6-phosphate (GlcNAc-6-P).[1][2]
-
N-acetylglucosamine-phosphate mutase (PGM3/AGM1) : GlcNAc-6-P is then isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by this mutase.[1]
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) : In the final step, GlcNAc-1-P and UTP are converted to UDP-GlcNAc.[1]
The end-product, UDP-GlcNAc, is the donor substrate for O-GlcNAc transferase (OGT), which catalyzes the addition of a single N-acetylglucosamine to serine or threonine residues of nuclear and cytoplasmic proteins—a post-translational modification known as O-GlcNAcylation.[3] This modification is reversible, with O-GlcNAcase (OGA) catalyzing the removal of the O-GlcNAc moiety.[7]
Role of this compound in the HBP
This compound provides a direct entry point into the HBP, bypassing the initial rate-limiting step catalyzed by GFAT.[8][9] Once inside the cell, often through glucose transporters, glucosamine (B1671600) is phosphorylated by hexokinase to form glucosamine-6-phosphate (GlcN-6-P).[5][8] This GlcN-6-P then enters the HBP at the second step, proceeding through the pathway to generate UDP-GlcNAc.[5] This circumvention of the GFAT-mediated regulation allows for a significant increase in the flux through the HBP, leading to elevated intracellular concentrations of UDP-GlcNAc.[9]
Quantitative Effects of D-Glucosamine on the HBP
The administration of D-glucosamine leads to measurable changes in HBP metabolites and downstream processes.
Table 1: Effect of Glucosamine on UDP-GlcNAc Levels
| Cell/Tissue Type | Glucosamine Concentration | Duration | Fold Increase in UDP-GlcNAc | Reference |
| COS-1 Cells | 0.25 mM | 6 hours | ~4-fold | [9] |
| COS-1 Cells | 2 mM | 6 hours | >10-fold | [9] |
| HaCaT Keratinocytes | 6 mM | 2 hours | Significant increase | [10] |
| Mouse Heart | 0.1 mM | Not specified | Significant increase | [11] |
Table 2: Kinetic Parameters of Key HBP Enzymes
| Enzyme | Substrate/Inhibitor | Km / Ki | Organism/Isoform | Reference |
| hGFAT1 | Fructose-6-P | 7 µM (Km) | Human | [12] |
| hGFAT1 | Glucosamine-6-P | 6 µM (Ki) | Human | [12] |
| hGFAT1 | UDP-GlcNAc | 4 µM (Ki) | Human | [12] |
| GFAT1 | Fructose-6-P | ~2x lower than GFAT1Alt | Mouse/Human | [13] |
| GFAT1Alt | UDP-GlcNAc | ~5x lower than GFAT1 | Mouse/Human | [13] |
Note: hGFAT1 refers to human glutamine-fructose-6-phosphate amidotransferase 1.
Experimental Protocols
Protocol 1: Quantification of UDP-GlcNAc Levels by HPLC
This protocol is adapted from methods used to measure UDP-sugar levels in cultured cells.[9]
1. Cell Culture and Treatment:
-
Culture cells (e.g., COS-1) to 70-80% confluency in appropriate growth medium.
-
Treat cells with varying concentrations of this compound (e.g., 0-2 mM) for a specified duration (e.g., 6 hours).
2. Metabolite Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 0.5 mL of ice-cold 60% methanol (B129727) and scrape the cells.[14]
-
Homogenize the cell suspension.[14]
-
Add chloroform (B151607) and water to separate the polar (containing UDP-sugars) and non-polar phases.
-
Centrifuge at high speed (e.g., 18,000 x g) at 4°C.[14]
-
Collect the upper aqueous/methanol phase containing polar metabolites.
-
Dry the extract, for example, by vacuum centrifugation.
3. HPLC Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with an anion-exchange column.
-
Elute with a gradient of a high-salt buffer.
-
Detect UDP-GlcNAc using a UV detector at approximately 262 nm.
-
Quantify by comparing the peak area to a standard curve of known UDP-GlcNAc concentrations.
Protocol 2: Analysis of Total Protein O-GlcNAcylation by Western Blot
This protocol outlines the general steps for assessing changes in global O-GlcNAcylation following glucosamine treatment.[11][15]
1. Cell Lysis and Protein Quantification:
-
Following treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., PUGNAc or GlcNAcstatin).[15]
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).[15]
2. SDS-PAGE and Western Blotting:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.[15]
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc CTD110.6) overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using software like ImageJ to quantify band intensity.[15]
-
Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH) to compare relative changes across samples.
References
- 1. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic and structural properties of human glutamine:fructose-6-phosphate amidotransferase 2 (hGFAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 6. GFPT1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular Content of UDP-N-acetylhexosamines Controls Hyaluronan Synthase 2 Expression and Correlates with O-Linked N-Acetylglucosamine Modification of Transcription Factors YY1 and SP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic characterization of human glutamine-fructose-6-phosphate amidotransferase I: potent feedback inhibition by glucosamine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel variant of glutamine: fructose-6-phosphate amidotransferase-1 (GFAT1) mRNA is selectively expressed in striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Biochemical Properties of D-Glucosamine Hydrochloride: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the biochemical properties of D-Glucosamine hydrochloride is paramount for its effective application in research and therapeutic development. This guide provides a detailed overview of its core biochemical characteristics, experimental methodologies, and its influence on key cellular signaling pathways.
This compound, an amino sugar naturally present in the body, is a fundamental precursor in the biosynthesis of glycosylated proteins and lipids.[1] It is a key component of glycosaminoglycans found in the cartilage matrix and synovial fluid.[1] Extensively studied for its potential therapeutic effects, particularly in osteoarthritis, its biochemical actions extend to anti-inflammatory, anti-cancer, and chondroprotective activities.
Physicochemical and Biochemical Properties
This compound is a white, crystalline powder with a molecular weight of 215.63 g/mol .[2][3] It is highly soluble in water, forming a clear, colorless solution.[3] As a precursor in the hexosamine biosynthetic pathway, it plays a crucial role in the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital component for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids.[4]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClNO₅ | [2] |
| Molecular Weight | 215.63 g/mol | [2][3] |
| Appearance | White powder | [2] |
| Solubility in Water | 100 mg/mL | [3] |
| Melting Point | 190-194 °C (decomposes) | [3] |
| Biological Source | Aspergillus niger, Shellfish exoskeletons | [3][5] |
Quantitative Biological Activities
This compound has been shown to exert dose-dependent effects on various cell types. The following tables summarize key quantitative data from in vitro studies.
Table 1: Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 Value | Treatment Duration | Reference |
| SMMC-7721 | Hepatoma | ~500 µg/ml | Not Specified | [6] |
Table 2: Effective Concentrations of this compound on Cancer Cell Proliferation
| Cell Line | Cell Type | Concentration | Treatment Duration | Effect | Reference |
| Caki-1 | Renal Cancer | 1 mM, 5 mM, 10 mM | 24, 48, 72 h | Dose- and time- dependent inhibition of proliferation | [6] |
| SMMC-7721 | Hepatoma | 500 µg/ml, 1000 µg/ml | 120 h | Inhibition ratios of 52% and 83%, respectively | [6] |
Table 3: Dose-Dependent Effects of this compound on Gene and Protein Expression in Human Chondrocytes (Stimulated with IL-1β)
| Target | Concentration | Effect on mRNA Expression | Effect on Protein Secretion | Reference |
| MMP-1 | 10 mmol/l | Statistically significant inhibition (P < 0.05) | Statistically significant decrease (P < 0.05) | [7] |
| MMP-13 | 10 mmol/l | Statistically significant inhibition (P < 0.03) | Statistically significant decrease (P < 0.05) | [7] |
| MMP-1 | 2.5 mmol/l | Inhibition | Not specified | [7] |
| MMP-13 | 2.5 mmol/l | Inhibition | Not specified | [7] |
| MMP-3 | 10 mmol/l | Statistically significant downregulation (P < 0.03) | Statistically significant downregulation (P < 0.03) | [7] |
Table 4: Dose-Dependent Effects of this compound on Gene Expression in Human Osteoarthritic Cartilage Explants
| Target Gene | Concentration | Fold Down-regulation | Reference |
| Aggrecanase-1 | 5mM | Significant | [8] |
| MMP3 | 5mM | Significant | [8] |
| Aggrecanase-2 | 5mM | Significant (as Glucosamine-Sulphate) | [8] |
| Aggrecan | 5mM | 2.65 - 7.73 | [8] |
| Collagen Type II | 5mM | 7.75 - 22.17 | [8] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
NF-κB Signaling Pathway
D-Glucosamine has been shown to inhibit the activation of NF-κB, a critical transcription factor involved in the inflammatory response.[9] This inhibition prevents the nuclear translocation of NF-κB subunits (p50 and p65), thereby downregulating the expression of pro-inflammatory genes such as COX-2.[9][10]
Caption: D-Glucosamine HCl inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
This compound also interferes with the MAPK signaling cascade. Specifically, it has been demonstrated to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in response to inflammatory stimuli like IL-1β.[7][11] This inhibition leads to a downstream reduction in the expression of matrix metalloproteinases (MMPs), enzymes responsible for cartilage degradation.[7]
References
- 1. scielo.br [scielo.br]
- 2. Glucosamine Hydrochloride | C6H14ClNO5 | CID 91431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-(+)-Glucosamine =99 (HPLC), powder 66-84-2 [sigmaaldrich.com]
- 4. mpbio.com [mpbio.com]
- 5. General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucosamine decreases expression of anabolic and catabolic genes in human osteoarthritic cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Glucosamine Hydrochloride as a Precursor for Glycosaminoglycans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of D-glucosamine hydrochloride's role as a fundamental precursor in the biosynthesis of glycosaminoglycans (GAGs). It covers the core biochemical pathways, presents quantitative data on pharmacokinetics and biosynthetic effects, details relevant experimental protocols, and illustrates key processes through diagrams for enhanced clarity.
Introduction to Glycosaminoglycans and this compound
Glycosaminoglycans (GAGs), also known as mucopolysaccharides, are long, unbranched polysaccharides composed of repeating disaccharide units.[1][2] These units typically consist of an amino sugar (such as N-acetylglucosamine or N-acetylgalactosamine) and a uronic acid (like glucuronic acid).[1] GAGs are critical components of the extracellular matrix (ECM) and connective tissues, where they contribute to structural integrity, hydration, and lubrication.[1][3] They are broadly classified into sulfated GAGs (chondroitin sulfate (B86663), dermatan sulfate, heparan sulfate, keratan (B14152107) sulfate) and non-sulfated GAGs (hyaluronic acid).[1][4] With the exception of hyaluronic acid, GAGs are covalently attached to core proteins to form proteoglycans, which are involved in a vast array of biological processes, including cell signaling, proliferation, adhesion, and regulation of growth factor activity.[2][3][4]
This compound (GlcN-HCl), the hydrochloride salt of the amino sugar glucosamine (B1671600), is a prominent precursor in the biochemical synthesis of all GAGs.[5][6] It serves as a starting point for the Hexosamine Biosynthetic Pathway (HBP), which produces the activated nucleotide sugar UDP-N-acetylglucosamine (UDP-GlcNAc).[7] This molecule is an essential building block for the synthesis of GAGs, proteoglycans, and glycolipids.[8] Understanding the metabolic fate of this compound is therefore crucial for research into connective tissue disorders, osteoarthritis, and the development of targeted therapeutics.
The Hexosamine Biosynthetic Pathway (HBP)
The HBP is the central metabolic route that converts glucose into UDP-GlcNAc. Exogenously supplied D-glucosamine can also enter this pathway, bypassing several enzymatic steps.[9] The formation of glucosamine-6-phosphate is the first and rate-limiting step for the synthesis of UDP-GlcNAc.[7]
The key steps are as follows:
-
Glucose Entry : Glucose enters the cell and is converted to Fructose-6-phosphate.
-
Conversion to Glucosamine-6-P : Glutamine:fructose-6-phosphate amidotransferase (GFAT) converts Fructose-6-P and glutamine into Glucosamine-6-phosphate.
-
Exogenous Glucosamine Entry : this compound enters the cell and is directly phosphorylated by hexokinase to form Glucosamine-6-phosphate.
-
Synthesis of UDP-GlcNAc : Glucosamine-6-phosphate is subsequently converted through a series of enzymatic reactions into UDP-N-acetylglucosamine (UDP-GlcNAc), the final product of the pathway.[7]
This activated sugar, UDP-GlcNAc, is the direct precursor for the amino sugar components of hyaluronic acid, heparan sulfate, and keratan sulfate. It can also be epimerized to UDP-N-acetylgalactosamine (UDP-GalNAc), the precursor for chondroitin (B13769445) and dermatan sulfate.[9]
Caption: The Hexosamine Biosynthetic Pathway leading to GAG precursors.
D-Glucosamine as a Precursor for Specific GAGs
UDP-GlcNAc, derived from D-glucosamine, is a branching point for the synthesis of various GAGs.[2]
-
Hyaluronic Acid (HA) : A non-sulfated GAG, HA is composed of repeating disaccharides of D-glucuronic acid and N-acetylglucosamine.[10] HA is synthesized at the plasma membrane by hyaluronan synthase (HAS) enzymes, which directly use cytosolic UDP-GlcNAc and UDP-glucuronic acid as substrates.[10] Studies have shown that exogenous glucosamine hydrochloride can significantly increase HA production in human osteoarthritic synovium explants.[11][12]
-
Chondroitin Sulfate (CS) and Dermatan Sulfate (DS) : These GAGs are composed of repeating units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA).[13] DS is a variant where some GlcA residues are epimerized to iduronic acid (IdoA).[13] For their synthesis, UDP-GlcNAc is first converted to UDP-GalNAc by an epimerase.[9] The polymerization and subsequent sulfation occur in the Golgi apparatus.[13]
-
Heparan Sulfate (HS) : HS chains are assembled on a core protein and consist of repeating disaccharides of N-acetylglucosamine and glucuronic acid. The synthesis is initiated in the Golgi, where glycosyltransferases like exostosin 1 (EXT1) and exostosin 2 (EXT2) polymerize the chain using UDP-GlcNAc and UDP-glucuronic acid. The chain undergoes extensive modifications, including N-deacetylation/N-sulfation and epimerization.[10]
-
Keratan Sulfate (KS) : KS is composed of repeating N-acetyllactosamine units (galactose and N-acetylglucosamine).[14][15] The biosynthesis involves the sequential action of β-1,4-galactosyltransferases and β-1,3-N-acetylglucosaminyltransferases, which utilize UDP-galactose and UDP-GlcNAc, respectively.[16][17] Subsequent sulfation occurs at the C6 positions of both sugar residues.[18]
Caption: D-Glucosamine HCl as a central precursor for different GAG types.
Quantitative Data
Pharmacokinetics of this compound
The bioavailability and pharmacokinetic parameters of glucosamine vary across species and with the route of administration. Orally administered glucosamine is subject to significant first-pass metabolism, primarily in the gut.[19][20]
Table 1: Pharmacokinetic Parameters of Glucosamine Following a Single Dose
| Species | Route | Dose | Tmax (h) | Cmax (µg/mL) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Rat | Oral | 350 mg/kg | ~0.5 | - | 19% | [19][20] |
| Rat | Intravenous | 350 mg/kg | - | - | 100% | [19][20] |
| Dog | Oral | 1500 mg | 1.5 | 8.95 | ~12% | [21] |
| Dog | Intravenous | 500 mg | - | - | 100% | [21] |
| Horse | Oral | 9 g | 2.0 | 10.6 | 5.9% | [22] |
| Horse | Intravenous | 9 g | - | - | 100% |[22] |
Note: Data are presented as mean values where available. Bioavailability is absolute unless otherwise specified.
In Vitro Effects on GAG Synthesis
Exogenous application of this compound has been shown to modulate GAG synthesis in various cell and tissue culture models. However, the effects can be dose-dependent, with high concentrations sometimes leading to inhibitory effects, possibly due to ATP depletion.[23][24]
Table 2: Effect of D-Glucosamine HCl on Hyaluronic Acid (HA) Production in Human Synovium Explants
| Treatment | Concentration | Change in HA Production vs. Control | Significance | Reference |
|---|---|---|---|---|
| GlcN-HCl | 0.5 mM | ~2 to 4-fold increase | Significant | [11][12][25] |
| GlcN-HCl | 5.0 mM | ~2 to 4-fold increase | Significant | [11][12][25] |
| N-Acetyl-glucosamine | 5.0 mM | No significant effect | Not Significant | [11][25] |
| Glucose | 5.0 mM | ~2-fold increase | Significant |[11][12][25] |
Experimental Protocols
Protocol for GAG Isolation and Quantification from Cell Culture
This protocol provides a general workflow for stimulating, isolating, and quantifying sulfated GAGs from cultured cells (e.g., chondrocytes, fibroblasts).
Workflow Overview
Caption: Experimental workflow for GAG isolation, quantification, and analysis.
Methodology:
-
Cell Culture and Treatment :
-
Culture cells (e.g., primary human chondrocytes) to confluence in appropriate media.
-
Starve cells in serum-free media for 24 hours to synchronize them.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 mM, 1 mM, 5 mM) in fresh media for a specified period (e.g., 24-48 hours). Include an untreated control.
-
-
Radiolabeling (Optional, for synthesis rate) :
-
During the treatment period, add a radioactive precursor such as ³⁵S-sulfate to the culture medium to label newly synthesized sulfated GAGs.
-
-
Cell Lysis and Proteolysis :
-
Harvest cells and lyse them using a suitable buffer (e.g., Tris buffer with protease inhibitors).
-
To release GAG chains from their core proteins, perform enzymatic digestion with a non-specific protease like papain or pronase overnight at 60°C.
-
-
GAG Precipitation :
-
Precipitate the GAGs from the digest by adding 4 volumes of ice-cold ethanol (B145695) containing 1% potassium acetate.
-
Incubate at -20°C overnight.
-
Centrifuge to pellet the GAGs, wash with ethanol, and resuspend in an appropriate buffer (e.g., deionized water).
-
-
Quantification :
-
For Radiolabeled GAGs : Measure the incorporated radioactivity using a scintillation counter.
-
For Total Sulfated GAGs : Use the 1,9-dimethylmethylene blue (DMMB) dye-binding assay. Measure absorbance at ~525 nm and quantify against a chondroitin sulfate standard curve.
-
Protocol for GAG Compositional Analysis by LC-MS/MS
This protocol outlines the analysis of GAG composition following their isolation.[26][27]
Methodology:
-
Enzymatic Digestion :
-
Take the isolated GAG sample (from Protocol 5.1, Step 4).
-
Digest the GAGs into disaccharide units using a cocktail of specific lyases (e.g., chondroitinase ABC for CS/DS, heparitinase I/II/III for HS, and keratanase II for KS).[28]
-
Incubate according to the enzyme manufacturer's instructions.
-
-
Sample Preparation :
-
Remove enzymes and undigested material by passing the sample through a centrifugal filter (e.g., 3 kDa molecular weight cut-off).
-
-
Chromatographic Separation :
-
Mass Spectrometry Detection :
-
Eluted disaccharides are ionized (typically using electrospray ionization, ESI) and analyzed by a tandem mass spectrometer (MS/MS).[28][29]
-
The mass spectrometer is set to detect the specific mass-to-charge ratios of known GAG disaccharides, allowing for precise identification and quantification.[30]
-
Conclusion
This compound is a fundamental building block for the entire family of glycosaminoglycans. By feeding into the Hexosamine Biosynthetic Pathway, it provides the essential UDP-N-acetylglucosamine precursor required for GAG chain elongation. Its ability to modulate GAG synthesis, particularly that of hyaluronic acid, makes it a subject of intense interest in fields like osteoarthritis research and tissue engineering. The technical protocols and quantitative data presented in this guide offer a robust framework for scientists and drug development professionals to investigate the biochemical and therapeutic potential of this compound in GAG-related biological systems.
References
- 1. Glycosaminoglycans: Structure, Types, Functions & Examples [vedantu.com]
- 2. Biochemistry, Glycosaminoglycans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cab.unime.it [cab.unime.it]
- 4. byjus.com [byjus.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. Glucosamine - Wikipedia [en.wikipedia.org]
- 8. mpbio.com [mpbio.com]
- 9. Glucosamine exposure reduces proteoglycan synthesis in primary human endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Insight Into Glycosaminoglycan Biosynthesis Based on Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of chondroitin/dermatan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycoword | Glycoforum [glycoforum.gr.jp]
- 15. researchgate.net [researchgate.net]
- 16. Reactome | Keratan sulfate biosynthesis [reactome.org]
- 17. Glycosaminoglycans and Proteoglycans - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. sites.ualberta.ca [sites.ualberta.ca]
- 21. The bioavailability and pharmacokinetics of glucosamine hydrochloride and low molecular weight chondroitin sulfate after single and multiple doses to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The bioavailability and pharmacokinetics of glucosamine hydrochloride and chondroitin sulfate after oral and intravenous single dose administration in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Glucosamine inhibits the synthesis of glycosaminoglycan chains on vascular smooth muscle cell proteoglycans by depletion of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Isolation and Compositional Analysis of Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Glycosaminoglycan chain analysis and characterization (glycosylation/epimerization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Advances in glycosaminoglycan detection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Glycosaminoglycanomics of cultured cells using a rapid and sensitive LC-MS/MS approach. | Semantic Scholar [semanticscholar.org]
Stability of D-Glucosamine Hydrochloride in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability of D-Glucosamine hydrochloride in solution, a critical factor for researchers, scientists, and professionals in drug development. Understanding the degradation kinetics, pathways, and influencing factors is paramount for ensuring the efficacy, safety, and shelf-life of glucosamine-containing formulations.
Physicochemical Properties and Stability Profile
This compound is the hydrochloride salt of glucosamine (B1671600), an amino sugar that is a fundamental building block of glycosaminoglycans, such as hyaluronic acid and keratan (B14152107) sulfate, which are essential components of cartilage and synovial fluid.[1] Its solid crystalline form is generally stable, with a shelf life of at least four years when stored at -20°C.[2] However, in aqueous solutions, its stability is influenced by several factors, including pH, temperature, and light exposure. It is recommended to prepare aqueous solutions fresh for each experiment, as storing them for more than a day is not advised due to potential degradation.[2][3] Stock solutions in organic solvents like DMSO, however, can be stored for up to six months at -20°C.[2]
Degradation Kinetics and Pathways
The degradation of this compound in aqueous solutions is a complex process that can proceed through various pathways, primarily influenced by pH and temperature.
Effect of pH and Temperature
At elevated temperatures, this compound in aqueous solution undergoes degradation.[4][5] The degradation process has been shown to obey first-order kinetics in subcritical water at temperatures ranging from 190 to 230°C.[4][6]
Under acidic and neutral conditions (pH 4 and 7) at 150°C, the major degradation products are furfurals.[5] At a more alkaline pH of 8.5, a wider array of compounds is generated, including pyrazines, 3-hydroxypyridines, pyrrole-2-carboxaldehyde, and furans.[5] The formation of pyrazine (B50134) and methylpyrazine are notable at this pH.[5] The main degradation product identified in subcritical water is 5-(hydroxymethyl)-furfural (5-HMF).[4][6]
A proposed mechanism for the formation of some of these degradation products involves a retro-aldol condensation, leading to the formation of intermediates such as α-aminoacetaldehyde and α-aminopropanal.[5] These intermediates can then self-condense or combine to form pyrazines.[5] Additionally, 3-hydroxypyridines and pyrrole-2-carboxaldehyde are suggested to be derived from the ring-opening of furfurals initiated by ammonia (B1221849) liberated from glucosamine.[5]
The following diagram illustrates the proposed degradation pathways of this compound under different pH conditions.
Quantitative Stability Data
In subcritical water, the degradation of D-glucosamine was found to follow first-order kinetics with an activation energy of 130 kJ/mol and a pre-exponential factor of 2.11 × 10¹² s⁻¹.[4][6] This indicates a significant temperature dependence on the degradation rate.
The half-life of glucosamine after an oral dose is estimated to be 15 hours, while after an intravenous injection, the apparent half-life is much shorter at 1.11 hours, suggesting rapid distribution and metabolism in the body.[8]
Table 1: Summary of this compound Stability Data
| Condition | Matrix | Temperature | Duration | Observation | Reference |
| Solid Form | - | Room Temperature | 365 days | Purity remained >99.8% | [7] |
| Aqueous Solution | Subcritical Water | 190-230°C | - | First-order degradation kinetics | [4][6] |
| In vivo (oral) | Human | - | - | Estimated half-life of 15 hours | [8] |
| In vivo (IV) | Human | - | - | Apparent half-life of 1.11 hours | [8] |
Experimental Protocols for Stability Assessment
The stability of this compound in solution is typically assessed using stability-indicating analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most common.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating methods.[9][10] These studies involve subjecting the this compound solution to stress conditions more severe than accelerated stability testing.[9][10]
Typical Stress Conditions for Forced Degradation:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures.[9]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[9]
-
Oxidation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[11]
-
Thermal Degradation: Heating the solution at temperatures such as 60°C or higher.
-
Photostability: Exposing the solution to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.[10]
The following diagram outlines a general workflow for conducting a forced degradation study.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying the decrease in this compound concentration and the formation of degradation products. Due to the lack of a strong UV chromophore in the glucosamine molecule, derivatization is often required for UV detection. However, methods using detectors like Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) can also be employed for direct analysis.
Table 2: Example of a Stability-Indicating HPLC Method Protocol
| Parameter | Specification |
| Column | ZIC-HILIC (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 30 mM Ammonium Formate buffer (pH 4.5) (77:23, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve this compound in water to a known concentration. |
| Validation Parameters | Specificity, Linearity, Accuracy, Precision, Range, Robustness, LOD, LOQ |
Influence of Excipients and Other Factors
The stability of this compound in solution can also be affected by the presence of other excipients in a formulation. While specific comprehensive studies are limited, it is known that the choice of buffer can influence degradation rates. For instance, the degradation of some peptides in the presence of D-(+)-glucosamine hydrochloride was found to be slower in acetate (B1210297) buffer compared to phosphate (B84403) buffer at pH 4.5.[3]
Biological Relevance: Signaling Pathways and Enzymatic Degradation
In a biological context, the stability of D-Glucosamine is also a key consideration. Glucosamine and its derivatives are involved in various cellular signaling pathways. For example, N-acetyl-D-glucosamine (GlcNAc), a derivative of glucosamine, can modulate cell signaling through O-linked glycosylation of proteins and by altering the branching of N-linked glycans on cell surface proteins, which can affect their stability and signaling activity.[12]
While information on direct enzymatic degradation of this compound in solution is not extensive, it is known that glucosamine is a precursor in the hexosamine biosynthesis pathway, where it is converted to glucosamine-6-phosphate.[13] The degradation products of related compounds like chitosan, which is a polymer of glucosamine, have been shown to affect cellular processes such as osteoclastic differentiation.[14] This suggests that the stability and degradation of glucosamine in a cellular environment could have physiological implications.
The following diagram illustrates the central role of glucosamine in the hexosamine biosynthesis pathway.
Conclusion
The stability of this compound in solution is a multifaceted issue influenced by pH, temperature, light, and the presence of other chemical entities. While stable in its solid form, its propensity for degradation in aqueous solutions necessitates careful consideration during the development of liquid formulations and in experimental settings. Understanding the degradation kinetics and pathways through rigorous stability testing, including forced degradation studies and the use of validated stability-indicating analytical methods, is critical for ensuring product quality, safety, and efficacy. Further research into the influence of various excipients and the biological implications of its degradation products will continue to be an important area of study for researchers and drug development professionals.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
- 7. nasc.cc [nasc.cc]
- 8. D-Glucosamine | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. rjptonline.org [rjptonline.org]
- 11. asianjpr.com [asianjpr.com]
- 12. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Effect of Chitosan Degradation Products, Glucosamine and Chitosan Oligosaccharide, on Osteoclastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
D-Glucosamine Hydrochloride and Its Influence on Cartilage Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucosamine hydrochloride (GlcN·HCl) is a naturally occurring amino monosaccharide and a fundamental component of glycosaminoglycans, essential for the synthesis of proteoglycans in articular cartilage. Its use as a dietary supplement for osteoarthritis (OA) has prompted extensive research into its mechanisms of action at the molecular level. This technical guide synthesizes the current understanding of how this compound modulates gene expression in chondrocytes, the resident cells of cartilage. The focus is on its anti-inflammatory, anti-catabolic, and potential anabolic effects, providing a detailed examination of the underlying signaling pathways and experimental evidence.
Core Mechanisms of Action: An Anti-Inflammatory and Anti-Catabolic Role
A substantial body of evidence indicates that the primary chondroprotective effects of this compound are not through the direct stimulation of cartilage matrix biosynthesis, but rather through its potent anti-inflammatory and anti-catabolic activities, particularly in the presence of inflammatory stimuli like Interleukin-1 beta (IL-1β).[1][2]
In IL-1β-stimulated chondrocytes, a model system mimicking inflammatory conditions in osteoarthritis, this compound has been shown to globally inhibit the expression of numerous deleterious genes.[1] In one study, of the 2,813 genes whose transcription was altered by IL-1β, glucosamine (B1671600) significantly blocked the response in approximately 73% of them.[1][2] This broad-spectrum inhibition encompasses inflammatory cytokines, chemokines, growth factors, and enzymes involved in the synthesis of inflammatory mediators like prostaglandin (B15479496) E2 and nitric oxide.[1][2]
Inhibition of Matrix-Degrading Enzymes
A key aspect of this compound's protective effect is its ability to suppress the expression of matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS), enzymes responsible for the breakdown of the cartilage extracellular matrix.[1][3] In IL-1β stimulated human chondrocytes, pretreatment with glucosamine has been shown to downregulate the mRNA and protein levels of MMP-1, MMP-3, and MMP-13.[3] Similarly, glucosamine hydrochloride has been found to decrease the IL-1α-induced mRNA expression of ADAMTS-4 and ADAMTS-5 in bovine cartilage explants.[4]
Modulation of Anabolic Gene Expression
The effect of this compound on the expression of anabolic genes, such as type II collagen (COL2A1) and aggrecan, is more nuanced. Some studies suggest that glucosamine alone does not have a significant stimulatory effect on the transcription of these primary cartilage matrix genes.[1][2] However, other research indicates that glucosamine can enhance the expression of COL2A1, potentially through the upregulation of SIRT1, a key regulator of chondrocyte function.[5] Furthermore, in the presence of IL-1β, glucosamine treatment can partially block the cytokine-mediated downregulation of collagen II and aggrecan expression.[6] In human osteoarthritic cartilage explants, higher concentrations of glucosamine have been observed to down-regulate the expression of both anabolic (aggrecan, collagen type II) and catabolic (aggrecanase-1, MMP3) genes, suggesting a complex regulatory role.[7]
Key Signaling Pathways Modulated by this compound
This compound exerts its effects on gene expression by modulating key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In the context of osteoarthritis, pro-inflammatory cytokines like IL-1β activate this pathway, leading to the transcription of numerous genes involved in inflammation and cartilage degradation. This compound has been shown to inhibit IL-1β-induced NF-κB activation in human osteoarthritic chondrocytes.[8] This inhibition is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB.[8] By suppressing NF-κB signaling, glucosamine effectively downregulates the expression of NF-κB target genes, including those encoding for inflammatory mediators and matrix-degrading enzymes.[8][9]
References
- 1. Exogenous glucosamine globally protects chondrocytes from the arthritogenic effects of IL-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exogenous glucosamine globally protects chondrocytes from the arthritogenic effects of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosamine Hydrochloride but Not Chondroitin Sulfate Prevents Cartilage Degradation and Inflammation Induced by Interleukin-1α in Bovine Cartilage Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of glucosamine on expression of type II collagen, matrix metalloproteinase and sirtuin genes in a human chondrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucosamine promotes chondrogenic phenotype in both chondrocytes and mesenchymal stem cells and inhibits MMP-13 expression and matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucosamine decreases expression of anabolic and catabolic genes in human osteoarthritic cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Role of D-Glucosamine Hydrochloride in Protein Glycosylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucosamine hydrochloride (GlcN-HCl) is an amino sugar that serves as a fundamental precursor in the biochemical synthesis of glycosylated proteins and lipids.[1][2] As a natural constituent of glycosaminoglycans in the cartilage matrix and synovial fluid, it is widely recognized for its therapeutic applications, particularly in the management of osteoarthritis.[3][4] Beyond its clinical use, this compound is a critical tool in biomedical research, offering a mechanism to modulate and study the complex processes of protein glycosylation. This technical guide provides a comprehensive overview of the role of this compound in protein glycosylation, detailing its mechanism of action, its impact on cellular pathways, and relevant experimental protocols for its study.
D-Glucosamine enters the cell via glucose transporters and is rapidly phosphorylated by hexokinase, shunting it into the hexosamine biosynthetic pathway (HBP).[5][6][7] This pathway ultimately produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical substrate for both N-linked and O-linked glycosylation.[5][8] By supplementing cells with D-glucosamine, researchers can directly influence the intracellular pool of UDP-GlcNAc, thereby affecting the glycosylation status of a vast array of proteins. However, high concentrations of glucosamine (B1671600) can also lead to cellular stress and inhibition of glycosylation, making it a molecule of dual utility in research.
Mechanism of Action: The Hexosamine Biosynthetic Pathway
The primary mechanism by which this compound influences protein glycosylation is through its entry into the hexosamine biosynthetic pathway (HBP). This metabolic pathway is a critical route for the production of UDP-GlcNAc.
Normally, the HBP begins with the conversion of fructose-6-phosphate (B1210287) (a glycolytic intermediate) and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[6][9] However, when cells are supplemented with exogenous D-glucosamine, it bypasses this regulatory step. D-glucosamine is transported into the cell and phosphorylated by hexokinase to form glucosamine-6-phosphate, directly entering the HBP.[5] This influx can significantly increase the production of UDP-GlcNAc, the donor substrate for both N- and O-glycosylation.[5]
dot
Caption: The Hexosamine Biosynthetic Pathway (HBP) and the entry of D-Glucosamine.
Effects on Protein Glycosylation
O-linked Glycosylation (O-GlcNAcylation)
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[9] This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA).[7] By increasing the intracellular pool of UDP-GlcNAc, D-glucosamine treatment generally leads to a dose- and time-dependent increase in total protein O-GlcNAcylation.[9][10] This has profound effects on various cellular processes, including signal transduction, transcription, and cell division, as O-GlcNAcylation can compete with phosphorylation for the same or adjacent sites on proteins.[10]
N-linked Glycosylation
N-linked glycosylation is a more complex process that occurs in the endoplasmic reticulum (ER) and Golgi apparatus, involving the attachment of a large oligosaccharide chain to asparagine residues of nascent polypeptides. While D-glucosamine is a precursor for N-linked glycosylation, high concentrations have been shown to inhibit this process.[11][12] This inhibitory effect is not due to substrate depletion but rather appears to be a consequence of cellular stress and disruption of the normal glycosylation machinery.
Studies have shown that this compound can inhibit co-translational N-glycosylation, leading to the production of glycoproteins with lower molecular mass.[11][13] This effect is similar to that observed with tunicamycin, a well-known inhibitor of N-linked glycosylation.[11] The inhibition of N-glycosylation can impair the proper folding, stability, and function of proteins.[12] For example, glucosamine has been shown to reduce the N-glycosylation of the IL-6 receptor subunit gp130 and the T-cell surface receptor CD25, thereby affecting downstream signaling pathways.[11][12]
Induction of Endoplasmic Reticulum (ER) Stress
A significant consequence of high concentrations of D-glucosamine is the induction of endoplasmic reticulum (ER) stress.[14][15] This is thought to occur through the disruption of N-linked glycosylation, leading to an accumulation of unfolded or misfolded proteins in the ER lumen.[14][15] The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis.[14]
The UPR is mediated by three main sensor proteins in the ER membrane: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[14] Activation of these pathways leads to:
-
Translational attenuation: PERK phosphorylation of eIF2α reduces global protein synthesis to decrease the load on the ER.[16]
-
Increased chaperone production: ATF6 and IRE1 upregulate the expression of ER chaperones, such as GRP78, to assist in protein folding.[17]
-
ER-associated degradation (ERAD): The UPR enhances the degradation of misfolded proteins.[16]
If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. Glucosamine-induced ER stress has been implicated in various cellular outcomes, including apoptosis and insulin (B600854) resistance.[16][18]
dot
Caption: Glucosamine-induced ER stress and the Unfolded Protein Response (UPR).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Effective Concentrations of this compound in Cell Culture
| Cell Line | Concentration | Observed Effect | Reference |
| DU145 (prostate cancer) | 2 mM | Reduced N-glycosylation of gp130 | [11] |
| A549 (lung epithelial) | 1-5 mM | Inhibition of COX-2 N-glycosylation | [13] |
| HMEC-1 (endothelial) | 5-20 mM | Dose-dependent increase in O-GlcNAcylation | [10] |
| HepG2 (hepatoma) | 5 mM | Induction of GRP78 (ER stress marker) | [17] |
| Mouse Embryonic Fibroblasts | ≥1 mM | Impaired biosynthesis of mature lipid-linked oligosaccharides | [15] |
| Human Tubular Epithelial HK2 | Not specified | Inhibited TGF-β1-mediated LOXL2 secretion | [19] |
Table 2: Effects of this compound on Specific Proteins and Pathways
| Protein/Pathway | Cell Line | Glucosamine Effect | Mechanism | Reference |
| gp130 | DU145 | Decreased molecular mass | Inhibition of N-linked glycosylation | [11] |
| COX-2 | A549 | Decreased molecular mass, inhibited activity | Inhibition of N-linked glycosylation, increased proteasomal degradation | [13] |
| CD25 (IL-2Rα) | CD4 T cells | Decreased molecular mass and surface expression | Interference with N-linked glycosylation | [12] |
| Apolipoprotein B100 | HepG2 | Reduced synthesis | PERK-mediated translational attenuation due to ER stress | [16] |
| IL-6/JAK/STAT3 signaling | DU145 | Impaired phosphorylation of JAK2, SHP2, STAT3 | Consequence of reduced N-glycosylation of gp130 | [11] |
| LOXL2 | HK2 | Inhibited secretion | Inhibition of N-glycosylation | [19] |
Experimental Protocols
Analysis of Protein Glycosylation Status by Western Blot
A common method to assess changes in N-linked glycosylation is to observe shifts in the molecular weight of a target protein by SDS-PAGE and Western blot.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentration of this compound (e.g., 1-5 mM) or a vehicle control for a specified time (e.g., 24-48 hours). Tunicamycin (an inhibitor of N-glycosylation) can be used as a positive control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane and probe with a primary antibody specific for the protein of interest, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the apparent molecular weight of the protein in glucosamine-treated cells compared to the control suggests inhibition of N-glycosylation.
dot
Caption: Experimental workflow for analyzing protein glycosylation by Western Blot.
Deglycosylation with PNGase F
To confirm that the observed molecular weight shift is due to a loss of N-linked glycans, cell lysates can be treated with Peptide: N-glycosidase F (PNGase F), an enzyme that cleaves N-linked glycans from glycoproteins.
Methodology:
-
Prepare cell lysates from control and glucosamine-treated cells as described above.
-
Take an aliquot of each lysate and treat it with PNGase F according to the manufacturer's protocol. Typically, this involves denaturing the protein followed by incubation with the enzyme.
-
Run the PNGase F-treated and untreated samples side-by-side on an SDS-PAGE gel and perform a Western blot for the protein of interest.
-
If glucosamine inhibits N-glycosylation, the untreated glucosamine sample should show a band at a lower molecular weight, which should co-migrate with the PNGase F-treated control sample.
Assessment of O-GlcNAcylation Levels
Methodology:
-
Cell Culture, Treatment, and Lysis: Prepare cell lysates as described for the Western blot protocol.
-
SDS-PAGE and Western Blot: Perform SDS-PAGE and Western blotting as described previously.
-
Antibody Probing: Probe the membrane with a primary antibody that specifically recognizes O-GlcNAc modified proteins (e.g., clone RL2 or CTD110.6).
-
Analysis: An increase in the overall signal in the glucosamine-treated lanes compared to the control indicates a global increase in protein O-GlcNAcylation. Specific bands may also be identified if the modification on a particular protein is significantly altered.
Applications in Drug Development
The ability of this compound to modulate protein glycosylation makes it a valuable tool in drug development.
-
Target Validation: By altering the glycosylation state of a target protein with glucosamine, researchers can investigate the role of glycosylation in that protein's function, stability, and interaction with potential drug candidates.
-
Disease Modeling: Since aberrant glycosylation is a hallmark of many diseases, including cancer and diabetes, glucosamine can be used in cell-based models to mimic these disease states and screen for therapeutic agents.[8][11]
-
Development of Glycosylation-Inhibiting Drugs: Understanding how glucosamine inhibits N-glycosylation can provide insights for the development of more specific and potent inhibitors of this pathway for therapeutic purposes, such as in oncology.[11] this compound itself serves as a precursor for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][20]
This compound is a multifaceted molecule that plays a central role in the study of protein glycosylation. By directly entering the hexosamine biosynthetic pathway, it can enhance O-GlcNAcylation while paradoxically inhibiting N-linked glycosylation at higher concentrations, often through the induction of ER stress. This dual activity provides researchers with a powerful tool to investigate the profound impact of glycosylation on protein function, cellular signaling, and disease pathogenesis. The experimental approaches detailed in this guide offer a framework for leveraging this compound to advance our understanding of glycobiology and to facilitate the development of novel therapeutics targeting glycosylation pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Glucosamine | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins in diabetic cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant activity of glucosamine and its effects on ROS production, Nrf2, and O-GlcNAc expression in HMEC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-cancer activity of glucosamine through inhibition of N-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucosamine Modulates T Cell Differentiation through Down-regulating N-Linked Glycosylation of CD25 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucosamine hydrochloride specifically inhibits COX-2 by preventing COX-2 N-glycosylation and by increasing COX-2 protein turnover in a proteasome-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Glucosamine-Induced ER Stress in Diabetic Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucosamine induces ER stress by disrupting lipid-linked oligosaccharide biosynthesis and N-linked protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucosamine-induced endoplasmic reticulum stress attenuates apolipoprotein B100 synthesis via PERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Glucosamine induces increased musclin gene expression through endoplasmic reticulum stress-induced unfolding protein response signaling pathways in mouse skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of N-glycosylation by glucosamine hydrochloride inhibits TGF-β1-induced LOXL2 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for D-Glucosamine Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Glucosamine hydrochloride (GlcN·HCl) in cell culture experiments. This document outlines the compound's mechanism of action, provides detailed protocols for its application and subsequent analysis, and summarizes key quantitative data for experimental planning.
Introduction
D-Glucosamine, an amino sugar, serves as a fundamental precursor in the hexosamine biosynthetic pathway, culminating in the formation of UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2] This molecule is crucial for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids.[1][2] Exogenous administration of this compound can significantly impact cellular processes by influencing post-translational modifications like O-GlcNAcylation, inducing endoplasmic reticulum (ER) stress, and modulating various signaling pathways, ultimately affecting cell viability, proliferation, and apoptosis.[3][4][5]
Mechanism of Action
This compound exerts its effects on cells through several key mechanisms:
-
Induction of Endoplasmic Reticulum (ER) Stress: Elevated concentrations of glucosamine (B1671600) can disrupt N-linked glycosylation and the biosynthesis of lipid-linked oligosaccharides, leading to an accumulation of unfolded proteins in the ER and triggering the unfolded protein response (UPR).[3][6] This ER stress is a significant factor in glucosamine-induced cellular effects.[3][6][7][8][9]
-
Modulation of Signaling Pathways: GlcN·HCl has been shown to inhibit the IGF-1R/Akt signaling pathway, which is crucial for cell proliferation and survival.[10] It can also affect the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibit the activity of p70S6K, a key regulator of protein translation.[11][12]
-
Induction of Apoptosis: By inducing ER stress and modulating signaling pathways, this compound can trigger programmed cell death, or apoptosis.[4][13][14] This is often mediated through both extrinsic and intrinsic apoptotic pathways, involving the activation of caspases.[4]
-
Increased O-GlcNAcylation: As a precursor to UDP-GlcNAc, glucosamine can increase the O-GlcNAcylation of nuclear and cytoplasmic proteins.[5][15] This dynamic post-translational modification can alter protein function and stability, thereby influencing a wide range of cellular processes.[5][15]
Data Presentation
The following tables summarize the effective concentrations and observed effects of this compound in various cell lines as reported in the literature.
Table 1: Effective Concentrations and Durations of this compound Treatment
| Cell Line | Concentration | Duration | Observed Effect |
| SMMC-7721 (Hepatoma) | 500 µg/ml, 1000 µg/ml | 120 h | Inhibition ratios of 52% and 83%, respectively.[13] |
| Caki-1 (Renal Cancer) | 1 mM, 5 mM, 10 mM | 24, 48, 72 h | Dose- and time-dependent inhibition of proliferation.[10] |
| ALVA41 (Prostate Cancer) | 0.5 - 2 mM | 24 h | Dose-dependent decrease in proliferation.[16] |
| Human Chondrocytes | 2.5 mM, 10 mM | 2 h (pre-incubation) | Inhibition of IL-1β-stimulated MMP production.[11] |
| Mouse Embryonic Fibroblasts (MEFs) | ≥1 mM | Up to 18 h | Impaired biosynthesis of mature lipid-linked oligosaccharides.[3] |
| HepG2 (Hepatoma) | 4 mM | 4, 16 h | Induction of ER stress markers.[9] |
Table 2: IC50 Values of this compound
| Cell Line | IC50 Value | Reference |
| SMMC-7721 (Hepatoma) | ~500 µg/ml | [10] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile, concentrated stock solution of this compound for use in cell culture.
Materials:
-
D-(+)-Glucosamine hydrochloride powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
0.22 µm syringe filter
-
Sterile conical tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Dissolve the powder in sterile PBS or cell culture medium to a desired stock concentration (e.g., 1 M).[10]
-
Ensure complete dissolution by vortexing or gentle warming if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.[10]
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[10]
-
Store the aliquots at -20°C.[10]
Cell Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium, pre-warmed to 37°C
-
This compound stock solution
-
Vehicle control (e.g., sterile PBS or the solvent used for the stock solution)
Procedure:
-
Plate cells at the desired density and allow them to adhere and grow for approximately 24 hours.[10]
-
Thaw an aliquot of the this compound stock solution.
-
Prepare the desired final concentrations of GlcN·HCl by diluting the stock solution in fresh, pre-warmed cell culture medium.[10]
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control by adding medium containing an equivalent volume of the solvent used to prepare the stock solution.[10]
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add MTT solution to each well to a final concentration of 0.5 mg/ml.[10]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[10]
-
Carefully remove the MTT-containing medium from the wells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for a few minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[10]
Analysis of Protein Expression by Western Blotting
This technique is used to detect specific proteins in cell lysates to study the effects of this compound on signaling pathways and protein expression levels.
Materials:
-
Cells treated with this compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS.[10]
-
Lyse the cells using a suitable lysis buffer containing inhibitors.[10]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a protein assay.[10]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[10]
-
Separate the proteins by SDS-PAGE.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.[10]
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/ml.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Add additional 1X Binding Buffer to each sample before analysis.
-
Analyze the cells immediately by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic or necrotic cells are both Annexin V and PI positive.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for its study in cell culture.
References
- 1. D- (+)-Glucosamine = 99 , BioReagent, cell culture mammalian 66-84-2 [sigmaaldrich.com]
- 2. mpbio.com [mpbio.com]
- 3. Glucosamine induces ER stress by disrupting lipid-linked oligosaccharide biosynthesis and N-linked protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosamine induces activated T cell apoptosis through reduced T cell receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Glucosamine-Induced ER Stress in Diabetic Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucosamine-induced endoplasmic reticulum stress affects GLUT4 expression via activating transcription factor 6 in rat and human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucosamine-induced endoplasmic reticulum stress attenuates apolipoprotein B100 synthesis via PERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 16. Glucosamine induces cell death via proteasome inhibition in human ALVA41 prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Glucosamine Hydrochloride in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucosamine hydrochloride is a widely utilized amino sugar in biomedical research, particularly in studies related to osteoarthritis, inflammation, and cancer. As a precursor in the hexosamine biosynthesis pathway (HBP), it plays a crucial role in the formation of glycosylated proteins and lipids.[1] Understanding its effects at a cellular level is paramount, and the proper preparation of stock solutions is the foundational step for reliable and reproducible in vitro experimental results. These application notes provide detailed protocols for the preparation and use of this compound stock solutions, summarize key quantitative data, and illustrate relevant biological pathways and experimental workflows.
Data Presentation
Quantitative Data Summary
The following tables provide a consolidated summary of the physical and chemical properties, solubility, and storage conditions for this compound, as well as typical working concentrations used in various in vitro models.
Table 1: Properties and Solubility of this compound
| Property | Value | References |
| Molecular Formula | C₆H₁₃NO₅ · HCl | |
| Molecular Weight | 215.63 g/mol | |
| Appearance | White crystalline solid | |
| Solubility in Water | Soluble | [1] |
| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL | |
| Solubility in DMSO | 100 mg/mL (requires sonication) | |
| pH (20 mg/mL in water) | 3.0 - 5.0 |
Table 2: Stock Solution Preparation and Storage
| Parameter | Recommendation | References |
| Recommended Solvents | Sterile Phosphate-Buffered Saline (PBS), Cell Culture Medium, Water | [2] |
| Recommended Stock Concentration | 1 M | [2] |
| Sterilization Method | Filtration through a 0.22 µm filter | [2] |
| Storage Temperature | -20°C | [2] |
| Storage Duration | Aliquoted solutions are stable for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles. | |
| Short-term Storage | Aqueous solutions are not recommended to be stored for more than one day. |
Table 3: Examples of Working Concentrations in In Vitro Studies
| Cell Line | Application | Working Concentration | Duration | Observed Effect | References |
| Human Chondrocytes | Inhibition of IL-1β-induced MMP production | 2.5 mM, 10 mM | 2 hours pretreatment | Inhibition of JNK and p38 MAPK phosphorylation | [3][4] |
| SMMC-7721 (Hepatoma) | Inhibition of proliferation | 500 µg/mL, 1000 µg/mL | 120 hours | Inhibition ratios of 52% and 83%, respectively | [2] |
| Caki-1 (Renal Cancer) | Inhibition of proliferation | 1 mM, 5 mM, 10 mM | 24, 48, 72 hours | Dose- and time-dependent inhibition | [2] |
| Sarcoma 37 | Cytotoxicity | 0.5% (w/v) | 48 hours | Toxic to sarcoma cells | [5] |
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Stock Solution
Materials:
-
This compound powder (MW: 215.63 g/mol )
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium
-
Sterile 50 mL conical tubes
-
0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: Accurately weigh out 2.156 g of this compound powder.
-
Dissolving: Transfer the powder to a sterile 50 mL conical tube. Add 10 mL of sterile PBS or cell culture medium.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and sterilize the solution by filtering it into a new sterile 50 mL conical tube.[2]
-
Aliquoting: Dispense the sterile 1 M stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the name of the compound, concentration, and date of preparation. Store the aliquots at -20°C for long-term use.[2]
Protocol 2: Cell Treatment for In Vitro Assays
Materials:
-
Cultured cells in appropriate multi-well plates (e.g., 96-well for viability, 6-well for protein analysis)
-
Complete cell culture medium, pre-warmed to 37°C
-
1 M this compound stock solution (prepared as in Protocol 1)
-
Vehicle control (sterile PBS or the solvent used for the stock solution)
Procedure:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.[2]
-
Preparation of Working Solutions: Thaw an aliquot of the 1 M this compound stock solution. Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Cell Treatment: Carefully remove the old medium from the cells. Replace it with the medium containing the various concentrations of this compound.
-
Controls: Include a vehicle control group by treating cells with medium containing the same amount of the solvent used to prepare the stock solution (e.g., PBS).[2] An untreated control group (cells in medium only) should also be included.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]
-
Downstream Analysis: Following incubation, proceed with the planned in vitro assays, such as cell viability assays (e.g., MTT), western blotting for protein expression, or real-time PCR for gene expression analysis.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Workflow for preparing and using D-Glucosamine HCl.
Caption: D-Glucosamine HCl enters the Hexosamine Biosynthesis Pathway.
Mechanism of Action Overview
This compound enters the cell and is phosphorylated to glucosamine-6-phosphate, thereby entering the hexosamine biosynthesis pathway (HBP).[6] This pathway culminates in the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein and lipid glycosylation. An increased flux through the HBP leads to elevated levels of O-linked N-acetylglucosamine (O-GlcNAc) modification of various intracellular proteins.[7] This post-translational modification can compete with phosphorylation and modulate the activity of numerous signaling proteins and transcription factors.
Notably, in chondrocytes, D-Glucosamine has been shown to inhibit the IL-1β-induced phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), leading to a reduction in the expression of matrix metalloproteinases (MMPs) involved in cartilage degradation.[3][4] The modulation of these and other signaling pathways, such as the NF-κB pathway, underlies the diverse biological effects of D-Glucosamine observed in in vitro studies.[8]
References
- 1. D-Glucosamine | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Glucosamine Mediated Hexosamine Biosynthesis Pathway Activation Utilizes ATF4 to Promote “Exercise-Like” Angiogenesis and Perfusion Recovery in PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The O-linked N-acetylglucosamine modification in cellular signalling and the immune system. ‘Protein Modifications: Beyond the Usual Suspects' Review Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for D-Glucosamine Hydrochloride in Experimental Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucosamine hydrochloride (GlcN·HCl) is an amino monosaccharide and a fundamental component of glycosaminoglycans, which are essential for the structure and function of articular cartilage.[1] While extensively investigated for its potential chondroprotective and therapeutic effects in osteoarthritis (OA), its dose-dependent biological activities are of significant interest in experimental research. At physiological or therapeutic concentrations, glucosamine (B1671600) is explored for its ability to stimulate proteoglycan synthesis, inhibit catabolic enzymes, and exert anti-inflammatory effects.[2][3] Conversely, at high concentrations, it has been shown to induce chondrocyte apoptosis and cartilage matrix degradation, mimicking certain pathological features of OA.[4][5]
These application notes provide detailed protocols for two distinct applications of this compound in experimental OA research:
-
Induction of an Osteoarthritis-Like State in Vitro: A proposed method utilizing high concentrations of GlcN·HCl to induce chondrocyte cytotoxicity and cartilage degradation, serving as a chemical model for studying OA pathogenesis.
-
Therapeutic Intervention in an In Vivo Model: A standard protocol for evaluating the chondroprotective effects of GlcN·HCl in a surgically induced OA model in rats.
Application: Induction of an Osteoarthritis-Like State in Vitro
This protocol is based on published findings demonstrating the cytotoxic effects of high-dose glucosamine on chondrocytes and cartilage explants.[4][5] It provides a framework for establishing a chemically-induced model of cartilage degradation.
Quantitative Data Summary: High-Concentration Effects of this compound on Chondrocytes/Cartilage Explants
| Parameter | Species/Model | GlcN·HCl Concentration | Observed Effect | Reference |
| Cell Viability | Bovine Chondrocytes | 6.5 mg/mL | Decreased cell viability | [4] |
| Cell Viability | Bovine Chondrocytes | 10.0 mg/mL | Evident cell death | [6][7] |
| Cell Viability | Bovine Chondrocytes | 25 mg/mL | >90% decrease in cell viability | [4] |
| Proteoglycan Synthesis | Bovine Cartilage Explants | 2.5 - 25 mg/mL | Dose-dependent decrease | [4] |
| Cell Proliferation | Bovine Chondrocytes | 10 mM | Lowest cell proliferation | [8] |
Experimental Protocol: Induction of Cartilage Degradation in Bovine Cartilage Explants
Objective: To induce osteoarthritis-like changes (e.g., decreased proteoglycan synthesis, cell death) in cartilage explants using high concentrations of this compound.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Bovine articular cartilage (e.g., from metacarpophalangeal joints)
-
Dulbecco's Modified Eagle Medium (DMEM) with antibiotics
-
Fetal Bovine Serum (FBS)
-
Sterile scalpel and biopsy punch
-
24-well culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Assay kits for cell viability (e.g., MTT, Live/Dead assay) and proteoglycan content (e.g., DMMB assay)
Methodology:
-
Cartilage Explant Preparation:
-
Aseptically harvest full-thickness articular cartilage shavings from the metacarpophalangeal joints of young bovine animals.
-
Using a sterile biopsy punch (e.g., 3 mm diameter), create uniform cartilage explant discs.
-
Wash the explants multiple times with sterile phosphate-buffered saline (PBS) containing antibiotics.
-
-
Explant Culture and Treatment:
-
Place one explant disc into each well of a 24-well plate.
-
Culture the explants in DMEM supplemented with 10% FBS and antibiotics for 24-48 hours to allow for equilibration.
-
Prepare stock solutions of this compound in culture medium. Prepare a range of high concentrations for treatment (e.g., 2.5 mg/mL, 5 mg/mL, 10 mg/mL, and 25 mg/mL).[4][6] A no-treatment control group (medium only) is essential.
-
After equilibration, replace the medium with the prepared GlcN·HCl treatment solutions.
-
Incubate the explants for a defined period (e.g., 24 to 72 hours). The duration should be optimized based on preliminary experiments.
-
-
Assessment of OA-Like Changes:
-
Cell Viability: At the end of the treatment period, assess chondrocyte viability within the explants using a suitable method like the MTT assay or a Live/Dead viability/cytotoxicity assay.
-
Proteoglycan Release: Collect the culture medium from each well. Quantify the amount of sulfated glycosaminoglycans (s-GAGs) released into the medium using the DMMB (dimethylmethylene blue) assay. An increase in s-GAG release indicates matrix degradation.
-
Proteoglycan Synthesis: To measure matrix synthesis, pulse-label the explants with a radioactive tracer like Na₂-³⁵SO₄ for the final few hours of culture. After incubation, digest the explants and measure the incorporated radioactivity. A decrease in incorporation indicates reduced synthesis.[4]
-
Histological Analysis: Fix explants in formalin, embed in paraffin, and section for histological staining (e.g., Safranin O-Fast Green) to visualize proteoglycan loss and changes in tissue morphology.
-
Workflow Diagram
Caption: Workflow for inducing cartilage degradation in vitro.
Application: Therapeutic Intervention in an In Vivo Experimental OA Model
This protocol describes the use of this compound as a potential therapeutic agent in a surgically induced osteoarthritis model in rats, a widely accepted method for preclinical OA research.
Quantitative Data Summary: Therapeutic Dosing of this compound In Vivo
| Animal Model | OA Induction Method | Administration Route | GlcN·HCl Dose/Concentration | Treatment Schedule | Reference |
| Rat | Medial Meniscal Transection (MMx) | Intra-articular injection | 350 µg in 100 µL saline | Thrice weekly for 3 weeks, starting 4 weeks post-surgery | [9] |
| Rat | Anterior Cruciate Ligament Transection (ACLT) | Oral administration | 1000 mg/kg/day | Daily for 56 days | [5] |
| Rat | Anterior Cruciate Ligament Transection (ACLT) | Oral administration | 250 mg/kg/day | Daily for 10 weeks, starting 5 weeks post-surgery | [10] |
Experimental Protocol: Intra-articular Treatment in a Rat Medial Meniscectomy (MMx) Model
Objective: To evaluate the chondroprotective effects of intra-articularly delivered this compound in a rat model of surgically induced osteoarthritis.
Materials:
-
Male Wistar or Sprague-Dawley rats (skeletally mature)
-
This compound
-
Sterile normal saline
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for small animal surgery
-
27G needles and syringes
-
Microtome and histology supplies
-
Imaging equipment (e.g., for gross morphology)
Methodology:
-
Surgical Induction of OA (Week 0):
-
Anesthetize the rat according to approved institutional animal care protocols.
-
Prepare the right knee for aseptic surgery.
-
Make a medial skin incision to expose the knee joint.
-
Perform a medial meniscectomy (MMx) or anterior cruciate ligament transection (ACLT) to destabilize the joint and induce OA.[9][11] The contralateral (left) knee can serve as a non-operated control. A sham-operated group (joint exposure without destabilization) is also recommended.
-
Close the incision in layers. Provide post-operative analgesia as required.
-
Allow the animals to recover and for OA to develop over a period of 4 weeks.[9]
-
-
Treatment Protocol (Starting Week 5):
-
Divide the OA-induced animals into treatment groups (e.g., Saline control, GlcN·HCl low dose, GlcN·HCl optimal dose).
-
Anesthetize the rats for each injection.
-
Prepare a sterile solution of this compound in normal saline. A concentration of 3.5 mg/mL (to deliver 350 µg in a 100 µL injection) has been shown to be effective.[9]
-
Administer a 100 µL intra-articular injection into the affected knee joint using a 27G needle.[9]
-
Perform the injections thrice weekly for a duration of 3 weeks.[9]
-
-
Endpoint Analysis (Week 8):
-
At the end of the treatment period, humanely euthanize the animals.
-
Dissect the knee joints and perform gross morphological assessment of the articular surfaces.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Prepare sagittal sections of the joint and stain with Safranin O and Fast Green.
-
Evaluate the cartilage degradation, proteoglycan loss, and cellularity using a standardized scoring system, such as the modified Mankin score.[9]
-
Compare the scores between the saline-treated control group and the GlcN·HCl-treated groups to determine therapeutic efficacy.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of GlcN·HCl.
Signaling Pathways Modulated by D-Glucosamine
D-glucosamine has been shown to influence several key signaling pathways implicated in the pathogenesis of osteoarthritis. Its anti-inflammatory and chondroprotective effects are often attributed to the inhibition of pro-inflammatory cascades.
Key Signaling Pathways:
-
NF-κB (Nuclear Factor kappa B) Pathway: Glucosamine has been demonstrated to inhibit the activation of NF-κB, a crucial transcription factor that governs the expression of numerous pro-inflammatory cytokines (like IL-1β and TNF-α), chemokines, and matrix-degrading enzymes (MMPs).[3][7] By suppressing NF-κB, glucosamine can reduce the overall inflammatory response within the joint.[7]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Glucosamine can modulate MAPK signaling, including the p38 and JNK pathways, which are involved in stress and inflammatory responses in chondrocytes. Attenuation of p38 and JNK signaling by glucosamine can lead to decreased cartilage degeneration.[10]
-
Inflammatory Mediators: Glucosamine reduces the production of key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), which contribute to pain and cartilage degradation in OA.[12][13]
Signaling Pathway Diagram
Caption: Glucosamine inhibits pro-inflammatory signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosamine prevents in vitro collagen degradation in chondrocytes by inhibiting advanced lipoxidation reactions and protein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical model of osteoarthritis--a pharmacological evaluation. | Semantic Scholar [semanticscholar.org]
- 4. High doses of glucosamine-HCl have detrimental effects on bovine articular cartilage explants cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chondrocyte Apoptosis in the Pathogenesis of Osteoarthritis [mdpi.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. researchgate.net [researchgate.net]
- 8. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucosamine Hydrochloride but Not Chondroitin Sulfate Prevents Cartilage Degradation and Inflammation Induced by Interleukin-1α in Bovine Cartilage Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Risk assessment for glucosamine and chondroitin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucosamine prevents in vitro collagen degradation in chondrocytes by inhibiting advanced lipoxidation reactions and protein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of a glucosamine derivative on impact-induced chondrocyte apoptosis in vitro. A preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of D-Glucosamine Hydrochloride in Animal Models of Joint Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucosamine hydrochloride is a naturally occurring amino sugar and a fundamental component of glycosaminoglycans, which are essential for the structural integrity of articular cartilage. Its therapeutic potential in the management of joint diseases, particularly osteoarthritis (OA) and rheumatoid arthritis (RA), has been the subject of extensive preclinical research. In animal models, this compound has demonstrated chondroprotective, anti-inflammatory, and analgesic effects.[1][2] This document provides detailed application notes and standardized protocols for the use of this compound in various animal models of joint disease, intended to guide researchers in designing and executing robust preclinical studies.
Data Presentation: Quantitative Summary of Preclinical Studies
The following tables summarize the dosages, administration routes, and key findings from various studies utilizing this compound in animal models of joint disease. This allows for a comparative overview of the experimental parameters and outcomes.
Table 1: this compound in Osteoarthritis (OA) Animal Models
| Animal Model | Species | Route of Administration | Dosage | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| Anterior Cruciate Ligament Transection (ACLT) | Rabbit | Oral | 100 mg/day | 8 weeks | Significantly reduced subchondral bone turnover; Attenuated the decrease in Bone Mineral Density (BMD), bone volume, and connectivity. | [3][4][5] |
| Anterior Cruciate Ligament Transection (ACLT) | Rabbit | Oral | 75.47 mg/kg/day (in combination) | 84 days | Improved cartilage volume and thickness as assessed by MRI. | [6] |
| Monoiodoacetate (MIA) Injection | Rat | Oral | 1000 mg/kg/day | 4 weeks | Significantly reduced serum levels of C-terminal crosslinking telopeptide of type II collagen (CTX-II). | |
| Spontaneous OA | Mouse | Oral | High Dose (unspecified) | Not Specified | Improved histopathological scores of cartilage. | [7] |
| Chymopapain-induced | Rabbit | Oral | 20 mg/kg and 100 mg/kg/day | 8 weeks | No significant effect on proteoglycan concentration in non-arthritic temporomandibular joints. | [8] |
Table 2: this compound in Rheumatoid Arthritis (RA) Animal Models
| Animal Model | Species | Route of Administration | Dosage | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| Spontaneous (SKG/jcl mice) | Mouse | Oral (in food) | 0.5% in diet | 56 days | Significantly decreased serum tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) concentrations; Suppressed arthritis and histopathological scores. | [9][10] |
| Collagen-Induced Arthritis | Rat | Not Specified | Not Specified | Not Specified | Suppressed inflammatory markers. | [11] |
Experimental Protocols
Induction of Osteoarthritis (OA) Animal Models
a) Surgical Induction: Anterior Cruciate Ligament Transection (ACLT)
This model induces joint instability, leading to progressive cartilage degeneration that mimics post-traumatic OA.
-
Animals: New Zealand White rabbits (2.5-3.0 kg) or Sprague-Dawley rats (200-250 g).
-
Anesthesia: Ketamine (35 mg/kg) and xylazine (B1663881) (5 mg/kg), administered intramuscularly.
-
Procedure:
-
Aseptically prepare the surgical site on the right knee.
-
Make a medial parapatellar incision to expose the joint capsule.
-
Incise the capsule to reveal the intra-articular structures.
-
Transect the anterior cruciate ligament using a microsurgical blade.
-
Confirm complete transection by eliciting an anterior drawer sign.
-
Close the joint capsule and skin with appropriate sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
b) Chemical Induction: Monoiodoacetate (MIA) Injection
MIA is a metabolic inhibitor that induces chondrocyte death and inflammation, resulting in rapid OA development.
-
Animals: Wistar or Sprague-Dawley rats (180-220 g).
-
Procedure:
-
Anesthetize the animal (e.g., isoflurane).
-
Shave and disinfect the skin over the right knee joint.
-
Prepare a sterile solution of MIA in saline (e.g., 2 mg in 50 µL).
-
Inject the MIA solution intra-articularly into the knee joint using a 27-30 gauge needle.
-
Allow the animal to recover. Joint pain and inflammation typically develop within a few days.
-
Administration of this compound
This compound can be administered through various routes, with oral gavage being the most common in preclinical studies.
-
Preparation: Dissolve this compound powder in sterile water or saline to the desired concentration.
-
Oral Gavage:
-
Gently restrain the animal.
-
Insert a ball-tipped gavage needle into the esophagus.
-
Slowly administer the prepared solution.
-
The volume administered should be appropriate for the animal's size (e.g., 1-2 mL for rats).
-
-
Dietary Admixture:
-
Calculate the required amount of this compound to be mixed with the standard rodent chow to achieve the target daily dose based on average food consumption.
-
Ensure homogenous mixing of the compound in the feed.
-
Histological Analysis of Articular Cartilage
Histological evaluation is crucial for assessing the structural changes in the joint tissues.
-
Tissue Preparation:
-
At the end of the study, euthanize the animals and dissect the knee joints.
-
Fix the joints in 10% neutral buffered formalin for 48-72 hours.
-
Decalcify the specimens in a suitable decalcifying solution (e.g., 10% EDTA) for 2-4 weeks.
-
Process the tissues and embed them in paraffin.
-
Cut 5 µm thick sections.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and cellularity.
-
Safranin O-Fast Green: To visualize proteoglycan content (stains red/orange) and cartilage structure.
-
-
Scoring: Utilize a standardized scoring system, such as the Modified Mankin score, to quantify the severity of cartilage degradation.[12][13][14][15][16] The Mankin score assesses cartilage structure, cellular abnormalities, and matrix staining.
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its therapeutic effects by modulating key inflammatory and catabolic signaling pathways implicated in the pathogenesis of joint diseases.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is often aberrantly activated in joint diseases.[17][18][19] Pro-inflammatory cytokines like Interleukin-1β (IL-1β) and TNF-α trigger a signaling cascade that leads to the activation of the IKK complex, which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB (p50/p65) dimer. The active NF-κB then translocates to the nucleus, where it binds to the promoter regions of target genes, inducing the expression of inflammatory mediators such as COX-2, iNOS, and matrix metalloproteinases (MMPs).[1][20] this compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these catabolic and inflammatory molecules.[1]
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of D-Glucosamine HCl.
Experimental Workflow
A typical preclinical study evaluating the efficacy of this compound in an animal model of joint disease follows a structured workflow.
Figure 2: General experimental workflow for preclinical evaluation of D-Glucosamine HCl.
Conclusion
The use of this compound in animal models of joint disease has provided valuable insights into its potential as a therapeutic agent. The protocols and data presented in these application notes are intended to serve as a comprehensive resource for researchers. Standardization of animal models, dosing regimens, and outcome measures is critical for the continued investigation and validation of this compound's efficacy and mechanism of action in the context of joint health.
References
- 1. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosamine and chondroitin use in canines for osteoarthritis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of glucosamine hydrochloride on subchondral bone changes in an animal model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of glucosamine hydrochloride on subchondral bone changes in an animal model of osteoarthritis. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Different Doses of Glucosamine Hydrochloride on Cartilage Tissue and Levels of Joint Injury Markers in Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.jofph.com [files.jofph.com]
- 9. researchgate.net [researchgate.net]
- 10. Suppressive effects of N-acetyl-D-glucosamine on rheumatoid arthritis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Associations Between Glucosamine and Chondroitin Supplement Use and Biomarkers of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the potential value of individual parameters of histological grading systems in a sheep model of cartilage damage: the Modified Mankin method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. COMPARISON OF CARTILAGE HISTOPATHOLOGY ASSESSMENT SYSTEMS ON HUMAN KNEE JOINTS AT ALL STAGES OF OSTEOARTHRITIS DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The NF-κB signalling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of NF-κB-SOX9 signalling pathway in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of D-Glucosamine Hydrochloride by High-Performance Liquid Chromatography (HPLC)
Introduction
D-Glucosamine hydrochloride is a widely utilized amino sugar in dietary supplements for supporting joint health. Accurate and reliable quantification of this compound in raw materials and finished products is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for this purpose. This document provides a detailed protocol for the quantification of this compound using a robust HPLC method.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various validated HPLC methods for this compound analysis.
| Parameter | Method 1 (Reversed-Phase with UV) | Method 2 (HILIC with ELSD)[1][2] | Method 3 (Reversed-Phase with Pre-column Derivatization and UV)[3][4] |
| Linearity Range | 0.15 - 0.90 mg/mL[5] | 0.4 - 2.5 mg/mL[1][2] | 2.0 - 150 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[5] | > 0.99[1] | > 0.999[4] |
| Limit of Detection (LOD) | S/N 3:1[5] | 20 µg/mL[1][2] | Not explicitly stated |
| Limit of Quantification (LOQ) | S/N 10:1[5] | 80 µg/mL[1][2] | Not explicitly stated |
| Accuracy (Recovery) | 100.6% - 100.8%[5] | Not explicitly stated | 99.0% - 101%[3] |
| Precision (RSD) | < 2%[5] | < 2%[1] | Intra-day: < 2%, Inter-day: < 4%[6] |
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol details a straightforward and widely accessible method for the quantification of this compound without the need for derivatization.
1. Materials and Reagents
-
D-(+)-Glucosamine hydrochloride (≥99% purity) as a reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Sodium perchlorate (B79767).
-
Perchloric acid.
-
Sodium hydroxide.
-
Deionized water (18.2 MΩ·cm).
-
0.45 µm membrane filters.
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Centrifuge.
3. Chromatographic Conditions
-
Column: Luna C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[5]
-
Mobile Phase: Isocratic elution with a mixture of 50 mM sodium perchlorate (pH adjusted to 6.5 with 1 M sodium hydroxide) and acetonitrile (99:1, v/v).[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 193 nm.[5]
-
Injection Volume: 6 µL.[5]
4. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 50 mM solution of sodium perchlorate in deionized water. Adjust the pH to 6.5 using 1 M sodium hydroxide. Mix this aqueous solution with acetonitrile in a 99:1 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (0.9 mg/mL): Accurately weigh approximately 90 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with deionized water. Sonicate for 10 minutes to ensure complete dissolution.[5]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.15, 0.30, 0.60, and 0.90 mg/mL) by diluting the stock solution with the mobile phase.[5]
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets to obtain a homogenous mixture.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water and sonicate for 15 minutes to dissolve the glucosamine (B1671600).
-
Make up the volume to 100 mL with deionized water and mix thoroughly.
-
Centrifuge an aliquot of the solution at 10,000 g for 10 minutes.[5]
-
Dilute the supernatant 1:10 (v/v) with the mobile phase.[5]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
5. System Suitability
Before sample analysis, perform a system suitability test by injecting the mid-concentration standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2%.
6. Analysis
Inject the prepared standards and samples into the HPLC system. Record the chromatograms and integrate the peak area corresponding to this compound.
7. Calculation
Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
References
- 1. scielo.br [scielo.br]
- 2. Development and validation of a HILIC-HPLC-ELSD method for simultaneous determination of glucosamine hydrochloride and chondroitin sulfate in dietary supplements | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 3. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. journals.plos.org [journals.plos.org]
Application Notes and Protocols: D-Glucosamine Hydrochloride Treatment in 3D Tissue Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-glucosamine hydrochloride in three-dimensional (3D) tissue culture models. This document outlines the effects of this compound on various cell types in 3D environments, presents detailed protocols for key experiments, and summarizes quantitative data to facilitate experimental design and data interpretation.
Introduction
This compound, an amino sugar, is a precursor in the hexosamine biosynthetic pathway, leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), which is essential for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. Its effects on cellular processes have been investigated in various contexts, including osteoarthritis and cancer. The use of 3D tissue culture models, such as spheroids and scaffold-based cultures, offers a more physiologically relevant environment compared to traditional 2D cell culture, making them ideal for studying the effects of compounds like this compound.
Effects of this compound in 3D Models
This compound has demonstrated diverse and cell-type-specific effects in 3D tissue culture models.
In Chondrocyte 3D Cultures:
In 3D models of cartilage, this compound has shown potential for modulating extracellular matrix (ECM) production. Studies on bovine and human chondrocytes cultured in hydrogels or scaffolds have indicated that the effects are dose-dependent. At optimal concentrations, it can enhance the synthesis of key cartilage matrix components like aggrecan and collagen type II.[1][2] This anabolic effect may be mediated, in part, through the upregulation of transforming growth factor-beta1 (TGF-β1) signaling.[2][3] However, at higher concentrations, these beneficial effects can be diminished.[1] In long-term 3D cultures of bovine chondrocytes supplemented with growth factors, 1mM this compound stimulated cell proliferation but did not enhance proteoglycan synthesis.[3][4]
In Cancer 3D Spheroids:
In various cancer cell lines, this compound has been shown to possess anti-proliferative and pro-apoptotic properties. While much of the research has been conducted in 2D cultures, the principles extend to 3D spheroid models, which mimic the microenvironment of solid tumors. This compound has been observed to inhibit the growth of cancer cells, such as human hepatoma SMMC-7721 cells, in a concentration-dependent manner.[5] The anti-cancer effects appear to be mediated through the induction of apoptosis and modulation of key signaling pathways, including the inhibition of p70S6K and STAT3.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various 3D tissue culture models.
Table 1: Effects of this compound on Chondrocyte 3D Cultures
| Cell Type | 3D Model | Concentration | Observed Effect | Reference |
| Bovine Chondrocytes | Hydrogel | Up to 2 mM | Dose-dependent enhancement of aggrecan and collagen type II synthesis.[1] | [1] |
| Bovine Chondrocytes | Hydrogel | 15 mM | Loss of anabolic effect on matrix production.[1] | [1] |
| Bovine Chondrocytes | Chitosan Scaffold | 1 mM (with TGF-β3 & IGF-I) | Increased cell proliferation, no significant change in proteoglycan synthesis.[3] | [3] |
| Human Primary Chondrocytes | Micromass | 1 mM | Stimulation of Glycosaminoglycan (GAG) and Small Leucine-Rich Proteoglycan (SLRP) synthesis.[2] | [2] |
Table 2: Anti-proliferative Effects of this compound in Cancer Cells (Primarily 2D data, applicable to 3D studies)
| Cell Line | Assay | Concentration | Inhibition Ratio | Reference |
| Human Hepatoma SMMC-7721 | MTT | 500 µg/ml | 50% | [5] |
| Human Hepatoma SMMC-7721 | MTT | 1000 µg/ml | 82% | [5] |
| Sarcoma 37 | Tissue Culture | 0.5% | Toxic effect observed. | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways. The following diagrams illustrate the hypothesized mechanisms of action.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound in 3D tissue culture models.
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
This protocol describes the formation of uniform spheroids, a widely used scaffold-free 3D culture method.[9][10]
Materials:
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
Sterile petri dishes (e.g., 100 mm)
-
Micropipettes and sterile tips
Procedure:
-
Cell Preparation: a. Culture cells in a standard 2D flask to ~80% confluency. b. Aspirate the culture medium and wash the cells with sterile PBS. c. Add Trypsin-EDTA and incubate until cells detach. d. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. e. Centrifuge at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and perform a cell count.
-
Hanging Drop Preparation: a. Prepare a cell suspension at a concentration of 1 x 10^5 cells/mL (this may need optimization depending on the cell type). b. Add sterile PBS to the bottom of a petri dish to create a humidified chamber. c. Invert the lid of the petri dish and carefully pipette 20 µL drops of the cell suspension onto the inside of the lid, ensuring the drops are well-spaced. d. Carefully place the lid back on the petri dish.
-
Spheroid Formation: a. Incubate the plates at 37°C in a humidified incubator with 5% CO2. b. Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 2-4 days.
-
Treatment: a. Once spheroids have formed, they can be gently harvested by washing the lid with medium into a low-adhesion plate for subsequent treatment with this compound at desired concentrations.
Protocol 2: Cell Viability Assessment in 3D Spheroids
This protocol utilizes a commercially available ATP-based assay (e.g., CellTiter-Glo® 3D) to determine cell viability in spheroids.
Materials:
-
3D spheroids in a multi-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Plate Equilibration: a. Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: a. Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: a. Mix the contents by placing the plate on a shaker for 5 minutes or by gentle pipetting to induce cell lysis. b. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: a. Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Protocol 3: Protein Extraction from 3D Spheroids for Western Blotting
This protocol describes a method for lysing 3D spheroids to extract total protein for subsequent analysis by Western blotting.[11][12]
Materials:
-
3D spheroids
-
Ice-cold PBS
-
RIPA lysis buffer (or a specialized spheroid lysis buffer) supplemented with protease and phosphatase inhibitors.[1][13]
-
Cell scraper (if applicable)
-
Microcentrifuge tubes
-
Sonicator (optional)
Procedure:
-
Spheroid Collection: a. Carefully collect spheroids from the culture plate into a pre-chilled microcentrifuge tube. b. Centrifuge at 300 x g for 5 minutes at 4°C to pellet the spheroids. c. Aspirate the supernatant and wash the spheroid pellet with ice-cold PBS. Repeat the centrifugation and aspiration steps.
-
Lysis: a. Add an appropriate volume of ice-cold lysis buffer to the spheroid pellet. b. Resuspend the pellet by gentle pipetting. For dense spheroids, mechanical disruption using a sonicator (on ice) or passage through a small gauge needle may be necessary to ensure complete lysis.[11] c. Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarification: a. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. b. Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). b. The protein lysate is now ready for use in Western blotting or can be stored at -80°C.
Protocol 4: Immunofluorescence Staining of 3D Spheroids
This protocol provides a general guideline for fixing, permeabilizing, and staining 3D spheroids for fluorescence microscopy.
Materials:
-
3D spheroids
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody diluted in blocking buffer
-
Fluorescently labeled secondary antibody diluted in blocking buffer
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: a. Gently collect spheroids and fix in 4% PFA for 1-2 hours at room temperature. b. Wash the spheroids three times with PBS.
-
Permeabilization: a. Permeabilize the spheroids with permeabilization buffer for 30-60 minutes at room temperature. b. Wash the spheroids three times with PBS.
-
Blocking: a. Block non-specific antibody binding by incubating the spheroids in blocking buffer for 1-2 hours at room temperature.
-
Antibody Incubation: a. Incubate the spheroids with the primary antibody overnight at 4°C. b. Wash the spheroids three to five times with PBS. c. Incubate with the fluorescently labeled secondary antibody for 2-4 hours at room temperature, protected from light. d. Wash the spheroids three to five times with PBS.
-
Counterstaining and Mounting: a. Counterstain the nuclei with DAPI for 10-15 minutes. b. Wash the spheroids with PBS. c. Mount the spheroids on a microscope slide using an appropriate mounting medium.
-
Imaging: a. Image the stained spheroids using a confocal or fluorescence microscope.
Conclusion
The use of 3D tissue culture models provides a powerful platform for investigating the biological effects of this compound in a more physiologically relevant context. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in designing and conducting experiments to further elucidate the mechanisms of action of this compound and to explore its potential therapeutic applications. It is important to note that optimal concentrations and experimental conditions may vary depending on the specific cell type and 3D culture system used, and therefore, empirical optimization is recommended.
References
- 1. Spheroid Lysis Buffer (SLB) [infinitebio.com]
- 2. Glucosamine modulates chondrocyte proliferation, matrix synthesis, and gene expression [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. labmethods.org [labmethods.org]
- 10. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. inventia.life [inventia.life]
- 13. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: D-Glucosamine Hydrochloride in Regenerative Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucosamine hydrochloride (GlcN·HCl) is an amino sugar that serves as a fundamental building block for glycosaminoglycans (GAGs), essential components of the extracellular matrix (ECM) in various tissues, including cartilage.[1][2] Its role as a precursor for these critical macromolecules has led to its extensive investigation in regenerative medicine, particularly for its potential in tissue repair and regeneration.[1] These application notes provide an overview of the multifaceted roles of GlcN·HCl in regenerative medicine research, with a focus on its application in cartilage regeneration, wound healing, and its underlying mechanisms of action. Detailed protocols for key in vitro experiments are also provided to guide researchers in this field.
This compound is valued for its chondroprotective and anti-inflammatory properties.[3][4] It has been shown to stimulate the synthesis of proteoglycans and collagen by chondrocytes, the primary cells in cartilage, thereby contributing to the maintenance and repair of this tissue.[4][5] Furthermore, GlcN·HCl exhibits anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is implicated in inflammatory responses and tissue degradation.[3][6]
Key Applications in Regenerative Medicine
Cartilage Regeneration and Osteoarthritis Research
This compound is widely studied for its potential to mitigate the effects of osteoarthritis (OA), a degenerative joint disease characterized by cartilage breakdown.[7] Research suggests that GlcN·HCl may slow the progression of cartilage degradation and promote its regeneration through several mechanisms:
-
Stimulation of Extracellular Matrix Synthesis: GlcN·HCl provides the necessary precursors for the synthesis of GAGs and proteoglycans, crucial components of the cartilage matrix.[1][4]
-
Anti-inflammatory Effects: It can suppress the production of pro-inflammatory mediators and catabolic enzymes that contribute to cartilage destruction.[6][8][9]
-
Chondrocyte Proliferation and Differentiation: Studies have indicated that GlcN·HCl can influence the proliferation and differentiation of chondrocytes, the cells responsible for maintaining cartilage health.[10][11]
Wound Healing
Emerging research highlights the potential of this compound in promoting wound healing. Its application in this area is attributed to its ability to:
-
Enhance Hyaluronic Acid Synthesis: Hyaluronic acid is a key molecule involved in tissue hydration, inflammation, and cell migration during the healing process.
-
Modulate Inflammatory Response: By regulating the inflammatory phase of wound healing, GlcN·HCl may contribute to a more efficient repair process.
-
Promote Fibroblast Proliferation and Collagen Synthesis: These are critical steps in the formation of new tissue to close a wound.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Effects of this compound on Chondrocyte Function
| Cell Type | GlcN·HCl Concentration | Duration | Observed Effect | Reference |
| Bovine Chondrocytes (3D culture) | 1 mM (with Growth Factors) | 30 days | Increased cell proliferation compared to growth factors alone. | [10] |
| Human Osteoarthritic Chondrocytes | 100 µg/ml | - | Suppressed IL-1β-induced Prostaglandin E2 (PGE2) production. | [9] |
| Human Osteoarthritic Chondrocytes | 100 µg/ml | - | Did not suppress IL-1β-induced Matrix Metalloproteinase (MMP) production. | [9] |
| Rat Chondrocytes | 50-600 µg/ml | 72 hours | Dose-dependent increase in cell viability. | [11] |
Table 2: Effects of this compound on Wound Healing Parameters
| Animal Model | GlcN·HCl Formulation | Duration | Observed Effect | Reference |
| Rat (full-thickness wound) | 2% Topical Gel | 15 days | Enhanced wound closure rate, fibroblast proliferation, and collagen synthesis compared to control. |
Signaling Pathways
This compound exerts its effects through the modulation of several key signaling pathways.
Experimental Protocols
Protocol 1: In Vitro Chondrocyte Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of chondrocytes using a colorimetric assay.
Materials:
-
Primary chondrocytes or a chondrogenic cell line (e.g., ATDC5)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (sterile, cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed chondrocytes into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in sterile PBS or culture medium. Prepare serial dilutions to achieve the desired final concentrations (e.g., 50, 100, 200, 400, 800 µg/mL). Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of GlcN·HCl. Include a vehicle control (medium without GlcN·HCl).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assay:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Gene Expression Analysis of Chondrogenic Markers by RT-qPCR
This protocol describes how to measure the effect of this compound on the expression of key chondrogenic genes.
Materials:
-
Chondrocytes cultured and treated with this compound as described in Protocol 1.
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SOX9, Aggrecan (ACAN), Collagen Type II Alpha 1 (COL2A1)) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Cell Culture and Treatment: Culture chondrocytes in 6-well plates and treat with desired concentrations of this compound for a specified period (e.g., 24-72 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis if necessary.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Real-Time qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes. Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the treated samples compared to the control.
Conclusion
This compound demonstrates significant potential in the field of regenerative medicine, particularly for its beneficial effects on cartilage health and wound healing. Its ability to stimulate ECM synthesis, modulate inflammatory responses, and influence key cellular signaling pathways provides a strong rationale for its continued investigation. The protocols and data presented in these application notes offer a foundation for researchers to explore the therapeutic applications of this promising compound further. As with any research, careful experimental design and optimization are crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Can Glucosamine Hydrochloride Help Rebuild Cartilage? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physioflexpro.com [physioflexpro.com]
- 6. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosamine hydrochloride for the treatment of osteoarthritis symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucosamine and chondroitin sulfate supplementation to treat symptomatic disc degeneration: Biochemical rationale and case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucosamine promotes chondrocyte proliferation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
D-Glucosamine Hydrochloride: A Tool for Inducing and Studying Endoplasmic Reticulum Stress in Cellular Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum (ER) stress is a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen. This condition activates a complex signaling network known as the Unfolded Protein Response (UPR), which aims to restore ER homeostasis.[1][2] Persistent or overwhelming ER stress, however, can trigger apoptosis and is implicated in a variety of diseases, including diabetes, neurodegenerative disorders, and cancer. D-Glucosamine hydrochloride (GlcN), a derivative of glucose, has emerged as a valuable pharmacological tool for inducing ER stress in a controlled manner in cell culture models.[1][3][4] GlcN interferes with N-linked glycosylation and disrupts lipid-linked oligosaccharide biosynthesis, leading to an accumulation of improperly folded proteins and subsequent activation of the UPR.[3][5] These application notes provide detailed protocols for using this compound to study ER stress and its downstream consequences in mammalian cells.
Mechanism of Action
This compound enters the hexosamine biosynthesis pathway (HBP), leading to an increased flux and accumulation of UDP-N-acetylglucosamine (UDP-GlcNAc).[1] Elevated levels of glucosamine (B1671600) or its derivatives can disrupt protein folding in the ER by interfering with N-linked glycosylation, a critical process for the proper folding of many proteins.[1][3] This disruption leads to an accumulation of unfolded proteins, which triggers the dissociation of the ER chaperone GRP78 (also known as BiP) from the three main ER stress sensors: PERK, IRE1α, and ATF6, leading to their activation and the initiation of the UPR.[1][2]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound on different cell lines.
Table 1: Effective Concentrations of this compound for Inducing ER Stress
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | ≥1 mM | Up to 18 h | Impaired biosynthesis of mature LLOs | [3] |
| INS-1E (rat insulinoma) | 2.5, 5.0, 7.5, 10.0 mmol/l | 24 h | Dose-dependent induction of Bip mRNA | [6] |
| HepG2 (human hepatoma) | 4 mM | 4 h | Increased phosphorylation of PERK and eIF2α | [7][8] |
| HepG2 (human hepatoma) | 4 mM | 16 h | Increased ATF6 mRNA levels | [7] |
| Rat and Human Myotubes | Not specified | Not specified | Increased expression of BIP/GRP78, XBP1, and ATF6 | [9] |
| Human Chondrocyte Cells (TC28a2) | Not specified | Not specified | Induced expression of CHOP and increased p-eIF2α/eIF2α | [5] |
| ALVA41 (human prostate cancer) | 1 mM | 24 h | Induction of apoptosis | [10] |
Table 2: Effects of this compound on ER Stress Markers
| Cell Line | Treatment | Marker | Fold Change/Effect | Reference |
| HepG2 | 4 mM GlcN for 4 h | p-PERK | 3.6-fold increase | [7][8] |
| HepG2 | 4 mM GlcN for 4 h | p-eIF2α | 2.1-fold increase | [7][8] |
| HepG2 | 4 mM GlcN for 4 h | GRP78 protein | 3.4-fold increase | [7] |
| HepG2 | 4 mM GlcN for 4 h | GRP78 mRNA | 4.3-fold increase | [7] |
| INS-1E | 7.5 and 10.0 mmol/l GlcN for 24 h | Bip mRNA | Maximal induction | [6] |
| Rat and Human Myotubes | GlcN treatment | BIP/GRP78, XBP1, ATF6 | Significant increase | [9] |
Experimental Protocols
The following are detailed protocols for inducing and assessing ER stress using this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Reagent : D-(+)-Glucosamine hydrochloride.
-
Procedure :
-
Weigh the desired amount of this compound powder.
-
Dissolve in sterile phosphate-buffered saline (PBS) or cell culture medium to a stock concentration of 1 M.[11]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[11]
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[11]
-
Protocol 2: Cell Treatment with this compound
-
Cell Seeding : Plate cells at the desired density in a suitable culture vessel (e.g., 6-well plate for protein/RNA analysis, 96-well plate for viability assays). Allow cells to adhere and reach the desired confluency (typically 70-80%).[11]
-
Preparation of Working Solution : Thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations (e.g., 1, 2, 5, 10 mM) using fresh, pre-warmed cell culture medium.
-
Treatment : Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with an equivalent volume of PBS).[11]
-
Incubation : Incubate the cells for the desired treatment duration (e.g., 4, 8, 16, 24 hours) at 37°C in a 5% CO2 incubator. The optimal time point will depend on the cell type and the specific ER stress markers being investigated.
Protocol 3: Western Blot Analysis of ER Stress Markers
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, p-PERK, PERK, p-eIF2α, eIF2α, ATF6, CHOP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Protocol 4: Quantitative Real-Time PCR (qPCR) for ER Stress Gene Expression
-
RNA Extraction : After treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis : Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR : Perform qPCR using a qPCR master mix, cDNA template, and specific primers for ER stress-related genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), spliced XBP1). Use a housekeeping gene (e.g., ACTB or GAPDH) for normalization.
-
Data Analysis : Calculate the relative gene expression using the ΔΔCt method.
Protocol 5: Cell Viability Assay (MTT Assay)
-
Treatment : Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.
-
MTT Addition : Following the treatment period, add MTT solution (final concentration of 0.5 mg/ml) to each well.[11]
-
Incubation : Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[11]
-
Solubilization : Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Calculation : Calculate cell viability as a percentage of the vehicle-treated control.[11]
Concluding Remarks
This compound is a reliable and widely used agent for inducing ER stress in a variety of cell types. By disrupting N-linked glycosylation, it provides a robust model for studying the intricate signaling pathways of the Unfolded Protein Response and its role in cellular homeostasis and disease. The protocols outlined in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of ER stress.
References
- 1. The Role of Glucosamine-Induced ER Stress in Diabetic Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucosamine induces ER stress by disrupting lipid-linked oligosaccharide biosynthesis and N-linked protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosamine induces ER stress by disrupting... [experts.mcmaster.ca]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Glucosamine-induced endoplasmic reticulum stress attenuates apolipoprotein B100 synthesis via PERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glucosamine-induced endoplasmic reticulum stress affects GLUT4 expression via activating transcription factor 6 in rat and human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucosamine induces cell death via proteasome inhibition in human ALVA41 prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing D-Glucosamine Hydrochloride Effects on Extracellular Matrix Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucosamine hydrochloride (GlcN-HCl) is an amino sugar and a fundamental building block of glycosaminoglycans (GAGs), which are major components of the extracellular matrix (ECM) in connective tissues, particularly articular cartilage.[1][2][3] Its role in modulating the synthesis and degradation of the ECM has made it a subject of extensive research, especially in the context of osteoarthritis and cartilage repair.[4][5][6] These application notes provide a detailed protocol for assessing the effects of this compound on the synthesis of key matrix components, primarily collagen and proteoglycans, by chondrocytes. The protocols outlined below cover cell culture, quantitative analysis of gene expression, and protein synthesis, as well as the investigation of associated signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on gene expression related to extracellular matrix synthesis and degradation.
Table 1: Effect of this compound on Anabolic Gene Expression in Human Osteoarthritic Cartilage Explants
| Gene | D-Glucosamine HCl Concentration | Fold Change in Gene Expression | Reference |
| Aggrecan | 5mM | ↓ 2.65 - 7.73 | [7] |
| Collagen Type II | 5mM | ↓ 7.75 - 22.17 | [7] |
Note: Down-regulation indicates an inhibitory effect on anabolic activity in this specific experimental model.
Table 2: Effect of this compound on Catabolic Gene and Protein Expression
| Target | Cell/Tissue Model | D-Glucosamine HCl Concentration | Effect | Reference |
| Aggrecanase-1 (ADAMTS4) mRNA | Human Osteoarthritic Cartilage Explants | 5mM | Significant down-regulation | [7] |
| MMP-3 mRNA | Human Osteoarthritic Cartilage Explants | 5mM | Significant down-regulation | [7] |
| Total MMP Activity | Human Osteoarthritic Cartilage Explants | 5mM | Significantly reduced | [7] |
| MMP-1 mRNA | Human Chondrocytes (IL-1β stimulated) | 10 mmol/l | Significant down-regulation | |
| MMP-13 mRNA | Human Chondrocytes (IL-1β stimulated) | 10 mmol/l | Significant down-regulation | |
| MMP-1 Protein | Human Chondrocytes (IL-1β stimulated) | 10 mmol/l | Significantly decreased | |
| MMP-13 Protein | Human Chondrocytes (IL-1β stimulated) | 10 mmol/l | Significantly decreased |
Experimental Protocols
Chondrocyte Culture and Treatment
This protocol describes the isolation and culture of primary chondrocytes, which are the primary cell type responsible for cartilage matrix synthesis.[8]
Materials:
-
Articular cartilage tissue
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase type II
-
This compound (GlcN-HCl)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Aseptically dissect articular cartilage from the source tissue.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Wash the minced tissue with PBS containing antibiotics.
-
Digest the tissue with 0.2% collagenase type II in DMEM overnight at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the chondrocytes in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Once confluent, subculture the cells. For experiments, seed chondrocytes in appropriate culture plates (e.g., 6-well or 24-well plates).
-
Allow cells to adhere and grow for 24-48 hours before treatment.
-
Prepare stock solutions of this compound in serum-free DMEM.
-
Replace the culture medium with serum-free or low-serum medium containing various concentrations of GlcN-HCl (e.g., 0.5 mM, 5 mM) for the desired treatment period (e.g., 24, 48 hours).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of key matrix-related genes.[9]
Materials:
-
Treated and control chondrocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., Aggrecan, Collagen Type II, MMP-3, ADAMTS4) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Lyse the treated and control chondrocytes and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA purity and concentration using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, qPCR master mix, and nuclease-free water.
-
Run the qPCR reaction in a real-time PCR detection system.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[5]
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification
This protocol is for measuring the secreted levels of matrix-degrading enzymes like MMPs in the culture medium.
Materials:
-
Conditioned culture medium from treated and control chondrocytes
-
Commercial ELISA kit for the target protein (e.g., MMP-1, MMP-13)
-
Microplate reader
Protocol:
-
Collect the culture medium from chondrocytes treated with GlcN-HCl and from control wells.
-
Centrifuge the medium to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow the target protein to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the target protein in the samples by comparing their absorbance to the standard curve.
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in signaling pathways, such as the MAPK pathway, which can be affected by glucosamine.
Materials:
-
Treated and control chondrocytes
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-phospho-p38, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in loading buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway Diagram
Caption: D-Glucosamine HCl signaling pathway in chondrocytes.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing GlcN-HCl effects.
References
- 1. D-Glucosamines - CD Bioparticles [cd-bioparticles.net]
- 2. researchgate.net [researchgate.net]
- 3. files.jofph.com [files.jofph.com]
- 4. Collagen Synthesis in Tenocytes, Ligament Cells and Chondrocytes Exposed to a Combination of Glucosamine HCl and Chondroitin Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. D-Glucosamine | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glucosamine decreases expression of anabolic and catabolic genes in human osteoarthritic cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomic Analysis of Eight Cartilaginous Tissues Reveals Characteristic Differences as well as Similarities between Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of gene expression in human articular cartilage from normal and osteoarthritic joints - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Glucosamine Hydrochloride as a Tool to Study O-GlcNAcylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is crucial for regulating a multitude of cellular processes, including signal transduction, transcription, and protein stability.[2][3] Dysregulation of O-GlcNAcylation has been implicated in various diseases such as diabetes, cancer, and neurodegenerative disorders.[1][2]
The levels of O-GlcNAcylation are controlled by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[2][4] The substrate for OGT, UDP-GlcNAc, is derived from the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[5][6][7] Consequently, O-GlcNAcylation acts as a nutrient sensor, linking cellular metabolic status to the regulation of protein function.[2]
D-Glucosamine hydrochloride is a widely used tool to study O-GlcNAcylation. As a cell-permeable amino sugar, it bypasses the rate-limiting step of the HBP, leading to a rapid increase in intracellular UDP-GlcNAc concentrations and subsequently elevating global O-GlcNAcylation levels.[6][8][9] This allows researchers to investigate the functional consequences of increased O-GlcNAcylation on specific proteins and cellular pathways.
Mechanism of Action of this compound
D-Glucosamine enters the cell through glucose transporters and is phosphorylated by hexokinase to form glucosamine-6-phosphate. This circumvents the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT), which is the key regulator of glucose entry into the HBP.[6][8] The increased availability of glucosamine-6-phosphate drives the synthesis of UDP-GlcNAc, the donor substrate for OGT. This leads to a subsequent increase in the O-GlcNAcylation of target proteins.
Quantitative Data Summary
The following tables summarize typical concentration ranges and incubation times for this compound treatment to induce O-GlcNAcylation in various cell types, as derived from literature.
Table 1: Dose-Response of this compound
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Jurkat Cells | 0.5 - 5 mM | 3-4 hours | Dose-dependent increase in global O-GlcNAcylation | [10] |
| Cardiac Myocytes | 1 - 10 mM | 24 hours | Increased O-GlcNAcylation and protection against injury | [11] |
| 3T3-L1 Adipocytes | 5 mM | 2-18 hours | Increased O-GlcNAcylation of IRS-1 and Akt2 | [9] |
| Smooth Muscle Cells | 2.5 - 10 mM | 24 hours | Attenuation of NF-κB signaling | [12] |
Table 2: Time-Course of this compound Treatment
| Cell Type | Concentration | Time Points | Peak Effect | Reference |
| Jurkat Cells | 4 mM | 1, 2, 3, 4 hours | 3-4 hours | [10] |
| Rat Aortic Smooth Muscle | 2 mM | 6, 12, 24, 48 hours | 24-48 hours | [13] |
| HIV-infected Lymphocytes | 5 mM | 24, 48, 72 hours | Dose-dependent repression over time | [11] |
Experimental Protocols
Protocol 1: Induction of O-GlcNAcylation in Cultured Cells
This protocol describes the general procedure for treating cultured cells with this compound to increase total O-GlcNAcylation levels for subsequent analysis.
-
Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Reagent Preparation: Prepare a sterile stock solution of this compound (e.g., 1 M in sterile water or PBS) and filter-sterilize.
-
Treatment:
-
For dose-response experiments, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2, 5, 10 mM).
-
For time-course experiments, treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for the desired duration.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is also recommended to include an OGA inhibitor, such as PUGNAc (50-100 µM), in the lysis buffer to preserve O-GlcNAc modifications.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
Storage: Store the lysates at -80°C until further analysis.
Protocol 2: Western Blotting for Detection of O-GlcNAcylation
This protocol outlines the steps for detecting global or protein-specific O-GlcNAcylation by Western blot.
-
Sample Preparation: Thaw cell lysates on ice. Mix an appropriate amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel (e.g., 4-20% Tris-Glycine gel).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST). Note: BSA is often preferred as milk contains glycoproteins that may cross-react.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., clone RL2 or CTD110.6) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6) diluted in blocking buffer for 1 hour at room temperature.[14]
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using X-ray film or a digital imaging system.[10]
-
Loading Control: Strip and re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Application Example: Studying the NF-κB Signaling Pathway
O-GlcNAcylation has been shown to modulate the activity of the NF-κB signaling pathway, a key regulator of inflammation and immunity.[15][16] this compound can be used to investigate this interplay. Increased O-GlcNAcylation can affect multiple components of the pathway, including the IKKβ kinase and the p65 (RelA) subunit of NF-κB.[12][16] O-GlcNAcylation of p65 can alter its interaction with the inhibitor IκBα, leading to increased nuclear translocation and transcriptional activity.[12][15]
Conclusion and Considerations
This compound is a valuable and accessible tool for elevating O-GlcNAcylation levels to study its impact on cellular processes. However, researchers should be aware of several considerations:
-
Specificity: While effective at increasing UDP-GlcNAc, high concentrations of glucosamine can have off-target effects, including cellular stress and altered glucose metabolism.[11][17]
-
Complementary Tools: Results should be confirmed using more specific tools for modulating O-GlcNAcylation, such as OGT overexpression or OGA inhibitors (e.g., PUGNAc, Thiamet-G), to ensure the observed effects are due to increased O-GlcNAcylation.[8][18]
-
Cell-Type Variability: The response to glucosamine can vary between cell types. It is essential to perform dose-response and time-course experiments to determine the optimal conditions for the specific system under investigation.[17]
By carefully designing experiments and considering these factors, this compound can provide significant insights into the regulatory roles of O-GlcNAcylation in health and disease.
References
- 1. O-GlcNAc modification, insulin signaling and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 3. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 6. portlandpress.com [portlandpress.com]
- 7. O-GlcNAcylation: roles and potential therapeutic target for bone pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein O-GlcNAcylation: A critical regulator of the cellular response to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. O-Linked β-N-Acetylglucosamine (O-GlcNAc): Extensive Crosstalk with Phosphorylation to Regulate Signaling and Transcription in Response to Nutrients and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and Analysis of Proteins Modified by O-Linked N-Acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Nuclear Factor-kappaB Function by O-GlcNAcylation in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hyper-O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Integration of O-GlcNAc into Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with D-Glucosamine hydrochloride
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-Glucosamine hydrochloride (GlcN·HCl). Inconsistent results in experiments involving this compound can arise from various factors, from reagent stability to experimental design. This guide aims to address these issues directly to help you achieve more reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with this compound can stem from several factors:
-
Reagent Quality and Stability: The purity and stability of your GlcN·HCl can significantly impact results. Ensure you are using a high-purity grade compound.[1][2] The stability of D-Glucosamine HCl is generally good when stored as a crystalline solid at 4°C, with minimal degradation observed over a year.[1][3] However, aqueous solutions are less stable and it is not recommended to store them for more than one day.[1]
-
Product Formulation: Commercial glucosamine (B1671600) products can have significant variability in their actual content compared to what is stated on the label, which can lead to inconsistent findings.[4][5][6]
-
Salt Form: The biological effects of glucosamine can differ depending on the salt form used (hydrochloride vs. sulfate).[7][8] Glucosamine hydrochloride is considered more stable than the sulfate (B86663) form.[9][10]
-
Dose and Duration of Treatment: The effects of GlcN·HCl are often dose- and time-dependent.[11][12][13] Inconsistent results can arise from using concentrations that are too low to elicit a response or too high, leading to toxicity.[14]
-
Cell Culture Conditions: Factors such as cell line, passage number, cell density, and serum concentration in the culture medium can all influence the cellular response to GlcN·HCl.
-
Solvent and pH: The pH of the experimental medium can be affected by the addition of Glucosamine HCl.[9] It is crucial to ensure the final pH of your culture medium is within the optimal range for your cells after adding the compound. The solubility of GlcN·HCl can be affected by the presence of other ions in the solution.[15]
Q2: How should I prepare and store this compound solutions?
For optimal results and reproducibility, follow these guidelines for solution preparation and storage:
-
Reconstitution: this compound is a crystalline solid that can be dissolved in aqueous buffers like PBS (pH 7.2) or directly in cell culture medium.[1][16] The solubility in water is high (0.1 g/mL).[2] For some solvents like DMSO, ultrasonic assistance may be needed.[17]
-
Sterilization: Sterile filter the stock solution through a 0.22 µm filter before adding it to cell cultures.[16]
-
Storage:
-
Solid Form: Store the crystalline solid at 4°C in a sealed container, away from moisture.[1][17] It is stable for at least four years under these conditions.[1]
-
Stock Solutions: It is recommended to prepare fresh aqueous solutions for each experiment.[1] If storage is necessary, aliquot the stock solution and freeze at -20°C or -80°C. Stock solutions in appropriate solvents can be stable for up to 6 months at -20°C.[18] Avoid repeated freeze-thaw cycles.[16]
-
Q3: What are the typical working concentrations for this compound in cell culture experiments?
The effective concentration of this compound varies significantly depending on the cell type and the biological effect being studied. Below is a summary of concentrations reported in the literature.
| Cell Type | Concentration Range | Observed Effect | Reference(s) |
| Human Chondrocytes | 2.5 - 10 mmol/l | Inhibition of IL-1β-stimulated MMP production | [19] |
| Bovine Chondrocytes | 0.02 - 2 mg/mL | No major change in cellular metabolic activity | [14] |
| Bovine Chondrocytes | 4 mg/mL | Decrease in metabolic activity, suggesting toxicity | [14] |
| Mouse Osteoblastic Cells (MC3T3-E1) | 0.1 - 1 mM | Increased mineralization | [1] |
| Human Hepatoma Cells (SMMC-7721) | 500 - 1000 µg/ml | Concentration-dependent reduction in cell growth | [12] |
| Human Prostate Cancer Cells (DU145) | Not specified | Inhibition of p70S6K activity and proliferation | [20] |
| Human Breast Cancer Cells (MDA-MB-231) | Not specified | Inhibition of p70S6K activity and proliferation | [20] |
Troubleshooting Guide
Issue: I am not observing the expected biological effect.
-
Verify Concentration: Double-check your calculations and ensure the final concentration in your experiment is within the effective range for your cell type and endpoint. As seen in the table above, concentrations can vary widely.
-
Check Reagent Integrity: If possible, test the activity of your GlcN·HCl in a positive control experiment where a known effect has been previously established. Consider purchasing a new batch from a reputable supplier if you suspect degradation.
-
Optimize Treatment Duration: The onset of GlcN·HCl effects can vary. Consider performing a time-course experiment to determine the optimal treatment duration. For example, effects on cell viability in SMMC-7721 cells were observed to decline after 72 hours of treatment.[12]
-
Consider the Cell Line: Different cell lines can have varying sensitivities to GlcN·HCl. The effects observed in one cell line may not be directly translatable to another.
-
Evaluate Experimental Conditions: Ensure that other experimental parameters, such as the presence or absence of growth factors, are appropriate. For instance, the effect of GlcN·HCl on bovine chondrocytes differs in the presence or absence of TGF-β3 and IGF.[21]
Issue: I am observing cytotoxicity or unexpected cell death.
-
Perform a Dose-Response Curve: High concentrations of this compound can be toxic to cells.[14][22] Conduct a dose-response experiment (e.g., using an MTT or similar cell viability assay) to determine the cytotoxic threshold for your specific cell line. For example, a concentration of 4 mg/mL was found to decrease metabolic activity in bovine chondrocytes.[14]
-
Assess Solution pH: The addition of GlcN·HCl, an acidic salt, can lower the pH of your culture medium, potentially leading to cell death.[9] Measure the pH of your final treatment medium and adjust if necessary.
-
Check for Contamination: Ensure your stock solution and handling procedures are sterile to rule out contamination as a source of cell death.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in sterile phosphate-buffered saline (PBS) or cell culture medium to create a concentrated stock solution (e.g., 1 M).[16]
-
Ensure complete dissolution. Gentle warming or vortexing may be required.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[16]
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[16]
-
Store the aliquots at -20°C for up to 6 months.[18]
Protocol 2: General Cell Treatment Protocol
-
Culture your cells to the desired confluency in appropriate culture vessels.
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final working concentrations in fresh, pre-warmed cell culture medium.[16]
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of GlcN·HCl.
-
Include a vehicle control (medium containing the same amount of PBS or solvent used for the stock solution).[16]
-
Incubate the cells for the predetermined experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).[16]
-
Proceed with your downstream analysis (e.g., cell viability assay, western blot, gene expression analysis).
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.
1. Inhibition of MAPK Signaling Pathway
In human chondrocytes, D-Glucosamine has been shown to inhibit the IL-1β-stimulated phosphorylation of c-jun amino-terminal kinase (JNK) and p38 MAPK, which in turn can downregulate the expression of matrix metalloproteinases (MMPs).[19]
Caption: D-Glucosamine HCl inhibits IL-1β-induced MAPK signaling.
2. Activation of Wnt/β-catenin Signaling Pathway
D-Glucosamine has been observed to promote chondrocyte proliferation by activating the Wnt/β-catenin signaling pathway. It can increase the expression of Wnt-4 and Frizzled-2, leading to the nuclear translocation of β-catenin.[11]
Caption: D-Glucosamine HCl promotes chondrocyte proliferation via Wnt/β-catenin.
3. Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to troubleshooting inconsistent experimental results with this compound.
Caption: Troubleshooting flowchart for inconsistent D-Glucosamine HCl results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | 66-84-2 [chemicalbook.com]
- 3. nasc.cc [nasc.cc]
- 4. Item - An investigation into possible reasons behind inconsistent clinical outcomes of glucosamine in osteoarthritis patients - University of Tasmania - Figshare [figshare.utas.edu.au]
- 5. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Glucosamine promotes chondrocyte proliferation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Different Doses of Glucosamine Hydrochloride on Cartilage Tissue and Levels of Joint Injury Markers in Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucosamine Hydrochloride but Not Chondroitin Sulfate Prevents Cartilage Degradation and Inflammation Induced by Interleukin-1α in Bovine Cartilage Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Technical Support Center: Optimizing D-Glucosamine Hydrochloride Concentration for Cell Viability
Welcome to the technical support center for optimizing D-Glucosamine hydrochloride (GlcN-HCl) in your cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in cell culture?
The optimal concentration of GlcN-HCl is highly dependent on the cell type and the desired experimental outcome (e.g., assessing cytotoxicity, studying metabolic effects, or inhibiting specific pathways). It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions. However, based on published data, a general range can be suggested.
Q2: How should I prepare a stock solution of this compound?
To prepare a sterile stock solution of GlcN-HCl, follow this general protocol[1]:
-
Weigh the desired amount of D-(+)-Glucosamine hydrochloride powder.
-
Dissolve the powder in sterile phosphate-buffered saline (PBS) or cell culture medium to a recommended stock concentration of 1 M[1].
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter[1].
-
Store the stock solution in aliquots at -20°C to prevent repeated freeze-thaw cycles[1].
Q3: I am observing unexpected cytotoxicity at low concentrations of GlcN-HCl. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to GlcN-HCl.
-
pH of the Medium: Dissolving high concentrations of GlcN-HCl, which is the hydrochloride salt of an amine, can lower the pH of your culture medium. It is advisable to check and, if necessary, adjust the pH of the medium after adding GlcN-HCl, especially for high concentrations.
-
Decomposition: D-glucosamine can decompose at a pH above 7, liberating ammonia, which can be toxic to cells[2].
-
Contamination: Ensure the stock solution and handling procedures are sterile to avoid microbial contamination.
Q4: My results with this compound are inconsistent. How can I improve reproducibility?
To improve the reproducibility of your experiments:
-
Consistent Cell Passages: Use cells from a consistent passage number, as cellular characteristics can change over time in culture.
-
Standardized Protocols: Strictly adhere to your established protocols for cell seeding, treatment, and viability assays.
-
Fresh Dilutions: Prepare fresh dilutions of GlcN-HCl from your frozen stock for each experiment.
-
Vehicle Control: Always include a vehicle control (medium with the solvent used for the stock solution, e.g., PBS) to account for any effects of the solvent itself[1].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability at All Concentrations | High cell sensitivity; Incorrect stock solution concentration; pH shift in the medium. | Perform a wider range dose-response curve, starting with much lower concentrations. Verify the calculation and preparation of your stock solution. Check and adjust the pH of the culture medium after adding GlcN-HCl. |
| No Effect on Cell Viability | Cell line is resistant; Insufficient incubation time; Inactive compound. | Increase the concentration range of GlcN-HCl. Extend the treatment duration (e.g., 24, 48, 72 hours)[1]. Verify the quality and purity of your this compound. |
| High Variability Between Replicates | Uneven cell seeding; Edge effects in the microplate; Pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation[3]. Use calibrated pipettes and consistent pipetting techniques. |
| Precipitate Formation in the Medium | Poor solubility of the compound at the tested concentration. | Ensure the GlcN-HCl is fully dissolved in the stock solution. When diluting to the final concentration, add the stock solution to the pre-warmed medium and mix well. |
Data Presentation: Effective Concentrations of this compound
The following tables summarize the effective concentrations of GlcN-HCl and its derivatives in various cell lines as reported in the literature.
Table 1: Inhibitory Effects of Glucosamine (B1671600) and its Derivatives [1]
| Cell Line | Compound | Concentration | Incubation Time | Effect |
| Caki-1 (Renal Cancer) | Glucosamine Hydrochloride | 1 mM, 5 mM, 10 mM | 24, 48, 72 h | Dose- and time-dependent inhibition of proliferation. |
| SMMC-7721 (Hepatoma) | Glucosamine Hydrochloride | 500 µg/ml, 1000 µg/ml | 120 h | Inhibition ratios of 52% and 83%, respectively. |
| MG-63 (Osteosarcoma) | Glucosamine Hydrochloride | 10, 50, 100 µg/ml | 48 h | No effect on cell viability. |
| SaOS-2 (Osteosarcoma) | Glucosamine Hydrochloride | 10, 50, 100 µg/ml | 48 h | No effect on cell viability. |
Table 2: IC50 Values of Glucosamine and its Derivatives [1]
| Compound | Cell Line | IC50 Value |
| Glucosamine Hydrochloride | SMMC-7721 (Hepatoma) | ~500 µg/ml |
| D-Glucosamine | SMMC-7721 (Hepatoma) | ~500 µg/ml |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells[1]. The amount of formazan produced is proportional to the number of living cells.
-
Cell Seeding: Plate cells at the desired density in a 96-well plate and allow them to adhere for 24 hours.
-
Cell Treatment: Thaw an aliquot of the GlcN-HCl stock solution and dilute it to the desired final concentrations in fresh, pre-warmed cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of GlcN-HCl. Include a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/ml.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a cell lysate.
Procedure: [1]
-
Cell Lysis: After GlcN-HCl treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Sample Preparation: Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the protein of interest, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Experimental Workflow for GlcN-HCl Treatment and Analysis
Caption: General experimental workflow for studying the effects of this compound.
Simplified Signaling Pathway of GlcN-HCl Action
Caption: Simplified overview of signaling pathways affected by this compound.
D-Glucosamine has been shown to inhibit the proliferation of cancer cells by inhibiting the activity of p70S6K, a key signaling molecule involved in protein translation[5]. Additionally, it can affect the mitogen-activated protein kinase (MAPK) signaling pathway in articular chondrocytes by inhibiting p38 and JNK expression[6][7]. In some cancer cell lines, GlcN-HCl treatment has been shown to induce apoptosis[4][8].
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucosamine induces cell death via proteasome inhibition in human ALVA41 prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
D-Glucosamine hydrochloride stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of D-Glucosamine hydrochloride in long-term experiments. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound in research settings.
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (Yellowing/Browning) | Exposure to light, high temperatures, or humidity. | Store the solid compound in a tightly sealed, light-resistant container at the recommended temperature (4-8°C for long-term storage).[1][2][3][4] Avoid frequent temperature fluctuations. |
| pH Shift in Stock Solutions | Degradation of this compound in aqueous solution. | Prepare fresh aqueous solutions daily for immediate use.[5] If short-term storage is necessary, sterile filter the solution and store at 2-8°C for no longer than 24 hours. For longer-term storage, aliquot and freeze at -20°C. |
| Loss of Potency or Inconsistent Experimental Results | Chemical degradation of the compound. | Verify the storage conditions of your this compound. For critical experiments, use a fresh batch of the compound or re-qualify the existing stock using a suitable analytical method like HPLC.[2][3][4] |
| Precipitate Formation in Stored Solutions | Saturation issues at lower temperatures or interaction with buffer components. | Ensure the concentration of your solution is within the solubility limits at the storage temperature. When preparing solutions, allow the compound to fully dissolve at room temperature before refrigeration. |
| Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC) | Formation of degradation products. | The primary degradation product in solution is often 5-hydroxymethylfurfural (B1680220) (5-HMF).[2][6] Other potential degradation products can form depending on the pH and temperature of the solution.[7][8][9] It is recommended to prepare fresh solutions for analysis. |
Frequently Asked Questions (FAQs)
1. What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[10][11][12] The recommended storage temperature is between 4°C and 8°C.[1][3][4] Under these conditions, it has been shown to be stable for up to 12 years.[1][2][3][4]
2. How long are aqueous solutions of this compound stable?
Aqueous solutions of this compound are not recommended for storage for more than one day at room temperature.[5] For longer-term storage of a stock solution, it is advisable to prepare aliquots and freeze them at -20°C, where they can be stable for up to 6 months.
3. What factors can accelerate the degradation of this compound in my experiments?
Several factors can accelerate degradation, including:
-
High Temperatures: Elevated temperatures significantly increase the rate of degradation.
-
pH: Degradation pathways are pH-dependent. In aqueous solutions at high temperatures, furfurals are major degradation products at pH 4 and 7, while at pH 8.5, other compounds like pyrazines and 3-hydroxypyridines can form.[7][8][9]
-
Light: Exposure to light can contribute to the degradation and discoloration of the compound.[2]
-
Presence of Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[10]
4. I've noticed a yellow to brown color change in my this compound solution. Is it still usable?
A color change is a visual indicator of degradation. The use of a discolored solution is not recommended for experiments where the precise concentration and purity of the compound are critical, as the presence of degradation products could lead to erroneous or irreproducible results.
5. What are the main degradation products of this compound?
In aqueous solutions, particularly when heated, this compound can degrade into several compounds. One of the most commonly cited degradation products is 5-hydroxymethylfurfural (5-HMF).[2][6] Depending on the pH, other degradation products can include furfurals, pyrazines, 3-hydroxypyridines, and pyrrole-2-carboxaldehyde.[7][8][9]
Quantitative Stability Data
The following tables summarize the stability of this compound under different conditions.
Table 1: Long-Term Stability of Solid this compound
| Storage Temperature | Duration | Stability | Reference |
| 4-8°C | 144 months (12 years) | Stable | [1][2][3][4] |
| Room Temperature (Sealed) | 365 days | ~99.87% Purity | [13] |
Table 2: Short-Term Stability of Solid this compound
| Storage Temperature | Duration | Stability | Reference |
| 25°C | 240 hours | Stable | [2][3][4] |
| 60°C | 240 hours | Stable | [2][3][4] |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound. Specific parameters may need to be optimized for your equipment and experimental needs.
1. Objective: To quantify the concentration of this compound over time under specific storage conditions to determine its stability.
2. Materials:
-
This compound (test sample and reference standard)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Ammonium (B1175870) formate
-
Formic acid (for pH adjustment)
-
HPLC system with an Evaporative Light Scattering Detector (ELSD) or a UV detector following derivatization.
-
ZIC-HILIC column (or equivalent)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase consisting of acetonitrile, 30 mM ammonium formate, and water (e.g., 77:20:3, v/v/v), adjusting the pH to 4.5 with formic acid.[14]
-
Reference Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Test Sample Solution: Prepare a solution of the this compound test sample at the same concentration as the reference stock solution in the desired experimental buffer or solvent.
4. Stability Study Design:
-
Dispense aliquots of the test sample solution into appropriate vials for each time point and storage condition.
-
Storage Conditions:
-
Long-term: 4-8°C
-
Accelerated: 25°C/60% RH, 40°C/75% RH
-
-
Time Points:
-
Initial (T=0)
-
Subsequent time points (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 4, 8 weeks for accelerated)
-
5. HPLC Analysis:
-
Set up the HPLC system with the appropriate column and detector.
-
Chromatographic Conditions (Example):
-
Column: ZIC-HILIC (150 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
-
Detector: ELSD
-
-
At each time point, analyze the reference standards to generate a calibration curve.
-
Analyze the test samples from each storage condition.
6. Data Analysis:
-
Quantify the concentration of this compound in the test samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
Visualizations
Caption: Hexosamine Biosynthesis Pathway.
Caption: Experimental Workflow for Stability Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability Study of Glucosamine Hydrochloride Reference Standard: Application of ISO 17034:2016 in Ensuring the Quality and Validity of Pharmaceutical Testing | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Degradation products formed from glucosamine in water [agris.fao.org]
- 8. Degradation Products Formed from Glucosamine in Water | Semantic Scholar [semanticscholar.org]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. echemi.com [echemi.com]
- 13. nasc.cc [nasc.cc]
- 14. researchgate.net [researchgate.net]
How to prevent D-Glucosamine hydrochloride from degrading in culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of D-Glucosamine hydrochloride in cell culture, focusing on preventing its degradation to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: To prepare a stock solution, dissolve this compound powder in sterile phosphate-buffered saline (PBS) or a basal cell culture medium to a desired concentration (e.g., 1 M). Subsequently, sterilize the solution by passing it through a 0.22 µm syringe filter. It is advisable to store the stock solution in aliquots at -20°C to minimize degradation from repeated freeze-thaw cycles.[1]
Q2: How stable is this compound in different storage conditions?
A2: The stability of this compound is highly dependent on the storage conditions. The solid, crystalline form is very stable when stored correctly.[2][3] For solutions, it is recommended to prepare aqueous stocks fresh for each experiment. If using an organic solvent like DMSO, stock solutions can be stored for up to six months at -20°C in aliquots.[1]
Q3: What are the primary factors that contribute to the degradation of this compound in culture media?
A3: The main factors influencing the stability of this compound in culture media are pH and temperature. D-Glucosamine is known to decompose at a pH above 7, which can lead to the liberation of ammonia (B1221849).[4] Standard cell culture conditions (37°C, pH ~7.4) can therefore contribute to its gradual degradation over the course of an experiment.
Q4: What are the known degradation products of this compound?
A4: Under conditions of elevated temperature and varying pH, this compound can degrade into several compounds. One of the major degradation products identified is 5-hydroxymethylfurfural.[5] Other potential degradation products, especially under alkaline conditions, include pyrazines and 3-hydroxypyridines.[6][7]
Q5: Can the degradation of this compound affect my experimental results?
A5: Yes, the degradation of this compound can significantly impact experimental outcomes. The degradation can lead to a decrease in the effective concentration of the compound, and the degradation products themselves may have unintended biological effects. For instance, the liberation of ammonia can be toxic to cells.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cell toxicity or death. | Degradation of this compound leading to the release of ammonia, particularly at pH > 7.[4] | 1. Prepare fresh this compound solutions for each experiment.2. Monitor the pH of your culture medium regularly.3. Consider using a more stable derivative like N-acetyl-D-glucosamine if the issue persists.[4] |
| Inconsistent or variable experimental results. | Inconsistent concentration of active this compound due to degradation over time. | 1. Standardize the preparation and storage of your this compound solutions.2. Minimize the time between adding the compound to the media and performing the experiment.3. Perform a stability test of this compound in your specific culture medium (see Experimental Protocols). |
| Noticeable change in media color (e.g., yellowing). | Potential formation of degradation products like furfurals, which can be colored compounds.[6][7] | 1. Prepare fresh solutions and add them to the media immediately before use.2. If prolonged incubation is necessary, consider replacing the media with freshly prepared this compound at regular intervals. |
Quantitative Data on Stability
The stability of this compound in aqueous solutions has been evaluated under different temperature conditions. The following tables summarize the available data.
Table 1: Stability of this compound Solution (200 µg/mL) Over 48 Hours [8][9]
| Temperature | 0 hours | 2 hours | 12 hours | 24 hours | 36 hours | 48 hours |
| Room Temperature | 100% | 99.8% | 99.5% | 99.1% | 98.7% | 98.2% |
| 4°C | 100% | 100% | 99.9% | 99.8% | 99.7% | 99.6% |
Table 2: Long-Term Stability of Solid this compound Reference Standard at 4-8°C [3][10]
| Time (months) | Stability |
| 0 | 100% |
| 72 | Stable |
| 144 | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution[1]
-
Weighing: Accurately weigh the desired amount of D-(+)-Glucosamine hydrochloride powder in a sterile container.
-
Dissolving: Dissolve the powder in sterile PBS or basal cell culture medium to achieve a stock concentration of 1 M.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of this compound Stability in Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Standards: Prepare a series of this compound standards of known concentrations in your chosen cell culture medium (e.g., DMEM, RPMI-1640).
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the working concentration used in your experiments.
-
Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), collect an aliquot of the solution.
-
Store the collected aliquots at -80°C until analysis.
-
-
HPLC Analysis:
-
Utilize an HPLC method suitable for the quantification of glucosamine (B1671600). Several methods have been published, often involving a mixed-mode or HILIC column and detection by ELSD or UV after derivatization.[11][12][13]
-
Create a standard curve using the prepared standards.
-
Analyze the collected samples to determine the concentration of this compound at each time point.
-
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation rate in your specific culture medium and conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathway Affected by D-Glucosamine
D-Glucosamine has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to stress, inflammation, and proliferation. Specifically, D-glucosamine can inhibit the phosphorylation of p38 and JNK, which are key components of this pathway.[14][15]
Caption: D-Glucosamine inhibits the MAPK signaling pathway.
Experimental Workflow for Assessing D-Glucosamine Effects
A typical workflow to investigate the effects of this compound on cellular processes involves cell treatment followed by analysis of specific endpoints, such as cell viability or protein expression.
Caption: General experimental workflow for cell-based assays.
Troubleshooting Logic for this compound Degradation
When encountering unexpected results in experiments involving this compound, a logical troubleshooting process can help identify the source of the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. nasc.cc [nasc.cc]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Degradation products formed from glucosamine in water [agris.fao.org]
- 8. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Stability Study of Glucosamine Hydrochloride Reference Standard: Application of ISO 17034:2016 in Ensuring the Quality and Validity of Pharmaceutical Testing | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 11. ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column | SIELC Technologies [sielc.com]
- 12. scielo.br [scielo.br]
- 13. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
Addressing D-Glucosamine hydrochloride interference in biochemical assays
Welcome to the technical support center for addressing D-Glucosamine hydrochloride (GlcN-HCl) interference in biochemical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate issues arising from the presence of GlcN-HCl in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in biochemical assays?
This compound (GlcN-HCl) is the hydrochloride salt of glucosamine (B1671600), an amino sugar that is a fundamental building block of glycosaminoglycans, proteoglycans, and glycolipids. It is widely used in cell culture experiments to study various biological processes. However, its chemical properties as a reducing sugar and its biological effects can interfere with common biochemical assays, leading to inaccurate results.
Q2: Which common biochemical assays are known to be affected by this compound?
Several widely used assays can be affected by the presence of GlcN-HCl:
-
Protein Quantification Assays:
-
Lowry Assay: Hexosamines, including glucosamine, are known to interfere with the Lowry method for protein determination.[1]
-
Bicinchoninic Acid (BCA) Assay: Substances like glucose and other reducing sugars can elicit a strong absorbance at 562 nm, leading to an overestimation of protein concentration.[2]
-
Bradford (Coomassie) Assay: The presence of sugars can cause significant deviations from the actual absorbance of proteins.[3]
-
-
Cell Viability and Cytotoxicity Assays:
-
Enzymatic Assays: The presence of high concentrations of substrates or related molecules can affect enzyme kinetics. While specific data on GlcN-HCl is limited, it is a good practice to consider its potential impact on enzyme activity measurements.
Q3: How can I determine if this compound is interfering with my assay?
To check for interference, you can run a series of control experiments:
-
Assay Blank with GlcN-HCl: Prepare a blank sample that contains the same concentration of GlcN-HCl as your experimental samples but without the analyte of interest (e.g., protein). A significant signal in this blank indicates interference.
-
Spike and Recovery: Add a known amount of your analyte (e.g., a standard protein) to a sample containing GlcN-HCl. If you cannot recover the known amount of the analyte, interference is likely occurring.
-
Serial Dilutions: Analyze serial dilutions of your sample. If the results do not scale linearly, it may suggest the presence of an interfering substance.
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration Measurement
Symptoms:
-
Higher than expected protein concentrations in samples containing GlcN-HCl.
-
Non-linear standard curves when samples are diluted.
-
High background readings in blank samples containing GlcN-HCl.
Root Causes and Solutions:
| Root Cause | Recommended Solution | Detailed Protocol |
| Chemical Interference with Assay Reagents | Remove GlcN-HCl from the sample before quantification. | See Experimental Protocols for Dialysis and Protein Precipitation. |
| Use an alternative protein quantification method that is not susceptible to interference from reducing sugars. | Consider using an HPLC-based method for glucosamine quantification if it is the primary analyte of interest.[6][7] For protein quantification, assays based on fluorescent dyes that bind directly to proteins might be less susceptible, but validation is required. | |
| Prepare appropriate controls. | Always include a blank containing the same concentration of GlcN-HCl as in the samples to subtract the background signal. |
Issue 2: Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
Symptoms:
-
Lower cell viability than expected in control groups treated with GlcN-HCl.
-
Confounded results when testing the cytotoxicity of a drug in the presence of GlcN-HCl.
Root Causes and Solutions:
| Root Cause | Recommended Solution | Detailed Protocol |
| Cytotoxicity of this compound | Determine the cytotoxic threshold of GlcN-HCl for your specific cell line. | See Experimental Protocols for MTT Cell Viability Assay. |
| Use a concentration of GlcN-HCl that is non-toxic to the cells in your experiments. | Based on the results of your dose-response experiment, select a concentration that does not significantly affect cell viability. | |
| Include a "GlcN-HCl only" control group in your experimental design. | This control will allow you to differentiate the effects of your test compound from the effects of GlcN-HCl. |
Quantitative Data: Cytotoxicity of this compound
The following table summarizes the inhibitory effects of this compound on a human hepatoma cell line (SMMC-7721) after 120 hours of treatment, as measured by the MTT assay.[4]
| Concentration of GlcN-HCl (µg/mL) | Inhibition Ratio (%) |
| 500 | 50 |
| 1000 | 82 |
Data from a study on human hepatoma SMMC-7721 cells.[4]
Experimental Protocols
Protocol 1: Removal of this compound by Dialysis
This method is suitable for removing small molecules like GlcN-HCl (molecular weight: 215.63 g/mol ) from protein samples.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 3.5-5 kDa.[8]
-
Dialysis buffer (a buffer in which your protein is stable and that is compatible with your downstream assay).
-
Stir plate and stir bar.
-
Beakers or flasks.
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Sample Loading: Load your protein sample containing GlcN-HCl into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis:
-
Place the sealed tubing/cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 100-200 times the sample volume.[9]
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer. For efficient removal, perform at least two to three buffer changes.[9]
-
A typical schedule is one change after 2-4 hours, a second after another 2-4 hours, and a final overnight dialysis.
-
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. The protein sample is now ready for quantification or other downstream applications.
Protocol 2: Removal of this compound by Protein Precipitation (Acetone)
This method is useful for concentrating protein samples while removing interfering substances like GlcN-HCl.[10]
Materials:
-
Ice-cold acetone (B3395972).
-
Microcentrifuge tubes.
-
Centrifuge.
-
Buffer for resuspension (compatible with downstream assay).
Procedure:
-
Precipitation:
-
Place your protein sample in a microcentrifuge tube.
-
Add at least three volumes of ice-cold acetone to the sample.
-
Vortex briefly and incubate at -20°C for at least 2 hours to allow for protein precipitation.
-
-
Pelleting: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Washing: Carefully decant the supernatant which contains the GlcN-HCl. Wash the protein pellet with ice-cold 70% ethanol (B145695) to remove any remaining contaminants.
-
Drying: Air-dry the pellet to remove residual acetone. Be careful not to over-dry, as this can make the protein difficult to resolubilize.
-
Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream application.
Protocol 3: MTT Cell Viability Assay to Determine GlcN-HCl Cytotoxicity
This protocol allows you to determine the concentration-dependent effect of GlcN-HCl on the viability of your cell line.[4]
Materials:
-
96-well cell culture plates.
-
Your cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of GlcN-HCl in complete culture medium to achieve a range of final concentrations (e.g., 10, 50, 100, 500, 1000 µg/mL).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of GlcN-HCl. Include a vehicle control (medium without GlcN-HCl).
-
Incubate for the desired time period (e.g., 24, 48, 72, or 120 hours).
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Troubleshooting workflow for GlcN-HCl interference.
Caption: Glucosamine's effect on the MAPK signaling pathway.
References
- 1. Hexosamine interference with the determination of protein by the Lowry procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference of sugars in the Coomassie Blue G dye binding assay of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of cytotoxicity of a glucosamine-TBA conjugate and a chitosan-TBA conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maxapress.com [maxapress.com]
- 7. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sjsu.edu [sjsu.edu]
- 9. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Precipitation Procedures [sigmaaldrich.com]
Technical Support Center: D-Glucosamine Hydrochloride in Cellular and Drug Development Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of D-Glucosamine hydrochloride (GS-HCl). It addresses potential issues related to its cytotoxicity and offers strategies for mitigation, alongside detailed experimental protocols and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications in research?
A1: this compound is the hydrochloride salt of D-glucosamine, an amino sugar that is a fundamental building block of glycosaminoglycans, proteoglycans, and glycolipids.[1][2] In research, it is widely used to study osteoarthritis, as it is a natural component of cartilage.[2][3][4] Additionally, it is investigated for its anti-tumor properties in various cancer cell lines.[3][5][6]
Q2: At what concentrations does this compound typically exhibit cytotoxicity?
A2: The cytotoxic concentration of this compound is highly dependent on the cell type and the duration of exposure. For example, in human hepatoma SMMC-7721 cells, significant growth inhibition is observed at concentrations of 500 µg/mL and 1000 µg/mL after 120 hours of treatment.[5] In human oral squamous cell carcinoma cells (YD-8), anti-proliferative effects are seen with GS-HCl treatment.[6] It's crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration for your study.
Q3: What are the known mechanisms of this compound-induced cytotoxicity?
A3: this compound-induced cytotoxicity is multifaceted and can involve several cellular pathways. The primary mechanisms include:
-
Induction of Apoptosis: GS-HCl can trigger programmed cell death, or apoptosis, in various cancer cell lines.[5][6][7] This is often characterized by DNA fragmentation and the activation of caspases.[5][6]
-
Caspase Activation: The apoptotic effects of GS-HCl are frequently mediated by the activation of caspases, particularly caspase-3.[6]
-
Endoplasmic Reticulum (ER) Stress: GS-HCl can disrupt protein folding processes in the ER, leading to ER stress.[6][8][9] This is often indicated by the upregulation of ER stress markers like GRP78.[6]
-
Generation of Reactive Oxygen Species (ROS): An imbalance in the production and detoxification of ROS, leading to oxidative stress, has been observed in cells treated with GS-HCl.[6]
Q4: Can the cytotoxic effects of this compound be mitigated?
A4: Yes, depending on the experimental goals. If the aim is to study other effects of GS-HCl without inducing cell death, certain strategies can be employed. For instance, in some cell types, the apoptotic effects of GS-HCl can be blocked by using a pan-caspase inhibitor, such as z-VAD-fmk.[10] Interestingly, while GS-HCl can induce ROS, antioxidants like vitamin E have been shown to be ineffective at blocking GS-HCl-induced apoptosis in certain cancer cells.[10] In studies with normal cell lines, chitooligosaccharides (COS) have been shown to antagonize the cytotoxic effects of glucosamine.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected cytotoxicity at low concentrations | Cell line is particularly sensitive to GS-HCl. | Perform a thorough dose-response and time-course experiment to establish the EC50 value for your specific cell line. Start with a wider range of concentrations and shorter incubation times. |
| Incorrect preparation of GS-HCl stock solution. | Ensure accurate weighing and complete dissolution of GS-HCl in a sterile solvent like PBS or culture medium.[6] Filter-sterilize the stock solution before use.[6] | |
| Contamination of cell culture. | Regularly check cell cultures for any signs of contamination. Use proper aseptic techniques. | |
| Inconsistent results between experiments | Variability in cell passage number or confluency. | Use cells within a consistent and low passage number range. Seed cells at a uniform density for all experiments. |
| Repeated freeze-thaw cycles of GS-HCl stock solution. | Aliquot the stock solution and store at -20°C to avoid multiple freeze-thaw cycles.[6] | |
| Difficulty in detecting apoptosis | Insufficient concentration or incubation time. | Increase the concentration of GS-HCl and/or the duration of treatment based on preliminary viability assays. |
| Apoptotic pathway is not the primary mechanism of cell death. | Investigate other cell death mechanisms such as necrosis or autophagy. | |
| Insensitive detection method. | Use a more sensitive apoptosis detection assay, such as Annexin V/PI staining followed by flow cytometry. | |
| No effect on cell viability at high concentrations | Cell line is resistant to GS-HCl. | Confirm the resistance by treating with a known apoptosis-inducing agent as a positive control. Consider using a different cell line if GS-HCl-induced cytotoxicity is the desired outcome. |
| Inactive GS-HCl. | Check the expiration date and storage conditions of the this compound. |
Data Presentation
Table 1: Cytotoxic Effects of this compound on Various Cell Lines
| Cell Line | Cell Type | Concentration | Incubation Time | Effect | Reference |
| SMMC-7721 | Human Hepatoma | 500 µg/mL | 120 h | 50% growth inhibition | [5] |
| SMMC-7721 | Human Hepatoma | 1000 µg/mL | 120 h | 82% growth inhibition | [5] |
| YD-8 | Human Oral Squamous Carcinoma | Not specified | Not specified | Inhibition of proliferation and induction of apoptosis | [6] |
| YD-10B | Human Oral Squamous Carcinoma | Not specified | Not specified | Strong growth suppressive effect | [6] |
| YD-38 | Human Oral Squamous Carcinoma | Not specified | Not specified | Strong growth suppressive effect | [6] |
| Bovine Chondrocytes | Cartilage | 4 mg/mL | 4 and 7 days | Large decrease in metabolic activity | [13] |
| ALVA41 | Human Prostate Cancer | 0.5-2 mM | 24 h | Dose-dependent decrease in proliferation | [7] |
| Sarcoma 37 | Mouse Sarcoma | 0.5% and 1% | 48 h | 88% of specimens damaged or dead (at 1%) | [14] |
| 3T3 | Normal Fibroblasts | 0.5 and 1.0 mg/ml | Not specified | High antiproliferative activity | [12] |
| HepG2 | Human Hepatoma | 0.8 mg/ml | Not specified | ~90% inhibition of proliferation | [12] |
| HeLa | Human Cervical Cancer | 0.8 mg/ml | Not specified | ~90% inhibition of proliferation | [12] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: D-(+)-Glucosamine hydrochloride
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve in sterile phosphate-buffered saline (PBS) or cell culture medium to a stock concentration of 1 M.[6]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[6]
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]
-
Cell Viability Assessment using MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of viable cells by assessing the ability of mitochondrial succinate (B1194679) dehydrogenase to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.[15][16]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle-only control.
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[5][6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Detection using Annexin V/PI Staining
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Procedure:
-
Induce apoptosis by treating cells with this compound.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[8]
-
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
-
Principle: 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[17][18]
-
Procedure:
-
Seed cells in a suitable plate or dish and treat with this compound.
-
Remove the treatment medium and wash the cells once with serum-free medium or PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.[9]
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader (excitation ~485 nm, emission ~535 nm), or flow cytometer.[17]
-
Western Blot Analysis for Caspase Activation
-
Principle: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage during apoptosis. Western blotting can be used to detect the cleaved, active forms of caspases, such as cleaved caspase-3, or the cleavage of their substrates, like PARP.[2][19]
-
Procedure:
-
After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Determine the protein concentration of the lysates using a BCA assay.[6]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the cleaved form of the caspase of interest (e.g., cleaved caspase-3) or a caspase substrate (e.g., cleaved PARP) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[6]
-
Visualizations
Caption: Signaling pathways of this compound-induced cytotoxicity.
Caption: General experimental workflow for investigating this compound effects.
Caption: Logical relationships in mitigating this compound cytotoxicity.
References
- 1. mpbio.com [mpbio.com]
- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Glucosamine suppresses oxidative stress and induces protective autophagy in osteoblasts by blocking the ROS/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-cancer properties of glucosamine-hydrochloride in YD-8 human oral cancer cells: Induction of the caspase-dependent apoptosis and down-regulation of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucosamine Enhances TRAIL-Induced Apoptosis in the Prostate Cancer Cell Line DU145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gpnotebook.com [gpnotebook.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Glucosamine Enhances TRAIL-Induced Apoptosis in the Prostate Cancer Cell Line DU145 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. doc.abcam.com [doc.abcam.com]
- 18. bioquochem.com [bioquochem.com]
- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of D-Glucosamine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for effectively dissolving D-Glucosamine hydrochloride for experimental use. Below are frequently asked questions, a troubleshooting guide, solubility data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound?
A1: this compound is most soluble in water.[1][2][3] It is also soluble in aqueous buffers like PBS (Phosphate-Buffered Saline) which is commonly used for cell culture applications.[4][5]
Q2: Is this compound soluble in organic solvents?
A2: It has very limited solubility in most organic solvents. It is described as slightly soluble in methanol (B129727) and insoluble in ethanol.[1][3] Some suppliers report solubility in DMSO, but the values can vary and may require techniques like sonication to achieve.[6] It's recommended to use fresh DMSO as absorbed moisture can reduce solubility.[7][8]
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of this compound in aqueous solutions is endothermic, meaning it increases with higher temperatures.[9] Heating the solution can help dissolve the compound more quickly and at higher concentrations.
Q4: What is the pH of a this compound solution?
A4: A solution of this compound in water will be slightly acidic, with a pH typically in the range of 3.5 to 5.0.[1][3]
Q5: How should I store this compound stock solutions?
A5: Aqueous stock solutions should be sterilized, for example by passing them through a 0.22 µm filter.[4] It is recommended to store them in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[4] Under these conditions, stock solutions can be stable for up to six months.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is not dissolving in water at room temperature. | The concentration may be too high, approaching the solubility limit. | Gently warm the solution (e.g., in a 37°C water bath) while stirring. The dissolution process is endothermic, so solubility increases with temperature.[9] You can also use sonication to aid dissolution.[6] |
| Precipitate forms after dissolving and cooling the solution. | The solution was supersaturated at a higher temperature and the compound is precipitating out as it cools. | Re-warm the solution before use. For future preparations, consider using a slightly lower concentration or keeping the working solution at a stable, slightly elevated temperature if the experiment allows. |
| Difficulty dissolving in cell culture media. | The media may contain salts or other components that reduce the solubility of this compound. The presence of salts like NaCl and KCl can decrease its solubility.[9][10] | Prepare a concentrated stock solution in sterile water or PBS, filter-sterilize it, and then dilute it to the final working concentration in your cell culture medium.[4] |
| Inconsistent solubility in DMSO. | DMSO is hygroscopic and absorbed water can significantly reduce the solubility of some compounds. | Always use fresh, anhydrous DMSO for preparing stock solutions.[7][8] Store DMSO properly to prevent moisture absorption. |
| Solution appears cloudy after preparation. | This could be due to incomplete dissolution or microbial contamination if prepared under non-sterile conditions. | Ensure the compound is fully dissolved by warming or sonicating. For sterile applications, always filter the final solution through a 0.22 µm filter.[4] |
Data Presentation: Solubility Summary
The solubility of this compound can vary based on the specific conditions and source of the compound. The data below is a summary from various suppliers and studies.
| Solvent | Reported Solubility | Notes |
| Water | Soluble, Freely Soluble[1][11] | Up to 100 mg/mL has been reported.[12] Dissolution is endothermic, so solubility increases with temperature.[9] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL[5] | Commonly used for preparing stock solutions for cell culture.[4] |
| Dimethyl Sulfoxide (DMSO) | 4 mg/mL to 100 mg/mL[6][7] | High variability reported. Using fresh, anhydrous DMSO and sonication is recommended.[6][8] |
| Ethanol | Insoluble[1][7] | Not a suitable solvent. |
| Methanol | Slightly soluble[1][2][3] | Not typically used for preparing stock solutions due to low solubility. |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Stock Solution (e.g., 1 M for Cell Culture)
This protocol is suitable for preparing a concentrated stock solution for use in aqueous-based experiments like cell culture.
Materials:
-
This compound powder (MW: 215.63 g/mol )
-
Sterile, high-purity water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tube or bottle
-
Magnetic stirrer and stir bar or vortex mixer
-
0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 1 M solution, this would be 215.63 mg per mL of solvent.
-
Dissolution: Add the powder to a sterile container with the appropriate volume of sterile water or PBS.[4]
-
Mixing: Stir or vortex the mixture. If dissolution is slow, gently warm the solution in a water bath (e.g., 37°C) until all the powder has dissolved.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and push the solution through the filter into a new sterile container.[4]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.[4]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store them at -20°C for up to one month or -80°C for up to six months.[6]
Protocol 2: Enhancing Solubility for Difficult Formulations
This protocol provides steps to take when you encounter solubility challenges, particularly when trying to achieve a high concentration.
Materials:
-
This compound powder
-
Chosen aqueous solvent (e.g., water, buffer)
-
Heating magnetic stirrer or water bath
-
Bath sonicator
-
pH meter and appropriate acids/bases for adjustment (if permissible for the experiment)
Procedure:
-
Initial Attempt: Start by attempting to dissolve the compound in the chosen solvent at room temperature, as described in Protocol 1.
-
Apply Heat: If the compound does not dissolve, gradually warm the solution while continuously stirring. Use a water bath or a heating stirrer set to a temperature appropriate for your experiment (e.g., 37-50°C). Monitor closely to ensure the compound does not degrade (though D-Glucosamine HCl is generally stable at these temperatures).
-
Use Sonication: If heating alone is insufficient, place the container in a bath sonicator.[6] The ultrasonic waves can help break up powder aggregates and facilitate dissolution. Use short bursts of sonication to avoid excessive heating of the sample.
-
pH Adjustment (Use with Caution): The native pH of a D-Glucosamine HCl solution is acidic (3.5-5.0).[1] Depending on your experimental needs, adjusting the pH might alter solubility. However, be aware that changing the pH can also affect the stability and activity of the compound and may not be suitable for all applications. If you proceed, add a dilute acid or base dropwise while monitoring the pH and observing for dissolution. This step should be carefully considered and validated for your specific assay.
Visual Guides
Caption: Workflow for preparing a sterile D-Glucosamine HCl stock solution.
Caption: Logical steps for troubleshooting D-Glucosamine HCl solubility.
References
- 1. China High Quality 99% Purity this compound CAS 66-84-2 Manufacturer and Supplier | Aogubio [aogubio.com]
- 2. ulprospector.com [ulprospector.com]
- 3. D-Glucosamine HCl - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 66-84-2 [chemicalbook.com]
- 12. D-(+)-グルコサミン 塩酸塩 ≥99% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
Minimizing batch-to-batch variability of D-Glucosamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability of D-Glucosamine hydrochloride (GlcN·HCl) in their experiments.
Section 1: Understanding and Identifying Variability
This section addresses the root causes of variability and how to identify if you have an issue with a specific batch.
FAQs
Q1: What are the primary causes of batch-to-batch variability in this compound?
Batch-to-batch variability in this compound can stem from several factors throughout the product lifecycle:
-
Manufacturing and Purification: The initial source material (e.g., shellfish chitin (B13524) or vegetable sources) and the manufacturing process can introduce variability.[1][2] The fermentation process, for instance, yields a complex broth containing media, proteins, and pigments that must be removed.[3] Incomplete removal of impurities during purification is a significant source of inconsistency.[3] The efficiency of hydrolysis and subsequent crystallization steps also plays a critical role.[2]
-
Impurity Profile: Different batches may contain varying levels and types of impurities. These can include residual solvents, unreacted starting materials, or degradation products.[4][5] A Certificate of Analysis (COA) should detail the purity and impurity profile.[5]
-
Physicochemical Properties: Variations in particle size, crystal structure (polymorphism), and density can affect dissolution rates and bioavailability in experiments.
-
Storage and Handling: D-Glucosamine is hygroscopic, meaning it can absorb moisture from the air, which can lead to degradation.[6] Improper storage temperature, humidity, and exposure to light can cause chemical changes over time, leading to the formation of impurities.[7][8][9]
Q2: My experimental results are inconsistent after switching to a new lot of GlcN·HCl. How can I confirm if the new batch is the problem?
If you observe unexpected changes in your results (e.g., altered cell proliferation, changes in formulation properties), a systematic approach is needed to isolate the cause.
Below is a workflow to help troubleshoot this issue.
Q3: What specific impurities should I be aware of in this compound?
While specific impurities can vary by manufacturer, some common classes include:
-
Related Sugars and Degradation Products: Such as N-Acetyl-D-glucosamine.[10]
-
Residual Solvents: From the purification and crystallization processes.
-
Heavy Metals: Depending on the source and processing.
-
Microbial Contamination: If not manufactured under sterile conditions. The fermentation broth can contain mycelia and other components that need to be filtered out.[3]
Always request a detailed Certificate of Analysis (CoA) from your supplier to understand the specific impurity profile of your batch.[5]
Section 2: Quality Control and Analytical Testing
This section provides guidance on how to analytically assess the quality and consistency of your this compound.
FAQs
Q4: What analytical methods are recommended for verifying the quality of a new GlcN·HCl batch?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity and quantifying the amount of glucosamine (B1671600) in a sample.[4][11] Several HPLC methods exist, often coupled with detectors like Corona Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[11][12][13]
Other useful methods include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the identity and functional groups of the compound.
-
Karl Fischer Titration: To determine water content, which is critical given the hygroscopic nature of glucosamine.[6]
-
pH and Appearance Testing: Simple tests on a solution to check for inconsistencies.
Q5: Can I get a standard protocol for HPLC analysis of this compound?
Yes. Below is a representative HPLC protocol synthesized from established methods. Note that specific parameters may need to be optimized for your system and column.
Experimental Protocol: HPLC Analysis of this compound
This protocol is based on Hydrophilic Interaction Liquid Chromatography (HILIC), a common technique for analyzing polar compounds like glucosamine.
-
Objective: To quantify the amount of this compound in a sample and assess its purity.
-
Materials:
-
This compound reference standard (≥99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) or Ammonium formate (B1220265) (MS-grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
-
-
Equipment:
-
HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)
-
Zwitter-ionic HILIC column (e.g., ZIC-HILIC, 150 x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 60% acetonitrile and 40% of 85 mM ammonium acetate in water.[12] Filter and degas the mobile phase before use.
-
Standard Preparation:
-
Accurately weigh and dissolve the this compound reference standard in Milli-Q water to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions from the stock solution to prepare a calibration curve with at least 5 concentration points (e.g., 10–200 µg/mL).[12]
-
-
Sample Preparation:
-
Accurately weigh the test sample of this compound and dissolve it in Milli-Q water to achieve a concentration within the calibration range (e.g., 80 µg/mL).
-
Prepare each sample in triplicate.[12]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of glucosamine in the test samples by comparing their peak areas to the calibration curve.[12]
-
Calculate the purity of the batch and compare it to the CoA. Assess the presence of any unexpected peaks, which may indicate impurities.
-
Q6: What are acceptable limits for purity and content variation?
For pharmaceutical and research applications, purity should typically be ≥98%.[5] The United States Pharmacopeia (USP) suggests that dietary supplements should contain between 90% and 110% of the amount of glucosamine claimed on the label.[11] For research purposes, a tighter tolerance (e.g., ±5%) is advisable to ensure reproducibility.
| Parameter | Recommended Specification | Rationale |
| Purity (by HPLC) | ≥ 98% | Ensures that the active compound is the primary component, minimizing effects from impurities.[5] |
| Content vs. Label Claim | 95% - 105% | Guarantees that the correct amount of substance is being used, which is critical for dose-dependent studies.[11] |
| Water Content | ≤ 2.0% | Minimizes degradation due to the hygroscopic nature of the compound.[6] |
| Optical Rotation | +68° to +72° | Confirms the correct stereoisomer (D-form) is present.[2] |
Section 3: Impact on Experimental Systems
Variability in GlcN·HCl can have significant downstream effects. This section covers common issues in cell culture and formulation development.
FAQs
Q7: How can GlcN·HCl batch variability affect my cell culture experiments?
D-Glucosamine is used in cell culture to supplement media, often to enhance N-glycosylation of proteins or for studying its effects on cell lines like chondrocytes.[14] Batch variability can manifest in several ways:
-
Altered Cell Proliferation: Different concentrations of GlcN·HCl can either inhibit or have no effect on cell growth. High concentrations (e.g., 10 mM) have been shown to reduce cell proliferation.[15] Impurities or a lower-than-expected concentration in a new batch could lead to unexpected changes in cell growth rates.
-
Changes in Protein Glycosylation: As a precursor in the hexosamine biosynthetic pathway, the effective concentration of glucosamine is critical. A batch with lower purity or content could lead to inconsistent glycosylation patterns on secreted proteins.[14]
-
Toxicity: Unknown impurities or degradation byproducts could be toxic to cells.[16] If you observe increased cell death after switching batches, the new lot should be investigated for contaminants.
-
pH Shifts in Media: this compound is acidic.[17] While cell culture media is buffered, significant differences in the salt form or purity between batches could slightly alter the final pH, potentially affecting cell health.[16]
Q8: I am using GlcN·HCl in a drug formulation. What problems can batch-to-batch variability cause?
In drug development, consistency is paramount. Variability can impact:
-
Dissolution and Stability: Differences in particle size and crystal form affect how quickly the compound dissolves, which can alter the release profile of the final dosage form.[6]
-
Excipient Compatibility: Impurities could react with other components in the formulation, leading to degradation and reduced shelf life.
-
Final Product Potency: A lower purity batch will result in a final product with a lower-than-intended dose of the active ingredient, affecting efficacy.[12]
Section 4: Best Practices for Minimizing Variability
This section provides actionable steps to ensure consistency in your use of this compound.
FAQs
Q9: How should I properly store and handle this compound to maintain its stability?
Proper storage is critical to prevent degradation.
-
Storage Conditions: Store in a tightly sealed container in a dry, cool place (recommended 4-8°C for long-term storage).[18] Protect from light and moisture.[7][8]
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and minimize dust generation.[8]
-
Solution Stability: Aqueous solutions of glucosamine should be prepared fresh for each experiment. Stability studies have shown that while stable for up to 48 hours at 4°C and room temperature, preparing fresh solutions is the best practice to avoid potential degradation or microbial growth.[12]
| Storage Condition | Duration | Stability of D-Glucosamine HCl | Reference |
| Room Temperature (Sealed) | 365 days | 99.87% | [19] |
| 4-8°C | 144 months (12 years) | Stable | [18] |
| Aqueous Solution (200 µg/mL) at 4°C | 48 hours | Stable | [12] |
| Aqueous Solution (200 µg/mL) at Room Temp | 48 hours | Stable | [12] |
Q10: What is the best strategy for qualifying a new supplier or a new batch from an existing supplier?
A robust qualification process is key to ensuring long-term experimental consistency.
References
- 1. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Glucosamine Hydrochloride Clarification, Impurity Removal And Concentration Equipment - Doupu (Sichuan) Biotechnology Co., Ltd. [doupubio.com]
- 4. A NOVEL RP -HPLC METHOD FOR THE QUANTIFICATION OF IMPURITIES IN GLUCOSAMINE HYDROCHLORIDE | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. carlroth.com [carlroth.com]
- 8. redox.com [redox.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column | SIELC Technologies [sielc.com]
- 14. mpbio.com [mpbio.com]
- 15. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. D-Glucosamine Promotes Transfection Efficiency during Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nasc.cc [nasc.cc]
Technical Support Center: D-Glucosamine Hydrochloride in Cell-Based Assays
Welcome to the technical support center for the use of D-Glucosamine hydrochloride (GlcN·HCl) in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential artifacts and unexpected outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is the hydrochloride salt of glucosamine (B1671600), an amino sugar that is a fundamental building block for the biosynthesis of glycosylated proteins and lipids.[1] In cell culture, it is often used to study processes such as N-linked glycosylation, cellular stress responses, and osteoarthritis in various cell lines.[2][3]
Q2: At what concentrations does this compound typically show effects in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell type and the biological process being investigated. Effects have been observed in a wide range, from micromolar (µM) to millimolar (mM) concentrations. For instance, induction of autophagy has been seen at concentrations as low as 500 µM, while effects on cell proliferation and viability can require concentrations in the mM range.[4][5] It is crucial to perform a dose-response curve for your specific cell line and assay.
Q3: How should I prepare and store a this compound stock solution for cell culture?
For a 1 M stock solution, dissolve D-(+)-Glucosamine hydrochloride powder in sterile phosphate-buffered saline (PBS) or your cell culture medium.[6] To ensure sterility, filter the solution through a 0.22 µm syringe filter. The stock solution can be stored in aliquots at -20°C to minimize freeze-thaw cycles.[6]
Troubleshooting Guide
Issue 1: Unexpected Decrease in Cell Viability or Proliferation
You observe a significant, dose-dependent decrease in cell viability or proliferation in your assay (e.g., MTT, XTT, or cell counting) after treatment with this compound, which is not the intended focus of your experiment.
Potential Causes and Solutions:
-
Induction of Endoplasmic Reticulum (ER) Stress: High concentrations of glucosamine can disrupt N-linked glycosylation and lipid-linked oligosaccharide biosynthesis, leading to an accumulation of unfolded proteins in the ER.[7][8] This ER stress can trigger apoptotic pathways and reduce cell viability.
-
Troubleshooting:
-
Lower the Concentration: Perform a dose-response experiment to find a concentration that minimizes cytotoxicity while still allowing you to study your desired effect.
-
Time-Course Experiment: Reduce the incubation time. Significant effects on cell viability may only be apparent after longer exposure times (e.g., beyond 24 hours).[7]
-
Use a Chemical Chaperone: Co-treatment with a chemical chaperone like 4-phenylbutyric acid (4-PBA) can help alleviate ER stress.[7]
-
Monitor ER Stress Markers: Use techniques like Western blotting or qPCR to measure the expression of ER stress markers such as BiP/GRP78, CHOP, and spliced XBP1 to confirm if ER stress is the underlying cause.[9][10]
-
-
-
Induction of Autophagy: this compound is a known inducer of autophagy, a cellular process of self-digestion.[6][11][12] While often a survival mechanism, excessive or prolonged autophagy can lead to autophagic cell death.[13]
-
Troubleshooting:
-
Inhibit Autophagy: Use autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) or chloroquine (B1663885) to see if they can rescue the observed phenotype.
-
Assess Autophagy Markers: Monitor the conversion of LC3-I to LC3-II by Western blot or observe the formation of LC3 puncta by immunofluorescence to confirm autophagy induction.[14]
-
-
-
Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest in some cell lines, which would manifest as reduced proliferation.[7]
-
Troubleshooting:
-
Cell Cycle Analysis: Perform flow cytometry analysis of propidium (B1200493) iodide-stained cells to investigate the distribution of cells in different phases of the cell cycle.[7]
-
-
Issue 2: Interference with Assay Readouts
You are observing inconsistent or unexpected results in colorimetric or fluorometric assays, such as viability or metabolic assays.
Potential Causes and Solutions:
-
Direct Interference with MTT Assay: Although not widely reported for glucosamine itself, it's a known issue that some compounds can chemically interact with tetrazolium salts like MTT, leading to a false reading.[15]
-
Troubleshooting:
-
Cell-Free Control: Run a control plate without cells, containing only media and this compound at the concentrations used in your experiment, along with the MTT reagent. This will determine if there is any direct chemical reduction of MTT by your compound.
-
Use an Alternative Viability Assay: Switch to a different viability assay that relies on a different principle, such as the CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels) or a trypan blue exclusion assay.
-
-
-
Alteration of Cellular Metabolism: this compound can impact cellular glucose metabolism, which can affect assays that rely on metabolic activity as a readout for viability (e.g., MTT, XTT, resazurin).[4]
-
Troubleshooting:
-
Corroborate with a Non-Metabolic Assay: Confirm your viability results using a method that directly counts live and dead cells, such as trypan blue staining or a live/dead cell imaging assay.
-
-
Issue 3: Off-Target Effects on Signaling Pathways
You are studying a specific signaling pathway, but your results are confounded by the known effects of this compound on other pathways.
Potential Causes and Solutions:
-
Modulation of mTOR Signaling: this compound has been shown to inhibit the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[12] This can be an mTOR-dependent or independent mechanism.[4][5]
-
Troubleshooting:
-
Monitor mTOR Pathway Components: Use Western blotting to check the phosphorylation status of key mTOR pathway proteins like Akt, S6K, and 4E-BP1 to understand the impact of your treatment.[13]
-
Use mTOR Inhibitors/Activators: Compare the effects of this compound with known mTOR inhibitors (e.g., rapamycin) or activators to delineate the signaling cascade.
-
-
-
Inhibition of MAPK Signaling: this compound can inhibit the phosphorylation of MAP kinases such as JNK and p38, which are involved in stress responses and inflammation.[3][16]
-
Troubleshooting:
-
Assess MAPK Phosphorylation: Perform Western blot analysis to determine the phosphorylation levels of JNK, p38, and ERK1/2.[16]
-
-
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference(s) |
| Mouse Embryonic Fibroblasts (MEFs) | ER Stress Induction | ≥1 mM | Up to 18 h | Impaired biosynthesis of mature LLOs | [7] |
| Human Chondrocytes | Autophagy Induction | 5 mM, 10 mM | 8 h | Significant increase in LC3-II/LC3-I ratio | [6] |
| INS-1E (Rat Insulinoma) | ER Stress Induction | 2.5 - 10 mM | 24 - 48 h | Dose-dependent increase in Bip mRNA | [9][14] |
| U87MG (Human Glioma) | Autophagic Cell Death | Not specified | Not specified | Reduced cell viability, increased LC3-II | [13] |
| SMMC-7721 (Human Hepatoma) | Cell Proliferation Inhibition | 500 - 1000 µg/ml | 120 h | Concentration-dependent reduction in cell growth | [7] |
| Human Chondrocytes | Inhibition of MMP expression | 2.5 mM, 10 mM | 2 h pre-treatment | Reduced IL-1β-stimulated MMP-1 and MMP-13 expression | [3][17] |
Table 2: IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 Value | Reference(s) |
| SMMC-7721 (Hepatoma) | ~500 µg/ml | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (1 M)
-
Complete cell culture medium
-
MTT solution (5 mg/ml in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium and treat the cells with the various concentrations of this compound. Include a vehicle control (medium with the same amount of PBS used for the highest concentration of glucosamine).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following treatment, add 10 µl of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Assessment of Autophagy by Western Blot for LC3 Conversion
Principle: Autophagy induction leads to the conversion of the soluble form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II). The amount of LC3-II is correlated with the number of autophagosomes.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) - for flux assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time and concentration. For an autophagy flux assay, treat a parallel set of wells with both glucosamine and an autophagy inhibitor for the last 2-4 hours of the glucosamine treatment.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against LC3.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin).
-
Quantify the band intensities and calculate the LC3-II/LC3-I ratio or the amount of LC3-II normalized to the loading control. An increase in LC3-II in the presence of the autophagy inhibitor compared to its absence indicates an increased autophagic flux.
Visualizations
Caption: this compound can induce ER stress.
Caption: this compound is an inducer of autophagy.
Caption: Troubleshooting workflow for D-Glucosamine HCl experiments.
References
- 1. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosamine induces autophagy via an mTOR-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucosamine induces ER stress by disrupting lipid-linked oligosaccharide biosynthesis and N-linked protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucosamine-induced endoplasmic reticulum stress affects GLUT4 expression via activating transcription factor 6 in rat and human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glucosamine Activates Autophagy In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Adjusting pH of D-Glucosamine hydrochloride solutions for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Glucosamine hydrochloride in cell culture applications.
Frequently Asked Questions (FAQs)
1. What is the optimal pH for cell culture media containing this compound?
The optimal pH for most mammalian cell lines is between 7.2 and 7.4.[1] While this compound itself is acidic, the final pH of your complete cell culture medium should be adjusted to this physiological range. Some specific cell lines may have different requirements:
-
Transformed cell lines: May prefer a slightly more acidic environment (pH 7.0–7.4).[2]
-
Normal fibroblast cell lines: May prefer a slightly more basic environment (pH 7.4–7.7).[2]
-
Insect cell lines (e.g., Sf9, Sf21): Typically grow optimally at a more acidic pH of around 6.2.[2][3]
2. How does this compound affect the pH of my cell culture medium?
This compound is the hydrochloride salt of D-Glucosamine. When dissolved in an aqueous solution like cell culture medium, it will slightly lower the pH due to the presence of the hydrochloride ion. The extent of the pH drop depends on the concentration of this compound and the buffering capacity of the medium.
3. What is the pKa of D-Glucosamine?
The pKa of the amino group of glucosamine (B1671600) is approximately 7.58. This indicates that glucosamine itself has some buffering capacity around the physiological pH of cell culture media.
4. Can I prepare a high-concentration stock solution of this compound?
Yes, it is common practice to prepare a concentrated stock solution of this compound and then dilute it to the final desired concentration in the cell culture medium. This minimizes the volume of the stock solution added and reduces the risk of significant pH changes or contamination.
5. How should I store my this compound stock solution?
Aqueous stock solutions of this compound should be filter-sterilized (0.22 µm filter) and stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[4] It is recommended not to store aqueous solutions for more than one day at 4°C.[5] Stock solutions prepared in DMSO can be stored for up to six months at -20°C.[6]
Troubleshooting Guides
Issue 1: The pH of my cell culture medium drops significantly after adding this compound.
-
Possible Cause: The concentration of your this compound stock solution is too high, or the buffering capacity of your medium is insufficient.
-
Solution:
-
Prepare a pH-adjusted stock solution: Before adding the this compound stock solution to your medium, adjust its pH to the desired physiological range (7.2-7.4) using sterile 1 N NaOH. Do this slowly while monitoring the pH with a calibrated pH meter.
-
Use a higher buffering capacity medium: If you consistently experience pH drops, consider using a medium with a higher buffering capacity, such as one supplemented with HEPES buffer in addition to the standard sodium bicarbonate system.[7][8]
-
Add sodium bicarbonate: Ensure the correct amount of sodium bicarbonate is present in your medium for the CO₂ concentration in your incubator.[1]
-
Issue 2: The pH of my cell culture medium becomes too alkaline after adding this compound and adjusting with NaOH.
-
Possible Cause: Overshooting the target pH during adjustment.
-
Solution:
-
Titrate slowly: Add the 1 N NaOH dropwise while continuously monitoring the pH.
-
Use a lower concentration of NaOH: For fine-tuning the pH, consider using a more diluted solution of NaOH (e.g., 0.1 N).
-
Back-titrate with HCl: If you overshoot the pH, you can carefully add sterile 1 N HCl dropwise to bring the pH back down to the desired range.[9]
-
Issue 3: I observe precipitation in my medium after adding this compound.
-
Possible Cause:
-
Low solubility at incorrect pH: The solubility of this compound can be affected by pH. A decrease in pH can lead to reduced solubility.[10][11]
-
High concentration: The concentration of this compound may have exceeded its solubility limit in the medium.
-
Interaction with other media components: High concentrations of salts or other components could potentially lead to precipitation.
-
-
Solution:
-
Ensure complete dissolution: Make sure the this compound is fully dissolved in the stock solution before adding it to the medium. Gentle warming and vortexing can aid dissolution.
-
Adjust pH of the stock solution: As mentioned previously, adjusting the pH of the stock solution to the physiological range can improve solubility in the final medium.
-
Prepare a more dilute stock solution: If precipitation persists, try preparing a less concentrated stock solution.
-
Filter the final medium: After adding and dissolving the this compound, sterile-filter the complete medium to remove any potential precipitates before use.
-
Issue 4: My cells are showing signs of stress or death after treatment with this compound, even at concentrations reported in the literature.
-
Possible Cause:
-
Incorrect pH of the final medium: Even slight deviations from the optimal pH range can cause cellular stress and impact cell viability.[7][12][13]
-
Cell-type specific sensitivity: Different cell lines can have varying sensitivities to this compound.
-
Decomposition of glucosamine: At a pH above 7, free D-glucosamine can decompose and liberate ammonia, which can be toxic to cells.[1]
-
-
Solution:
-
Verify the pH of your final culture medium: Always measure the pH of the complete medium containing this compound before adding it to your cells.
-
Perform a dose-response curve: Determine the optimal, non-toxic concentration of this compound for your specific cell line through a viability assay (e.g., MTT or trypan blue exclusion).
-
Use freshly prepared solutions: To minimize the potential for glucosamine decomposition, use freshly prepared or properly stored frozen aliquots of your stock solution.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃NO₅ · HCl | [5] |
| Molecular Weight | 215.63 g/mol | [14] |
| pKa (of amino group) | ~7.58 | |
| Appearance | White crystalline powder | [5] |
| Solubility in Water | High | [14] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [5] |
Table 2: Recommended pH Ranges for Various Cell Culture Media
| Cell Culture Medium | Recommended pH Range |
| DMEM | 7.2 - 7.4 |
| RPMI-1640 | 7.2 - 7.4 |
| MEM | 7.2 - 7.4 |
| Ham's F-12 | 7.2 - 7.4 |
| Grace's Insect Medium | 5.9 - 6.2 |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a 1 M this compound Stock Solution
Materials:
-
D-(+)-Glucosamine hydrochloride (cell culture grade)
-
Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)
-
Sterile 1 N Sodium Hydroxide (NaOH)
-
Sterile 1 N Hydrochloric Acid (HCl)
-
Sterile 50 mL conical tubes
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filters
-
Sterile storage tubes
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out 2.156 g of D-(+)-Glucosamine hydrochloride powder.
-
Dissolving: Add the powder to a 50 mL conical tube and add sterile water or PBS to a final volume of 10 mL to make a 1 M solution. Vortex or gently warm the solution to facilitate complete dissolution.
-
pH Measurement: Aseptically take a small aliquot to measure the initial pH. It will be acidic.
-
pH Adjustment:
-
Slowly add sterile 1 N NaOH dropwise to the solution while gently stirring.
-
Continuously monitor the pH using a calibrated pH meter.
-
Continue adding NaOH until the pH reaches the desired physiological range (e.g., 7.2-7.4).
-
If you overshoot the target pH, carefully back-titrate with sterile 1 N HCl.
-
-
Sterilization: Filter the pH-adjusted stock solution through a sterile 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes and store at -20°C.
Mandatory Visualizations
Signaling Pathways
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Acidic pH derived from cancer cells as a double‐edged knife modulates wound healing through DNA repair genes and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association between glucosamine use and cancer mortality: A large prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucosamine induces autophagy via an mTOR-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. wemedical.nl [wemedical.nl]
- 13. The effect of pH on cell viability, cell migration, cell proliferation, wound closure, and wound reepithelialization: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | 66-84-2 [chemicalbook.com]
Validation & Comparative
D-Glucosamine Hydrochloride vs. Glucosamine Sulfate: A Comparative Guide for Cartilage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine (B1671600), an endogenous amino monosaccharide, is a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans, essential components of articular cartilage. In the realm of osteoarthritis (OA) and cartilage biology research, glucosamine is extensively investigated for its potential chondroprotective and anti-inflammatory properties. It is most commonly available in two salt forms: D-glucosamine hydrochloride (GH) and glucosamine sulfate (B86663) (GS). The choice between these two forms is a subject of ongoing debate, with researchers questioning whether the observed effects are attributable to the glucosamine moiety itself or if the stabilizing salt plays a bioactive role. This guide provides an objective comparison of this compound and glucosamine sulfate, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Physicochemical and Pharmacokinetic Properties
The hydrochloride and sulfate forms of glucosamine exhibit key differences in their chemical properties and pharmacokinetic profiles. Glucosamine hydrochloride offers a higher concentration of active glucosamine per unit weight and is generally more stable.[1] Conversely, some studies suggest that glucosamine sulfate may have higher bioavailability.[2]
| Property | This compound | Glucosamine Sulfate |
| Molecular Weight | 215.63 g/mol | 456.42 g/mol (as 2KCl salt) |
| Glucosamine Content | ~83% | ~65% |
| Stability | More stable | Less stable, often stabilized with NaCl or KCl |
| Bioavailability (Oral) | Median bioavailability of 6.1% in one animal study. | Median oral bioavailability of 9.4% in one animal study. |
| Synovial Fluid Concentration | Lower synovial fluid concentrations observed in an animal study compared to GS. | Higher synovial fluid concentrations observed in an animal study compared to GH. |
In Vitro Chondroprotective and Anti-inflammatory Effects
A key study by Bascoul-Colombo et al. (2016) provides a direct comparison of the effects of glucosamine hydrochloride on cartilage degradation and inflammation in a bovine cartilage explant model stimulated with interleukin-1α (IL-1α).[3][4][5]
| Parameter | Control (IL-1α) | Glucosamine Hydrochloride (2 mg/mL) + IL-1α | % Change with GH |
| Glycosaminoglycan (GAG) Release | Increased | Reduced | ↓ |
| ADAMTS-4 mRNA Expression | Increased | Decreased | ↓ |
| ADAMTS-5 mRNA Expression | Increased | Decreased | ↓ |
| ADAMTS-4 Activity | Increased | Reduced (not statistically significant) | ↓ |
| Prostaglandin (B15479496) E2 (PGE2) Release | Significantly Increased | Significantly Reduced | ↓ |
| Nitric Oxide (NO) Release | Increased | Reduced | ↓ |
Data summarized from Bascoul-Colombo et al. (2016). The study did not find a significant effect for chondroitin (B13769445) sulfate alone in this model.[3][4][5]
Experimental Protocols
In Vitro Model of Cartilage Degradation and Inflammation
The following is a summary of the experimental protocol used by Bascoul-Colombo et al. (2016) to evaluate the preventative effects of glucosamine hydrochloride on cartilage explants.[3][4][5]
-
Cartilage Explant Culture: Articular cartilage was obtained from the metacarpophalangeal joints of 18-month-old oxen. Explants of 15-60 mg wet weight were cultured in DMEM with 10% fetal calf serum.
-
Pre-treatment: Explants were pre-treated with varying concentrations of glucosamine hydrochloride for a specified period. Chondrocyte viability was assessed to ensure the selected concentrations were not cytotoxic.
-
Induction of Cartilage Degradation: Cartilage degradation was induced by adding 10 ng/mL of interleukin-1α (IL-1α) to the culture medium.
-
Analysis of Cartilage Degradation:
-
Glycosaminoglycan (GAG) Release: The amount of sulfated GAGs released into the culture supernatant was measured as an indicator of proteoglycan degradation.
-
Aggrecan Catabolites: The generation of pathological interglobular domain aggrecan catabolites was assessed.
-
-
Analysis of Gene Expression: Total RNA was isolated from the cartilage explants 24 hours after IL-1α stimulation. The mRNA expression levels of ADAMTS-4 and ADAMTS-5 were quantified using real-time PCR.
-
Analysis of Inflammatory Markers: The concentrations of prostaglandin E2 (PGE2) and nitric oxide (NO) in the culture supernatant were measured as indicators of inflammation.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of Glucosamine in Chondrocytes
Glucosamine is believed to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression in chondrocytes.[6][7]
Caption: Glucosamine's anti-inflammatory action via NF-κB inhibition.
General Experimental Workflow for Evaluating Glucosamine Effects
The following diagram outlines a typical workflow for investigating the effects of glucosamine compounds on cartilage explants in vitro.
Caption: Workflow for in vitro evaluation of glucosamine on cartilage.
Clinical Efficacy
The body of clinical research on glucosamine for osteoarthritis is more extensive for the sulfate form than the hydrochloride form.[8][9][10][11] Some studies and meta-analyses have suggested that glucosamine sulfate may be more effective in reducing pain and improving joint function in patients with osteoarthritis.[12] However, other clinical trials have shown similar efficacy between the two forms.[2] The reasons for these discrepancies are not fully understood but may relate to differences in study design, patient populations, and the specific formulations used. It is important to note that many commercially available glucosamine sulfate products are stabilized with sodium chloride, which may be a consideration for individuals on sodium-restricted diets.[2]
Conclusion
Both this compound and glucosamine sulfate are valuable tools for in vitro and in vivo cartilage research.
-
This compound: Offers a higher concentration of active glucosamine and greater stability, making it a potentially more consistent compound for in vitro studies. The experimental evidence presented demonstrates its ability to prevent cartilage degradation and reduce inflammatory responses in a controlled laboratory setting.[3][4][5]
-
Glucosamine Sulfate: Has a larger body of clinical research supporting its use in osteoarthritis.[8][9][10][11] The sulfate moiety itself may have biological activity, although this is still a topic of investigation.[8] Pharmacokinetic studies in animals suggest it may achieve higher concentrations in synovial fluid.
For researchers, the choice between this compound and glucosamine sulfate should be guided by the specific aims of the study. For mechanistic in vitro studies requiring a precise and stable concentration of glucosamine, the hydrochloride form may be preferable. For studies aiming to correlate with the existing body of clinical literature on osteoarthritis, the sulfate form might be more relevant. Ultimately, careful consideration of the physicochemical properties, pharmacokinetic profiles, and existing experimental data is crucial for designing robust and reproducible cartilage research.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosamine Hydrochloride vs. Sulfate /Chondroitin [chiro.org]
- 3. Glucosamine Hydrochloride but Not Chondroitin Sulfate Prevents Cartilage Degradation and Inflammation Induced by Interleukin-1α in Bovine Cartilage Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucosamine Hydrochloride but Not Chondroitin Sulfate Prevents Cartilage Degradation and Inflammation Induced by Interleukin-1α in Bovine Cartilage Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of oral glucosamine on cartilage degradation in a rabbit model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physioflexpro.com [physioflexpro.com]
- 11. The bioavailability and pharmacokinetics of glucosamine hydrochloride and chondroitin sulfate after oral and intravenous single dose administration in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. donausa.com [donausa.com]
A Comparative Guide to D-Glucosamine Hydrochloride and Alternatives in In Vivo Osteoarthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of D-Glucosamine hydrochloride (GlcN-HCl) against two other common interventions for osteoarthritis (OA), Chondroitin Sulfate (CS) and Hyaluronic Acid (HA). The data presented is collated from various preclinical studies in animal models of OA, offering insights into the efficacy and mechanisms of action of these compounds.
Quantitative Data Summary
The following table summarizes the quantitative data from various in-vivo studies on this compound and its alternatives. The data has been compiled from multiple sources to provide a comparative overview.
| Treatment | Animal Model | Dosage | Duration | Key Outcomes & Efficacy | Biomarker Changes |
| This compound (GlcN-HCl) | Rat (ACLT Model) | 1000 mg/kg/day (oral) | 56 days | Suppressed macroscopic erosive changes on articular cartilage.[1] | Significantly suppressed the increase of serum CTX-II. Substantially increased serum CP-II levels. |
| Rat (MIA Model) | Low & High Dose (oral) | 8 weeks | Partially prevented the degeneration of articular cartilage. High dose showed more significant improvement.[1] | Decreased levels of IL-6, TNF-α, and iNOS. Reduced MDA content and increased SOD activity. | |
| Chondroitin Sulfate (CS) | Rat (MIA Model) | 62, 124, 248 mg/kg/day (oral) | 31 days | Dose-dependent reductions in cartilage degradation and inflammation.[2] | Significantly reduced serum levels of PGE2, NO, COMP, and CTX-II.[2] |
| Rat (MIA & DEX Models) | Not specified (intramuscular) | Not specified | Reduced signs of OA, activated regenerative processes of cartilage and bone. | Not specified. | |
| Hyaluronic Acid (HA) | Rat (MIA Model) | 1 mg (intra-articular) | Single injection | Observed chondrocyte necrosis and loss of GAGs initially, with a terminal half-life of about 5 days in plasma and cartilage. | Not specified in this study. |
| Mouse (ACLT Model) | Single injection (intra-articular) | Single injection | Equivalent treatment outcomes to four consecutive injections of a commercial HA product. Attenuated chondrocyte senescence.[3] | Inhibited TLR-2 expression and blocked NF-κB activation.[3] | |
| GlcN-HCl + CS | Rat (ACLT Model) | Not specified | Not specified | No improvement in joint damage compared to control in one study. | Not specified. |
ACLT: Anterior Cruciate Ligament Transection; MIA: Mono-iodoacetate; DEX: Dexamethasone; CTX-II: C-terminal telopeptide of type II collagen; CP-II: C-propeptide of type II procollagen; IL: Interleukin; TNF-α: Tumor Necrosis Factor-alpha; iNOS: inducible Nitric Oxide Synthase; MDA: Malondialdehyde; SOD: Superoxide Dismutase; PGE2: Prostaglandin E2; NO: Nitric Oxide; COMP: Cartilage Oligomeric Matrix Protein; GAGs: Glycosaminoglycans; TLR-2: Toll-like Receptor 2; NF-κB: Nuclear Factor kappa-light-chain-enhancer of activated B cells.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are essential for understanding the experimental context of the presented data.
Animal Model of Osteoarthritis: Anterior Cruciate Ligament Transection (ACLT) in Rats
The ACLT model is a widely used surgical model to induce post-traumatic osteoarthritis.
-
Anesthesia: The rats are anesthetized, typically with isoflurane.
-
Surgical Procedure:
-
A vertical midline incision is made in the skin over the knee joint.
-
The fat pad is eliminated to expose the anterior cruciate ligament (ACL).
-
The ACL is then transected using surgical scissors.
-
In some variations of the model, the medial meniscus may also be removed, and the medial collateral ligament (MCL) transected to induce more severe OA.
-
-
Confirmation: A cranial drawer test is performed to confirm the complete transection of the ACL.
-
Post-operative Care: Post-operative analgesics, such as ketoprofen, are administered. The animals are allowed free cage movement after surgery.
Histological Evaluation of Cartilage Degeneration: Mankin Score
The Mankin score is a well-established grading system for the histological assessment of osteoarthritis.
-
Tissue Preparation:
-
The knee joints are harvested and fixed in formalin.
-
The samples are then decalcified and embedded in paraffin.
-
Sections of the joint are cut and stained, typically with Safranin-O and Fast Green.
-
-
Scoring Parameters: The scoring system evaluates four main parameters:
-
Cartilage Structure (0-6): Assesses the integrity of the cartilage surface, from normal to severe erosion and loss of cartilage.
-
Chondrocyte Cellularity (0-3): Evaluates changes in chondrocyte number, from normal to hypocellularity.
-
Safranin-O Staining (0-4): Measures the loss of proteoglycans, indicated by reduced Safranin-O staining.
-
Tidemark Integrity (0-1): Assesses the integrity of the tidemark, the boundary between the calcified and non-calcified cartilage.
-
-
Total Score: The scores for each parameter are summed to provide a total score, with higher scores indicating more severe osteoarthritis.
Measurement of Serum Biomarkers: CTX-II and CPII
Serum biomarkers provide a non-invasive method to assess cartilage turnover.
-
Blood Collection: Blood samples are collected from the animals at specified time points during the study.
-
Serum Preparation: The blood is allowed to clot, and the serum is separated by centrifugation.
-
ELISA Analysis: The concentrations of CTX-II (a marker of type II collagen degradation) and CPII (a marker of type II collagen synthesis) in the serum are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The procedure typically involves:
-
Adding serum samples to a microplate pre-coated with antibodies specific to CTX-II or CPII.
-
Incubation to allow the antigen-antibody reaction to occur.
-
Washing to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
Measuring the absorbance of the color, which is proportional to the concentration of the biomarker.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic effects of this compound and its alternatives in osteoarthritis are often attributed to their modulation of key inflammatory and catabolic signaling pathways.
Caption: NF-κB Signaling Pathway in Osteoarthritis and Points of Intervention.
References
- 1. Effects of Different Doses of Glucosamine Hydrochloride on Cartilage Tissue and Levels of Joint Injury Markers in Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The novel hyaluronic acid granular hydrogel attenuates osteoarthritis progression by inhibiting the TLR‐2/NF‐κB signaling pathway through suppressing cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of D-Glucosamine Hydrochloride and Other Monosaccharides: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of D-Glucosamine hydrochloride (GlcN·HCl) against other monosaccharides, including D-glucosamine sulfate (B86663) (GlcN·S), N-acetylglucosamine (GlcNAc), D-glucose (Glc), D-mannose (Man), and D-galactose (Gal). The information is supported by experimental data to assist in research and development.
Executive Summary
This compound has demonstrated significant bioactivity, particularly in the context of inflammation and cartilage biology. Its effects are often compared to other forms of glucosamine (B1671600) and related monosaccharides. This guide synthesizes available data on their comparative efficacy in modulating key cellular processes, including inflammatory responses, gene expression in chondrocytes, and cell viability. Notably, the biological effects of these monosaccharides can be cell-type and context-dependent.
Data Presentation: Quantitative Comparison of Monosaccharide Efficacy
The following tables summarize quantitative data from various in vitro studies, offering a comparative view of the effects of this compound and other monosaccharides.
Table 1: Comparative Effects on Inflammatory Markers in Bovine Articular Cartilage Explants
| Treatment (in presence of IL-1α) | Nitric Oxide (NO) Production Inhibition | Proteoglycan (PG) Release Inhibition | Chondrocyte Viability |
| D-Glucosamine HCl | Inhibited at ≥ 0.5 mg/mL[1] | Inhibited at ≥ 1.0 mg/mL[1] | No adverse effect ≤ 5.0 mg/mL; cell death at 10.0 mg/mL[1] |
| D-Mannosamine | Inhibited at ≥ 0.5 mg/mL[1] | Inhibited at ≥ 0.5 mg/mL[1] | Toxic effect at 5.0 mg/mL; pronounced cell death at 10.0 mg/mL[1] |
Table 2: Comparative Effects on Gene Expression in IL-1β-stimulated Human Articular Chondrocytes
| Treatment | MMP-3 mRNA Expression | MMP-13 mRNA Expression | Aggrecan (AGG) mRNA Expression | SOX9 mRNA Expression |
| D-Glucosamine HCl | Significant Reduction (greatest effect)[1] | Significant Reduction[1] | No significant effect | No significant effect |
| D-Glucosamine Sulfate | Significant Reduction | Significant Reduction (greatest effect)[1] | No significant effect | No significant effect |
| D-Glucose | No inhibitory effect | No inhibitory effect | Reversed IL-1β-induced reduction | Reversed IL-1β-induced reduction |
| Glucuronic Acid | No inhibitory effect | Increased expression | Reversed IL-1β-induced reduction | Increased expression |
Table 3: Comparative Effects on Cell Proliferation and Metabolism
| Treatment | Cell Proliferation (Bovine Chondrocytes) | Cellular Metabolism (Bovine Chondrocytes) |
| D-Glucosamine HCl (1mM) | Significantly reduced in monolayer culture[2] | - |
| N-Acetylglucosamine (1mM) | No significant alteration[2] | Significantly augmented in monolayer culture[2] |
| D-Galactose | Inhibited proliferation of Vigna angularis cells[3] | - |
| D-Mannose | Did not inhibit proliferation of Vigna angularis cells in the presence of sucrose[3] | - |
Experimental Protocols
Bovine Articular Cartilage Explant Culture for Inflammatory Marker Analysis
-
Objective: To compare the effects of different monosaccharides on nitric oxide (NO) and proteoglycan (PG) release from cartilage explants stimulated with an inflammatory agent.
-
Protocol:
-
Bovine articular cartilage explants are harvested and cultured in a commercial medium for 48 hours to stabilize.
-
The medium is then replaced with one containing 10% fetal bovine serum, 10 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response, and varying concentrations (0.5, 1.0, 2.5, 5.0, and 10.0 mg/mL) of the test monosaccharides (e.g., D-glucosamine HCl, D-mannosamine).
-
After 24 hours of incubation, the culture media is collected.
-
NO production is quantified by measuring the nitrite (B80452) concentration in the media using the Griess reagent.
-
PG release is determined by measuring the concentration of sulfated glycosaminoglycans (sGAGs) in the media.
-
Chondrocyte viability within the explants is assessed at the end of the experiment.[1]
-
Human Articular Chondrocyte (HAC) Culture for Gene Expression Analysis
-
Objective: To assess the impact of various monosaccharides on the expression of anabolic and catabolic genes in chondrocytes under inflammatory conditions.
-
Protocol:
-
Human articular chondrocytes are isolated and cultured in a monolayer.
-
Cells are co-treated with recombinant human IL-1β and the test substances (e.g., D-glucosamine HCl, D-glucosamine sulfate, D-glucose, glucuronic acid) for 24 hours.
-
Following treatment, total RNA is extracted from the chondrocytes.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative real-time PCR (qRT-PCR) is used to measure the relative mRNA expression levels of target genes, such as MMP-3, MMP-13, Aggrecan (AGG), and SOX9.[1]
-
NF-κB Activation Assay
-
Objective: To determine the effect of monosaccharides on the activation of the NF-κB signaling pathway.
-
Protocol:
-
Cells (e.g., macrophages, chondrocytes) are pre-treated with the test monosaccharide for a specified duration.
-
Inflammatory stimulation is induced using agents like LPS or IL-1β.
-
Nuclear extracts are prepared from the cells.
-
The nuclear translocation of NF-κB subunits (e.g., p65, p50) is quantified. This can be achieved through various methods, including Western blotting of nuclear fractions or immunofluorescence microscopy to visualize the subcellular localization of NF-κB.[4][5]
-
Alternatively, NF-κB DNA binding activity in the nuclear extracts can be measured using an electrophoretic mobility shift assay (EMSA) or an ELISA-based transcription factor assay.
-
Signaling Pathways and Mechanisms of Action
Inhibition of NF-κB Signaling Pathway
D-glucosamine has been shown to exert anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[5] This is a critical pathway that regulates the expression of numerous pro-inflammatory genes. Glucosamine can interfere with this pathway at multiple points, leading to a dampened inflammatory response.
Caption: D-Glucosamine HCl inhibits the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular responses to a variety of stimuli, including inflammation. Glucosamine has been found to affect the phosphorylation of MAPK pathway components, thereby influencing the expression of downstream targets like matrix metalloproteinases (MMPs).
Caption: D-Glucosamine modulates the MAPK signaling pathway.
Conclusion
This compound demonstrates potent biological activities, particularly in the inhibition of inflammatory pathways and the regulation of gene expression in chondrocytes. While it shows comparable or, in some cases, superior efficacy to other glucosamine forms in certain assays, its effects can differ from other monosaccharides like glucose and mannose. The choice of monosaccharide for a particular application should be guided by the specific biological endpoint of interest. This guide provides a foundational comparison to aid in such decisions, highlighting the need for further direct comparative studies to fully elucidate the relative efficacies of this class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different effects of galactose and mannose on cell proliferation and intracellular soluble sugar levels in Vigna angularis suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing D-Glucosamine Hydrochloride Purity
For scientists and researchers in drug development, the purity of starting materials is paramount. D-Glucosamine hydrochloride (GlcN·HCl), a widely used amino sugar in various research applications, is no exception. Ensuring its purity is critical for the validity and reproducibility of experimental results. This guide provides a comparative overview of analytical methods for assessing the purity of research-grade this compound, complete with experimental protocols and data interpretation.
Key Purity Parameters and Analytical Methodologies
The purity of this compound is typically defined by its assay (the amount of the active compound), the presence of related substances and impurities, and its physical properties. Research-grade GlcN·HCl should have a purity of ≥99%. A variety of analytical techniques can be employed to verify these parameters, each with distinct advantages.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, offering high sensitivity and specificity.[1][2] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide detailed structural information, while traditional techniques such as titration and specific optical rotation remain valuable for confirming bulk properties.
| Analytical Method | Parameter Assessed | Advantages | Considerations |
| HPLC with UV/ELSD/CAD | Assay, Related Substances, Impurity Profile | High sensitivity and specificity; capable of separating and quantifying various impurities.[3][4][5][6] | Derivatization may be required for UV detection as glucosamine (B1671600) lacks a strong chromophore.[2] |
| ¹H NMR Spectroscopy | Identity, Structural Confirmation, Anomer Ratio | Provides detailed structural information and can identify impurities without a reference standard.[7][8] | Lower sensitivity compared to HPLC for trace impurities. |
| Titration (Acid-Base) | Assay (as hydrochloride) | Simple, cost-effective method for determining the overall salt content.[9] | Non-specific; will not detect non-basic impurities. |
| Specific Optical Rotation | Chiral Purity, Identity | Confirms the presence of the correct stereoisomer (D-form).[9] | Not indicative of chemical purity. |
Table 1. Comparison of Key Analytical Methods for this compound Purity.
Common impurities that must be monitored in GlcN·HCl include N-acetylglucosamine, residual starting materials, and degradation products.[10] Pharmaceutical-grade specifications often require total related substances to be no more than 2.0%, with any single impurity not exceeding 0.5%.[10]
Visualizing the Purity Assessment Workflow
A systematic approach is crucial for the comprehensive evaluation of this compound. The following workflow outlines the typical sequence of analysis, from initial physical tests to detailed chromatographic and spectroscopic characterization.
Comparative Data: Research Grade vs. Standard Grade
The following table presents hypothetical data comparing a high-purity research-grade sample of this compound with a standard-grade equivalent.
| Parameter | Method | Research Grade Specification | Hypothetical Research Grade Result | Hypothetical Standard Grade Result |
| Appearance | Visual | White crystalline powder | Conforms | Conforms |
| Assay (on dried basis) | Titration | 98.0 - 102.0%[9] | 100.2% | 98.5% |
| Specific Optical Rotation | Polarimetry | +70.0° to +73.0°[9] | +71.5° | +70.8° |
| Purity (Assay) | HPLC | ≥99.0% | 99.8% | 98.2% |
| Total Impurities | HPLC | ≤1.0% | 0.2% | 1.8% |
| Largest Single Impurity | HPLC | ≤0.5%[10] | 0.08% | 0.75% |
| Identity | ¹H NMR | Conforms to reference | Conforms | Conforms |
Table 2. Hypothetical Comparative Purity Data.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and comparable data.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurities
This protocol utilizes pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for UV detection, a widely validated approach.[1][2]
-
Principle: Glucosamine's primary amine is derivatized with FMOC-Cl to create a UV-active compound. The derivative is then separated by reverse-phase HPLC and quantified using a UV detector. The sum of the areas of the two resulting anomeric peaks is used for quantification.[1]
-
Reagents and Equipment:
-
D-(+)-Glucosamine hydrochloride reference standard (≥99% purity)[2]
-
Acetonitrile (HPLC grade), Water (HPLC grade), Triethylamine (TEA), Trifluoroacetic acid (TFA)[1]
-
FMOC-Cl derivatization solution (15mM in acetonitrile)[1]
-
HPLC system with a UV detector (set to 265 nm), C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Standard Preparation:
-
Accurately weigh ~25 mg of GlcN·HCl reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with water. This is the standard stock solution.
-
Create working standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh ~25 mg of the GlcN·HCl sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with water.
-
-
Derivatization Procedure:
-
Into separate 5 mL volumetric flasks, pipette 125 µL of the standard or sample solution.
-
Add a specific volume of TEA to release the free base.[1]
-
Add 500 µL of the 15mM FMOC-Cl solution to each flask.
-
Cap and mix well. Sonicate in a water bath at 50°C for 30 minutes.[1]
-
Cool to room temperature and dilute to volume with a 50:50 mixture of mobile phases A and B.
-
-
Chromatographic Conditions:
-
Calculation: Calculate purity by comparing the sum of the peak areas of the two glucosamine anomer peaks in the sample chromatogram to that of the standard. Impurities are quantified based on their area relative to the main peaks.
2. ¹H NMR for Identity Confirmation
-
Principle: The sample is dissolved in a deuterated solvent and its proton NMR spectrum is acquired. The resulting chemical shifts and coupling constants are compared to a reference standard or known literature values to confirm the molecular structure.[7][11]
-
Reagents and Equipment:
-
Deuterium oxide (D₂O)
-
NMR spectrometer (e.g., 400 MHz)
-
-
Procedure:
-
Dissolve 5-10 mg of the GlcN·HCl sample in ~0.7 mL of D₂O.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
-
Data Interpretation: The spectrum should show characteristic signals for glucosamine, including two distinct signals for the anomeric protons (α- and β-anomers) between 4.8 and 5.5 ppm.[7][8] The remainder of the sugar ring protons typically appear between 3.0 and 4.0 ppm.[11] The spectrum should be free of significant unassigned signals which could indicate impurities.
Impact of Impurities on Research Outcomes
The presence of impurities can have significant consequences in a research setting. The following diagram illustrates the potential impact of common impurity types on experimental results.
References
- 1. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column | SIELC Technologies [sielc.com]
- 4. scielo.br [scielo.br]
- 5. journals.plos.org [journals.plos.org]
- 6. A NOVEL RP -HPLC METHOD FOR THE QUANTIFICATION OF IMPURITIES IN GLUCOSAMINE HYDROCHLORIDE | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 66-84-2 CAS | GLUCOSAMINE HYDROCHLORIDE | Laboratory Chemicals | Article No. 03948 [lobachemie.com]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of D-Glucosamine Hydrochloride from Various Suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of reagents are paramount. D-Glucosamine hydrochloride, a widely used amino sugar in various research applications, including osteoarthritis studies and as a component in cell culture media, is no exception. This guide provides an objective comparison of this compound from several prominent suppliers, supported by publicly available data and established experimental protocols.
Supplier and Product Purity Overview
The purity of this compound is a critical parameter that can significantly impact experimental outcomes. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of this compound. A review of Certificates of Analysis (COA) from various suppliers indicates that most offer this compound with a purity of ≥99%.[1] However, it is essential to scrutinize the full specifications provided in the COA to ensure they meet the requirements of your specific application.
Below is a summary table compiled from data available in public COAs and product descriptions.
| Supplier | Product Number | Purity (by HPLC) | Form | CAS Number |
| Sigma-Aldrich | G4875 | ≥99%[1] | White Powder[1] | 66-84-2[1] |
| Spectrum Chemical | GL110 | Not explicitly stated in search results | - | 66-84-2[2] |
| Cayman Chemical | 15003 | ≥95%[3] | A crystalline solid[3] | 66-84-2[3] |
| Unilong Industry | - | 99.62%[4] | White Crystalline, Free Flowing Powder[4] | 66-84-2[4] |
| Otto Chemie Pvt. Ltd. | G 1302 | 99%[5] | - | 66-84-2[5] |
Note: The information in this table is based on publicly available data and may not reflect the most current product specifications. It is always recommended to request a lot-specific COA from the supplier before purchase.
Key Quality Control Parameters
Beyond purity, several other parameters detailed in a Certificate of Analysis are crucial for assessing the quality of this compound. These include:
-
pH (in solution): The pH of a solution prepared with the compound should fall within a specified range, typically between 3.0 and 5.0 for a 20 mg/mL aqueous solution, to ensure stability and compatibility with biological systems.[4][6]
-
Loss on Drying: This parameter indicates the amount of volatile matter (primarily water) present in the sample. A low percentage is desirable, with typical specifications being NMT 0.5%.[4]
-
Residue on Ignition: This test measures the amount of inorganic impurities remaining after combustion. A low value, generally NMT 0.1%, indicates a purer product.[4]
-
Heavy Metals: The presence of heavy metals such as lead, arsenic, and mercury is a critical safety concern, especially for in vivo studies. Limits are typically set at NMT 10 ppm for total heavy metals.[4][6]
-
Microbial Limits: For applications in cell culture or sterile preparations, the product should be tested for microbial contamination, including total aerobic count, yeast, and mold.[4][6]
Experimental Protocols
To ensure reliable and reproducible results, standardized experimental protocols are essential. The following sections outline key methodologies for evaluating this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is the standard for determining the purity of this compound and quantifying any impurities.
Methodology:
-
Column: A C18 column (e.g., Kromasil 100-5C18, 300 x 4.0 mm, 5 µm) is commonly used.[7]
-
Mobile Phase: A typical mobile phase consists of a mixture of a phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 90:10 v/v).[7] The buffer may contain reagents like phosphoric acid, triethylamine, and octane (B31449) sulfonic acid sodium salt to improve peak shape and resolution.[7]
-
Detection: UV detection at a low wavelength, such as 195 nm, is often employed.[7]
-
Derivatization (Optional but common): To enhance detection sensitivity and selectivity, pre-column derivatization with a fluorescent tag like N-(9-fluorenylmethoxy-carbonyloxy)succinimide (FMOC-Su) or 7-fluoro-4-nitrobenzo-2-oxa-l,3-diazole (NBD-F) can be performed.[8][9][10]
-
Validation: The HPLC method should be validated according to ICH guidelines for specificity, limit of detection (LOD), limit of quantification (LOQ), precision, linearity, accuracy, and robustness.[7]
Caption: Workflow for HPLC Purity Analysis of D-Glucosamine HCl.
Biological Activity Assay: Inhibition of Inflammatory Responses in Chondrocytes
D-Glucosamine has been shown to exert anti-inflammatory effects in chondrocytes, the primary cells in cartilage. A common method to assess the biological activity of this compound is to measure its ability to counteract the inflammatory effects of interleukin-1 beta (IL-1β).
Methodology:
-
Cell Culture: Human chondrocytes are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with varying concentrations of this compound for a set period (e.g., 24 hours). Subsequently, they are stimulated with IL-1β (e.g., 10 ng/mL) to induce an inflammatory response.
-
Analysis of Inflammatory Markers: The expression and secretion of key inflammatory and catabolic markers are quantified.
-
Gene Expression (qRT-PCR): RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA levels of genes such as matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-13.[11]
-
Protein Secretion (ELISA): The concentration of secreted proteins like MMP-3 in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[11]
-
-
Data Analysis: The ability of this compound to reduce the IL-1β-induced upregulation of these markers is determined.
Involvement in Cellular Signaling Pathways
This compound influences several key signaling pathways, particularly in the context of cartilage metabolism and inflammation. Understanding these pathways is crucial for interpreting experimental results.
One of the primary mechanisms of action of glucosamine (B1671600) is its role as a precursor in the hexosamine biosynthetic pathway, leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc).[1] This molecule is essential for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids, which are critical components of the cartilage extracellular matrix.[1]
Furthermore, studies have shown that glucosamine can modulate inflammatory signaling pathways. For instance, it has been demonstrated to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) in human chondrocytes, thereby downregulating the expression of matrix-degrading enzymes like MMPs.[11]
Caption: Glucosamine's inhibitory effect on inflammatory signaling.
By carefully selecting a high-quality source of this compound and employing robust experimental protocols, researchers can ensure the validity and reproducibility of their findings in the complex and promising field of glycoscience.
References
- 1. D- (+)-氨基葡萄糖 盐酸盐 ≥99% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. caymanchem.com [caymanchem.com]
- 4. unilongmaterial.com [unilongmaterial.com]
- 5. This compound, 99%, COA, Certificate of Analysis, 66-84-2, G 1302 [ottokemi.com]
- 6. nasc.cc [nasc.cc]
- 7. A NOVEL RP -HPLC METHOD FOR THE QUANTIFICATION OF IMPURITIES IN GLUCOSAMINE HYDROCHLORIDE | Semantic Scholar [semanticscholar.org]
- 8. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Specificity of D-Glucosamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of D-Glucosamine hydrochloride (GlcN-HCl) with its common alternatives, Glucosamine (B1671600) sulfate (B86663) (GlcN-S) and N-acetylglucosamine (GlcNAc). The information presented is supported by experimental data to assist researchers in selecting the most appropriate compound for their studies.
Introduction to D-Glucosamine and Its Alternatives
D-Glucosamine is a naturally occurring amino sugar and a fundamental building block for the biosynthesis of glycosylated proteins and lipids. It is a precursor to the hexosamine biosynthetic pathway (HBP), which leads to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical molecule for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. This compound is a salt form of glucosamine that is commonly used in dietary supplements and for research purposes. Its primary alternatives, Glucosamine sulfate and N-acetylglucosamine, are also utilized for their roles in cellular metabolism and potential therapeutic effects, particularly in the context of osteoarthritis. While both GlcN-HCl and GlcN-S are precursors to the HBP, GlcNAc can enter the pathway at a later step.
Comparative Analysis of Biological Activity
The specificity of this compound's biological activity can be evaluated by comparing its effects on key cellular processes against its alternatives. Below is a summary of quantitative data from various studies.
Table 1: Purity and Bioavailability of Glucosamine Forms
| Feature | This compound (GlcN-HCl) | Glucosamine Sulfate (GlcN-S) | N-acetylglucosamine (GlcNAc) |
| Purity (Glucosamine Base) | ~83-88% | ~59-65% (with KCl stabilizer) | Not directly comparable (different molecule) |
| Stability | More stable, does not require a stabilizer | Less stable, requires a stabilizer salt (KCl or NaCl) | Stable |
| Bioavailability | Studies show similar absorption rates to GlcN-S (~90%) | Considered to have good bioavailability, though some studies suggest it may be slightly higher than GlcN-HCl. | Readily absorbed |
Table 2: Comparative Effects on Chondrocyte Function
| Biological Effect | This compound (GlcN-HCl) | Glucosamine Sulfate (GlcN-S) | N-acetylglucosamine (GlcNAc) |
| Cell Proliferation (Bovine Chondrocytes) | Significantly reduced proliferation in monolayer culture. | Generally considered to support chondrocyte health. | Significantly augmented cellular metabolism in monolayer culture. |
| Proteoglycan Synthesis (Bovine Chondrocytes, 3D culture with GF) | Smaller proteoglycan synthesis compared to GF alone. | Often reported to stimulate proteoglycan synthesis. | Improved proteoglycan synthesis compared to GF alone and GF with GlcN-HCl. |
| Collagen II Synthesis (Bovine Chondrocytes, 3D culture with GF) | Stimulated COL2 synthesis. | Supports cartilage matrix production. | Stimulated COL2 synthesis. |
Key Signaling Pathways
D-Glucosamine and its derivatives influence several critical signaling pathways. The primary pathway affected is the Hexosamine Biosynthesis Pathway (HBP), which leads to increased protein O-GlcNAcylation. This post-translational modification can alter the function of numerous intracellular proteins and impact other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses, proliferation, and apoptosis.
Experimental Protocols for Specificity Validation
To validate the specificity of this compound's biological activity, a series of experiments can be conducted to compare its effects with its alternatives.
O-GlcNAcylation Level Assessment by Western Blot
Objective: To quantify the global increase in protein O-GlcNAcylation in response to treatment with different glucosamine forms.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., human chondrocytes) to 70-80% confluency. Treat cells with equimolar concentrations of this compound, Glucosamine sulfate, and N-acetylglucosamine for a specified time course (e.g., 24, 48 hours). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and O-GlcNAcase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody specific for O-GlcNAc. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the O-GlcNAc signal to a loading control (e.g., GAPDH or β-actin).
Glycosaminoglycan (GAG) Synthesis Assay
Objective: To measure the rate of new GAG synthesis by chondrocytes in response to different glucosamine treatments.
Methodology:
-
Cell Culture and Treatment: Culture chondrocytes in a 24-well plate until confluent. Treat the cells with the different glucosamine forms in a serum-free medium.
-
Radiolabeling: Add [³⁵S]sulfate to the culture medium and incubate for 24-48 hours to label newly synthesized sulfated GAGs.
-
Sample Collection: Separate the culture medium (containing secreted GAGs) and the cell layer (containing cell-associated GAGs).
-
GAG Precipitation and Quantification: Use a method such as the dimethylmethylene blue (DMMB) dye-binding assay to precipitate and quantify the amount of sulfated GAGs in both the medium and cell layer extracts. Measure the radioactivity using a scintillation counter.
-
Analysis: Compare the amount of newly synthesized GAGs across the different treatment groups and the control.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of different glucosamine forms on a given cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound, Glucosamine sulfate, and N-acetylglucosamine.
-
MTT Incubation: After the desired treatment period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Experimental Workflow for Specificity Validation
The following diagram illustrates a logical workflow for validating the biological specificity of this compound.
Conclusion
The selection of a glucosamine form for research or therapeutic development requires careful consideration of its purity, stability, and specific biological effects. This compound offers a higher purity of the glucosamine base and greater stability compared to Glucosamine sulfate. However, in vitro studies on chondrocytes suggest that N-acetylglucosamine may have more favorable effects on proteoglycan synthesis when co-administered with growth factors. The provided experimental protocols and workflow offer a framework for researchers to conduct their own comparative studies to determine the most suitable compound for their specific research questions. Further head-to-head comparative studies are needed to fully elucidate the nuanced differences in the biological activities of these glucosamine derivatives.
Safety Operating Guide
Proper Disposal of D-Glucosamine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, adherence to stringent safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of D-Glucosamine hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. While not classified as a hazardous substance, good laboratory practices should always be observed.[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[2][3] In case of dust formation, use an effective dust mask or respiratory protection.[2][4]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2][5]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[2][5] Carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][3] Do not allow the product to enter drains, sewers, or waterways.[3][5][6]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[2][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5]
-
Waste Characterization: Confirm that the waste is solely this compound and not mixed with other hazardous chemicals. If it is mixed, it must be treated as hazardous waste.
-
Containerization: Place the waste in a clean, dry, and properly sealed container.[1] The container must be clearly labeled with the chemical name "this compound."[1]
-
Consult Regulations: Before disposal, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal waste disposal regulations.[1][2][5]
-
Professional Disposal: It is recommended to engage a licensed professional waste disposal company for the final disposal of the chemical waste.[3][7] Your EHS department can provide a list of approved vendors.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent (e.g., water). The rinsate should be collected and disposed of as non-hazardous aqueous waste, following institutional guidelines.[1] Do not reuse the containers.[5]
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key hazard and safety information for this compound.
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | --INVALID-LINK-- |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | --INVALID-LINK-- |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | --INVALID-LINK-- |
| Water Hazard Class | 1 (Slightly hazardous for water) | --INVALID-LINK-- |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling D-Glucosamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling D-Glucosamine hydrochloride, including detailed operational and disposal plans. By adhering to these procedures, you can minimize risks and maintain a secure workspace.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to be used.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Safety glasses with side-shields or goggles.[1][2][3] A face shield may be appropriate in some workplaces.[1] | To prevent eye contact with dust particles. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber), a laboratory coat, long-sleeved clothing, and closed-toed footwear.[1][2][3][4] | To prevent skin contact. Protective clothing should be selected based on the potential hazards, physical environment, and duration of exposure.[1] |
| Respiratory | An effective dust mask or respirator (e.g., N95 or P1) should be used when dust is generated and engineering controls are insufficient.[3][4] | To prevent inhalation of dust particles. Respirators are not a substitute for proper engineering controls like adequate ventilation.[1] |
Operational Plan for Handling
A systematic approach to handling this compound will ensure minimal exposure and prevent contamination.
1. Engineering Controls:
-
Work in a well-ventilated area.[1][2][5] Use a local exhaust ventilation system to keep airborne concentrations low.[1]
-
Facilities should be equipped with an eyewash fountain and a safety shower.[1][4]
2. Safe Handling Practices:
-
Minimize dust generation and accumulation.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[1]
3. Storage:
-
Keep away from incompatible substances such as strong oxidizing agents.[3][6]
-
Store in the original container, ensuring it is clearly labeled.[5]
Emergency Procedures: First Aid
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[1][7] If not breathing, give artificial respiration.[1][2] Seek medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation occurs or persists.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or other regional and local regulations.[1]
2. Disposal of Unused Product:
-
Dispose of contents at an approved waste disposal plant.[1]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Do not allow the product to enter drains, other waterways, or soil.[1]
3. Disposal of Contaminated Packaging:
Chemical Spill Workflow
The following diagram outlines the procedural steps for managing a this compound spill.
Caption: Procedural workflow for responding to a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
